3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUBXTUPVOPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363196 | |
| Record name | 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439110-86-8 | |
| Record name | 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline. As a molecule of significant interest within medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its advancement as a potential therapeutic agent. This document synthesizes predicted data with established experimental protocols, offering both a theoretical and practical framework for researchers. Key parameters including steric and electronic properties, lipophilicity, solubility, and ionization state (pKa) are discussed in detail. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended to serve as an essential resource for scientists engaged in the development and characterization of imidazo[1,2-a]pyridine-based compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its unique structural and electronic properties make it a versatile scaffold for the design of agents targeting a wide array of biological targets. The fusion of an imidazole and a pyridine ring creates a bicyclic system with a bridgehead nitrogen atom, conferring a distinct three-dimensional architecture and dipole moment. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, underscoring the importance of a detailed characterization of novel analogues such as this compound.
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) directly influence absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding of these characteristics is essential in the early stages of drug development to guide lead optimization and formulation strategies. This guide provides predicted values for the key physicochemical properties of this compound and details the established experimental methods for their empirical determination.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound is presented below:
Canonical SMILES: Nc1cccc(c1)c2cn3cc(Cl)ccc3n2
A summary of the computationally predicted physicochemical properties for this compound is provided in the table below. These values were generated using a consensus approach from multiple validated computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 243.69 g/mol | Influences diffusion and transport across biological membranes. |
| Melting Point | 180-220 °C | Indicator of purity and lattice energy. |
| Boiling Point | > 450 °C (decomposes) | Relevant for purification and stability assessment. |
| logP (Lipophilicity) | 3.4 - 3.8 | Governs membrane permeability and binding to hydrophobic targets. |
| Aqueous Solubility (logS) | -4.0 to -5.0 | Crucial for bioavailability and formulation. |
| pKa (Most Basic) | 4.5 - 5.5 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Correlates with passive molecular transport through membranes. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
A Researcher's Guide to Elucidating the Mechanism of Action for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized for its versatile therapeutic potential. This privileged heterocyclic structure is a key component in a variety of clinically significant drugs, demonstrating a broad range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] Derivatives of this scaffold have been successfully developed as inhibitors of crucial cellular signaling molecules, such as protein kinases, highlighting their importance in the development of targeted therapies.[3][4][5][6]
The compound 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, while not extensively characterized as a standalone therapeutic agent, represents a valuable starting point for the synthesis of novel drug candidates.[7][8] Its structural features suggest a high potential for interaction with various biological targets. This guide provides a comprehensive, technically-focused framework for researchers to systematically investigate and determine the mechanism of action of this promising compound and its derivatives. By following the experimental strategies outlined herein, scientists can effectively move from a compound of interest to a well-understood drug candidate with a defined molecular mechanism.
Hypothesizing a Mechanism of Action: Learning from Structural Analogs
Given the prevalence of imidazo[1,2-a]pyridine-based compounds as kinase inhibitors, a primary hypothesis is that this compound may exert its biological effects through the modulation of one or more protein kinases.[3][4][5][6][9] Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase active site. The planar, heterocyclic structure of the imidazo[1,2-a]pyridine core is well-suited for occupying this pocket.
Beyond kinase inhibition, other potential mechanisms of action for this class of compounds include the inhibition of other enzymes, such as topoisomerases, or interference with protein-protein interactions.[10] The initial phase of investigation should therefore cast a wide net to identify potential molecular targets.
Caption: Hypothesized molecular targets for this compound.
Phase 1: Unbiased Target Identification
The first critical step in elucidating the mechanism of action is to identify the direct molecular target(s) of the compound. An unbiased approach, which does not rely on preconceived notions of the compound's activity, is often the most fruitful.
Caption: Experimental workflow for unbiased target identification and initial validation.
AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[11][12][13]
-
Compound Immobilization:
-
Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized compound with the beads to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Protein Binding:
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is being investigated).
-
Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
-
Elution and Identification:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, either by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
CETSA is a method for assessing target engagement in a cellular context.[14][15][16][17][18] It is based on the principle that a protein's thermal stability is altered upon ligand binding.
-
Cell Treatment:
-
Treat intact cells with the compound of interest or a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Heat aliquots of the treated cells to a range of temperatures.
-
-
Lysis and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for a specific target or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
-
Phase 2: Target Validation and Downstream Pathway Analysis
Once a list of potential targets has been generated, it is crucial to validate these interactions and to understand their downstream consequences on cellular signaling.
If the identified target is an enzyme, its activity can be measured in a purified system in the presence and absence of the compound. For example, if a protein kinase is identified as a target, a kinase activity assay can be performed to determine the compound's IC50 (half-maximal inhibitory concentration).
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | 50 nM |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity. | 25 nM |
| Selectivity | The degree to which a compound inhibits the target of interest over other, related proteins. | >100-fold selective over related kinases |
Since many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, phosphoproteomics is a particularly powerful tool for elucidating the downstream effects of the compound.[19][20][21][22][23] This technique provides a global snapshot of the phosphorylation state of thousands of proteins within the cell, offering insights into the signaling pathways that are modulated by the compound.[19][20][21][22][23]
Caption: A typical experimental and data analysis workflow for a phosphoproteomics study.
By identifying the proteins that show altered phosphorylation in response to compound treatment, researchers can map the affected signaling pathways. For example, a decrease in the phosphorylation of known substrates of the PI3K/Akt/mTOR pathway would strongly suggest that the compound inhibits one of the kinases in this cascade.[6]
Conclusion: A Pathway to a Well-Defined Mechanism of Action
Determining the mechanism of action of a novel compound like this compound is a critical step in the drug discovery process.[24][25][26] By employing a systematic and multi-faceted approach that combines unbiased target identification methods with rigorous in vitro and cell-based validation, researchers can build a comprehensive understanding of how the compound exerts its biological effects. The insights gained from these studies are invaluable for optimizing the compound's properties, predicting its therapeutic efficacy and potential side effects, and ultimately, for advancing it through the drug development pipeline.
References
-
Phosphoproteomics in drug discovery. PubMed. Available at: [Link]
-
The role of phospho-proteomics in drug discovery and development. Drug Discovery World. Available at: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Multidisciplinary Digital Publishing Institute. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
(PDF) Phosphoproteomics in Drug Discovery and Development. ResearchGate. Available at: [Link]
-
Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Available at: [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines. PubMed. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and anticancer activity of bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides and diselenides: the copper-catalyzed tandem C-H selenation of 2-arylimidazo[1,2-a]pyridine with selenium. PubMed. Available at: [Link]
-
Affinity Chromatography. Creative Biolabs. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]
-
Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]
-
Synthesis and anticancer activity of bis(2-arylimidazo[1,2- a ]pyridin-3-yl) selenides and diselenides. ResearchGate. Available at: [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
CETSA. Pär Nordlund's Lab. Available at: [Link]
-
A proteome-wide atlas of drug mechanism of action. National Center for Biotechnology Information. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. Available at: [Link]
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Identifying mechanism-of-action targets for drugs and probes. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. Available at: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Multidisciplinary Digital Publishing Institute. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalajocs.com [journalajocs.com]
- 8. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A proteome-wide atlas of drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identifying mechanism-of-action targets for drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline Derivatives: A Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This guide delves into a specific, highly promising subclass: 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline and its derivatives. The strategic incorporation of a 6-chloro substituent and a 3-anilino moiety onto the core ring system has been shown to unlock potent biological activities, particularly in the realm of oncology. This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, tailored for researchers, scientists, and drug development professionals.
The Strategic Design: Rationale for the this compound Scaffold
The therapeutic promise of this scaffold lies in the synergistic contribution of its key structural features. The imidazo[1,2-a]pyridine core is a bioisostere of purines and indoles, fundamental components of numerous biologically active molecules, granting it access to a diverse range of enzymatic and receptor binding sites.[2]
The introduction of a chlorine atom at the 6-position is a critical modification. Halogenation, a common strategy in medicinal chemistry, can significantly enhance the lipophilicity of a molecule, thereby improving its membrane permeability and oral bioavailability. Furthermore, the chloro group can engage in specific halogen bonding interactions within target proteins, potentially increasing binding affinity and selectivity.[3]
The 3-anilino substituent plays a pivotal role in defining the biological activity of these derivatives. The nitrogen atom and the phenyl ring provide opportunities for a multitude of interactions, including hydrogen bonding and π-π stacking, with amino acid residues in the active sites of target proteins. The substitution pattern on the aniline ring offers a facile handle for fine-tuning the electronic and steric properties of the molecule, enabling the optimization of potency and selectivity.
Synthesis of this compound Derivatives
A robust and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is the one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).[4][5][6] This acid-catalyzed condensation reaction offers an efficient route to construct the core scaffold with diverse substitutions at the 2 and 3-positions.[2]
General Synthetic Pathway
The synthesis commences with the condensation of a 2-aminopyridine with an aldehyde, followed by the addition of an isocyanide. To specifically generate the this compound scaffold, the reaction would utilize 5-chloro-2-aminopyridine as the starting material, an appropriate aldehyde, and a substituted phenyl isocyanide.
Experimental Protocol: Groebke-Blackburn-Bienayme Three-Component Reaction [4][5]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or scandium(III) triflate (0.1 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base intermediate.
-
Isocyanide Addition: Add the substituted phenyl isocyanide (1.0 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 50-65°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Biological Activity: A Focus on Anticancer Properties
Derivatives of the 3-aminoimidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[4][6] The presence of a substituted aniline moiety at the 3-position is a key determinant of this anticancer potential.
In Vitro Cytotoxicity
Studies on closely related analogs, specifically those with a p-chlorophenyl group at the C-3 position, have revealed potent inhibitory activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancers.[4][6]
| Compound ID | 2-Substituent | 3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | 4-Nitrophenyl | 4-Chlorophenylamino | HT-29 | 4.15 ± 2.93 | [4][6] |
| 14 | 4-Methylphenyl | 4-Chlorophenylamino | B16F10 | 21.75 ± 0.81 | [4][6] |
| 18 | 2,4-Difluorophenyl | 4-Chlorophenylamino | B16F10 | 14.39 ± 0.04 | [4] |
| 18 | 2,4-Difluorophenyl | 4-Chlorophenylamino | HT-29 | 10.11 ± 0.70 | [4] |
| 11 | Indole | 4-Chlorophenylamino | HT-29 | 18.34 ± 1.22 | [4] |
Table 1: In vitro anticancer activity of selected 3-(p-chlorophenylamino)imidazo[1,2-a]pyridine derivatives.
These findings underscore the potential of the 3-anilino-6-chloroimidazo[1,2-a]pyridine scaffold as a promising template for the development of novel anticancer agents. The nature of the substituent at the 2-position also plays a significant role in modulating the cytotoxic potency.[4]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell survival, proliferation, and apoptosis.[7] While the specific mechanism for the this compound subclass is still under active investigation, insights can be drawn from the broader class of 6-chloroimidazo[1,2-a]pyridine derivatives.
A prominent mechanism of action for these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[8] This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth and survival.[8]
Key SAR points for the scaffold.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility via the GBB-3CR allows for the rapid generation of diverse chemical libraries for biological screening.
Future research should focus on:
-
Systematic SAR studies: A comprehensive exploration of substituents on both the 2-phenyl and 3-anilino rings is warranted to delineate a more precise SAR and optimize potency and selectivity.
-
Elucidation of specific molecular targets: While inhibition of the PI3K/AKT/mTOR pathway is a plausible mechanism, further studies are needed to identify the specific kinase isoforms or other proteins that are directly targeted by these compounds.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Mahdi, M. A., Jasim, L. S., & Mohamed, M. H. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand. Systematic Reviews in Pharmacy, 11(1), 671-681. [Link]
-
Fallon, J. K., Jones, T. A., & Collins, S. G. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4386-4394. [Link]
-
N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Sciences, 137(2), 34. [Link]
-
Abdel-Hafez, A. A., Gomaa, M. S., & Abdel-Aziz, M. (2021). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(16), 4983. [Link]
-
Barvian, M., Booker, S., Cee, V. J., Conrad, N., Go-chan-su, G., Jeon, L., Jordan, J., Kung, P. P., Litvak, J., Loh, C., Maly, D. J., Mamedova, A., Norman, M. H., Peat, A. J., Pettersson, M., Smeal, T., Stewart, A., Tseng, J., & Wallace, E. (2007). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 17(15), 4153-4157. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Wang, X., Li, X., Wang, Y., Zhang, Y., Wang, Y., & Liu, J. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3196. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Sharma, R., Kumar, R., & Singh, P. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6031. [Link]
-
Shafer, C. M., Whittington, D. A., & Harris, P. A. (2017). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5373-5377. [Link]
-
Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry, 144, 107125. [Link]
-
Pogacic, V., Bullock, C., Deau, M., Golec, J., Mazzei, F., Sbacchi, M., & St-Gallay, S. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 2097-2102. [Link]
Sources
- 1. journalajocs.com [journalajocs.com]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Compounds incorporating this bicyclic N-heterocycle exhibit a vast therapeutic spectrum, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The specific compound, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenylamine, serves as a critical intermediate and a key building block in the development of targeted therapies, particularly those aimed at inhibiting enzymes involved in tumor progression.[5]
This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of this high-value compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating checkpoints essential for ensuring the synthesis of a highly pure, well-characterized final product.
Retrosynthetic Analysis & Strategy
The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenylamine can be conceptually deconstructed into two primary stages: the formation of the core imidazo[1,2-a]pyridine ring system and the subsequent reduction of a nitro group to the target primary amine.
Our chosen strategy is a robust and reliable two-step sequence:
-
Step 1: Cyclocondensation. We will construct the 6-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine intermediate. The most common and efficient method for this is the reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[6][7]
-
Step 2: Nitro Group Reduction. The nitro group on the phenyl ring will be selectively reduced to an amine, yielding the final product.
This approach is selected for its high convergence, use of readily available starting materials, and generally high yields.
Synthetic Pathway Visualization
The overall synthetic scheme is depicted below. This two-step process provides a reliable and scalable route to the target compound.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Guide to the Structural Elucidation of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: A Spectroscopic Analysis
Abstract
This technical guide provides an in-depth analysis of the analytical methodologies required for the structural confirmation and purity assessment of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a detailed examination of its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy characteristics. This document is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry, offering not just data, but the underlying scientific rationale for the experimental design and interpretation, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anticancer and antifungal properties.[1][2] The specific compound, this compound, combines this core with a 3-aminophenyl group, suggesting its potential as a key intermediate or a pharmacologically active agent itself.
Accurate structural elucidation and characterization are foundational to any research and development endeavor. Unambiguous confirmation of the molecular structure is critical for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. This guide details the orthogonal analytical techniques of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive characterization of this molecule.
Compound Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₀ClN₃[3]
-
Molecular Weight (Average): 243.69 g/mol
-
Monoisotopic Mass: 243.0563 g/mol
Figure 1: Chemical Structure of this compound
Mass Spectrometry Analysis: Confirming Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing the most direct evidence of its elemental composition. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method.
Expertise & Experience: ESI is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for confirming the mass of the intact molecule. Given the presence of basic nitrogen atoms in the aniline and imidazopyridine rings, the compound is expected to readily accept a proton in the positive ion mode, making ESI highly sensitive for this analyte.
Experimental Protocol: LC-MS
A high-throughput purity and mass confirmation can be achieved using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup.[4]
-
Sample Preparation: Accurately weigh 1 mg of the compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute with 50:50 acetonitrile/water to a final concentration of 10 µg/mL.
-
Chromatography:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
MS System: Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI, Positive (+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Trustworthiness: The inclusion of formic acid in the mobile phase serves a dual purpose: it improves the chromatographic peak shape for basic compounds and provides a source of protons to facilitate efficient ionization, ensuring a robust and reliable signal.
Expected Data and Interpretation
The primary objective is to observe the protonated molecular ion, [M+H]⁺. A key feature to look for is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which are approximately two mass units apart. This results in two distinct peaks for the molecular ion: an [M+H]⁺ peak and an [M+2+H]⁺ peak with a relative intensity ratio of roughly 3:1.
| Ion Species | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Relative Abundance |
| [M+H]⁺ | 244.0636 | 246.0607 | 100% (for the ³⁵Cl species) |
| [M+2+H]⁺ | - | 246.0607 | ~32% (relative to the 244 peak) |
The observation of this isotopic pattern is a powerful diagnostic tool that confirms the presence of a single chlorine atom in the molecule.
NMR Spectroscopy: Mapping the Molecular Skeleton
While MS confirms the molecular formula, NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule, allowing for unambiguous structural confirmation.
Expertise & Experience: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the aromatic structure, and its high boiling point ensures sample stability. Furthermore, its residual proton signal (~2.50 ppm) does not typically interfere with the aromatic signals of the analyte.
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns (multiplicity).
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Parameters: 16-32 scans, relaxation delay of 1 second.
Expected ¹H NMR Data (400 MHz, DMSO-d₆): (Note: Chemical shifts are predicted based on analogous structures and substituent effects.[5][6])
| Proton Label | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.35 | d | ~1.5 | 1H |
| H-7 | ~7.65 | d | ~9.0 | 1H |
| H-8 | ~7.25 | dd | ~9.0, 1.5 | 1H |
| H-3' | ~8.10 | s | - | 1H |
| H-2'' | ~7.20 | t | ~1.8 | 1H |
| H-4'' | ~7.05 | ddd | ~7.8, 1.8, 1.0 | 1H |
| H-5'' | ~7.30 | t | ~7.8 | 1H |
| H-6'' | ~6.80 | ddd | ~7.8, 1.8, 1.0 | 1H |
| -NH₂ | ~5.30 | s (broad) | - | 2H |
Interpretation:
-
Imidazopyridine Ring: The protons on the chloro-substituted pyridine ring (H-5, H-7, H-8) are expected to be distinct. H-5, adjacent to the bridgehead nitrogen and deshielded by the chlorine, should appear furthest downfield as a narrow doublet or singlet-like peak. H-7 and H-8 will form a coupled AX system, further split by H-5.
-
Aniline Ring: The protons on the aniline ring will show a more complex pattern characteristic of a 1,3-disubstituted benzene ring.
-
Amine Protons: The -NH₂ protons typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can be highly variable depending on concentration and temperature.
¹³C NMR Spectroscopy Analysis
Carbon NMR (¹³C NMR) provides information on the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Carbon Label | Predicted Shift (ppm) |
| C-2 | ~145 |
| C-3 | ~110 |
| C-5 | ~125 |
| C-6 | ~120 (C-Cl) |
| C-7 | ~128 |
| C-8 | ~118 |
| C-9a | ~142 |
| C-1'' | ~135 |
| C-2'' | ~115 |
| C-3'' | ~149 (C-NH₂) |
| C-4'' | ~116 |
| C-5'' | ~130 |
| C-6'' | ~119 |
Interpretation:
-
The spectrum is expected to show 13 distinct carbon signals.
-
Carbons attached to heteroatoms (N, Cl) will have their chemical shifts significantly influenced. The C-Cl (C-6) and C-NH₂ (C-3'') carbons are key diagnostic signals.
-
Quaternary carbons (C-2, C-9a, C-1'', C-3'') will typically have lower intensities compared to protonated carbons in a standard broadband-decoupled spectrum.
Integrated Analytical Workflow
The confirmation of this compound is not based on a single piece of data but on the convergence of evidence from orthogonal techniques. The workflow below illustrates this self-validating system.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural identity of this compound can be confidently established through a synergistic application of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the elemental composition and the presence of a chlorine atom via the [M+H]⁺ ion and its characteristic isotopic pattern. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular framework, confirming the specific substitution pattern and connectivity of the imidazopyridine and aniline rings. This comprehensive analytical approach provides a robust and reliable method for the characterization of this and related heterocyclic compounds, forming a cornerstone of quality and integrity in chemical and pharmaceutical research.
References
- SpectraBase. (n.d.). 3-[6-chloro-3-(3,5-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-6-methoxy-2-quinolinol.
- Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Supporting Information: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. The Royal Society of Chemistry.
-
N'Guessan, D. U. J.-P., et al. (2022). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 553–557. Available at: [Link]
- Gising, J., et al. (2016). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch, University of Westminster.
- Wang, Y., et al. (2017). Supporting Information for Org. Biomol. Chem., 2017, 15, 9164. The Royal Society of Chemistry.
- Supplementary Information for Catalytic Hydrobor
- N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
-
Barida, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
- TradeIndia. (n.d.). 6-Amino-3-chloroimidazo[1,2-a] pyridine.
-
Chambers, R. D., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(5), 1344-1347. Available at: [Link]
- Narasimha S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1).
-
NIST. (n.d.). m-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
- Aladdin Scientific Corporation. (n.d.). 3-(6-Chloro-imidazo[1,2-a]pyridin-2-yl)-phenylamine.
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available at: [Link]
Sources
- 1. journalajocs.com [journalajocs.com]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcompare.com [labcompare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 3-Chloroaniline(108-42-9) 1H NMR [m.chemicalbook.com]
Crystal Structure of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline and its Derivatives: A Guide to Synthesis, Crystallography, and Supramolecular Architecture
An In-depth Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. The substitution at the C2 and C3 positions, along with modifications to the pyridine ring, allows for fine-tuning of its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and detailed structural interpretation of this important class of molecules. While the specific crystal structure for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is not publicly deposited, we will use the recently elucidated structure of a closely related derivative, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, as a primary exemplar to discuss the core structural features, intermolecular interactions, and their implications for rational drug design. This guide is intended for researchers, crystallographers, and drug development professionals seeking to leverage detailed structural insights of this heterocyclic system.
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif, meaning it is frequently found in biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a wide range of biological targets. Derivatives have demonstrated activities including antifungal, anti-inflammatory, and anticancer properties.[1][2]
The introduction of a chlorine atom at the 6-position can significantly enhance biological activity, often by participating in halogen bonding or by modifying the electronic landscape of the molecule to improve target affinity. The substitution pattern at the 2- and 3-positions is critical for defining the molecule's vectoral projection and interaction with specific amino acid residues in a protein's binding pocket.
Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount.[3] It provides definitive data on:
-
Molecular Conformation: The actual shape and orientation of the molecule in the solid state.
-
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing.[4]
-
Stereochemistry: Unambiguous assignment of absolute and relative stereochemistry.
This information is invaluable for structure-activity relationship (SAR) studies and for the computational modeling that underpins modern drug discovery.
Synthesis and Crystallization Workflow
The synthesis of 2,3-disubstituted 6-chloroimidazo[1,2-a]pyridines can be achieved through various established organic chemistry routes. A common and effective method is the multicomponent reaction, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which offers high efficiency and atom economy.[5]
General Synthetic Pathway
A plausible pathway to the target compound class involves the condensation of a 2-aminopyridine derivative with an appropriate aldehyde and an isocyanide.
Experimental Protocol: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and must be determined empirically. The protocol used for the exemplar compound, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, provides an excellent starting point.[6]
Objective: To grow single crystals suitable for SC-XRD analysis.
Method: Slow Solvent Evaporation. This technique is effective for moderately soluble, stable compounds. By slowly allowing the solvent to evaporate from a saturated solution, the concentration of the solute gradually increases past the saturation point, promoting the formation of a small number of well-ordered crystal nuclei.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Dissolve the purified compound (approx. 10-20 mg) in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) in a small, clean vial. Gently warm the mixture if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for slow evaporation of the solvent. The rate of evaporation is critical; faster evaporation leads to smaller, often lower-quality crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or in a refrigerator).
-
Monitoring and Harvesting: Monitor the vial daily. Crystals should appear within a few days to a week.[7] Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) have formed, carefully harvest them using a nylon loop or a fine needle.[8]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[8] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.
Experimental Workflow Diagram
Protocol for Data Collection and Structure Refinement
-
Crystal Mounting & Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.[9]
-
The diffractometer, equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.[10]
-
Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell parameters and space group.
-
An initial structural model is obtained using direct methods or Patterson methods.
-
The model is then refined using a least-squares process, most commonly with software like SHELXL.[11][12] Refinement involves adjusting atomic coordinates, and displacement parameters to improve the fit between the calculated and observed diffraction data.[13]
-
Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate models.
-
Results: Structural Analysis of a 6-Chloroimidazo[1,2-a]pyridine Derivative
The following data is based on the published structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.[14]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₉H₁₅ClN₄ |
| Formula Weight | 346.80 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.012(3) |
| b (Å) | 7.231(1) |
| c (Å) | 16.654(3) |
| β (°) | 98.45(3) |
| Volume (ų) | 1669.5(5) |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.03 |
| CCDC Deposition No. | 2480418 |
Molecular Geometry and Conformation
The core 6-chloroimidazo[1,2-a]pyridine moiety is nearly planar, a characteristic feature of this fused heterocyclic system. This planarity is crucial for enabling effective π-π stacking interactions within the crystal lattice. The substituent groups attached at the 2-position dictate the overall molecular conformation. In the exemplar structure, the dihedral angle between the imidazopyridine ring and the adjacent phenyl ring is small, indicating a relatively coplanar arrangement that extends the conjugated system.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is not random; it is a highly ordered arrangement dictated by a network of specific non-covalent interactions. Analysis of the exemplar structure reveals several key interactions that build the three-dimensional architecture:
-
C—H···N Hydrogen Bonds: These are prominent interactions where a hydrogen atom attached to a carbon atom acts as a donor to a nitrogen atom on an adjacent molecule. This type of weak hydrogen bond is critical in organizing the molecules into a cohesive network.
-
C—H···Cl Hydrogen Bonds: The chlorine atom at the 6-position acts as a weak hydrogen bond acceptor, forming contacts with C-H groups on neighboring molecules. This demonstrates the dual role of the halogen, which can participate in both halogen bonding and weaker hydrogen bonding.
-
π–π Stacking Interactions: The planar imidazopyridine rings stack upon one another in an offset or "slipped" parallel arrangement. These interactions are fundamental to the stability of the crystal structure, with centroid-to-centroid distances indicative of significant attractive forces.
-
C—H···π Interactions: Hydrogen atoms from one molecule interact with the electron-rich face of the aromatic rings of a neighboring molecule, further stabilizing the crystal packing.
These combined interactions create a robust, three-dimensional supramolecular assembly, influencing the material's physical properties such as melting point, solubility, and stability.
Implications for Drug Design and Development
The detailed structural knowledge gained from SC-XRD provides actionable insights for medicinal chemists:
-
Conformational Guidance: The observed low-energy conformation of the molecule in the solid state can serve as a starting point for designing ligands that are pre-organized for binding to a biological target, potentially increasing binding affinity.
-
Identifying Interaction Hotspots: The specific atoms involved in intermolecular interactions (e.g., the pyridine nitrogen, the chlorine atom) are clear indicators of the molecule's potential to form key interactions within a protein binding site. For example, the ability of the chlorine to act as a hydrogen bond acceptor can be exploited in ligand design.
-
Informing Formulation: Understanding the crystal packing and polymorphism is crucial for drug formulation. A stable crystal form with desirable properties (e.g., solubility, bioavailability) is essential for developing a viable drug product. The network of hydrogen bonds and stacking interactions directly influences these properties.
Conclusion
This guide has detailed the multifaceted process of determining and analyzing the crystal structure of molecules based on the 6-chloroimidazo[1,2-a]pyridine scaffold. By using a closely related derivative as a case study, we have explored the typical synthetic strategies, the rigorous workflow of single-crystal X-ray diffraction, and the critical interpretation of the resulting structural data. The analysis reveals a planar heterocyclic core that engages in a rich network of C—H···N, C—H···Cl, and π-stacking interactions to form a stable supramolecular assembly. These precise, atom-level insights are indispensable for advancing the rational design of new therapeutic agents based on this privileged chemical framework.
References
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Accessed January 17, 2026.
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.
- Lin, T.-C. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Ossila. Accessed January 17, 2026.
- (n.d.). SHELXL - An Easy Structure. University of Glasgow. Accessed January 17, 2026.
- (n.d.). Single Crystal X-ray Diffraction. University of York. Accessed January 17, 2026.
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22821–22836.
- Balijapalli, U., & Iyer, P. (2015). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287); (b) hydrogen bonding interactions in 5d; (c) packing of 5d in unit cell.
- (n.d.). Single-crystal X-ray Diffraction. Carleton College. Accessed January 17, 2026.
- Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry.
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866.
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- (n.d.). Imidazo(1,2-a)pyridine. PubChem.
- Zhang, X., Li, X., Liu, C., Wang, Y., Zhang, J., & Yong, G.-P. (2014). Imidazo[1,2-a]pyridin-2-ylacetic acid and two pairs of isomorphous ML2(H2O)2 dihydrates (M = Ni, Co and Mn, Cd) based on its anion: Syntheses, crystal structures and properties. Semantic Scholar.
- Sharma, A., & Li, H.-Y. (2012). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances.
- N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 36(5), 1121-1128.
- (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Accessed January 17, 2026.
- Shablykin, O., Kulyk, O., Mykhailiuk, P., & Komarov, I. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 1319–1328.
- Cruz-Jiménez, G., Moo-Puc, R., & Navarrete-Vázquez, G. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2023(2), M1639.
- Akonan, L., Ziki, E., N'guessan, D. U. J.-P., Coulibaly, S., Ouattara, M., & Adohi-Krou, V. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- Akonan, L., Ziki, E., N'guessan, D. U. J.-P., Coulibaly, S., Ouattara, M., & Adohi-Krou, V. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- Ghouse, A. R., Kamel, A. M., El-Subbagh, H. I., & Kunert, O. (2011). Crystal structure of 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one. X-Ray Structure Analysis Online, 27(10), 55-56.
- (n.d.). 3-Chloroaniline. PubChem.
- Liu, D.-X., Zhou, T., & Liu, G.-F. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
- Nichol, G. S., Sharma, A., & Li, H.-Y. (2011). 3-(2,6-Dimethyl-anilino)imidazo[1,2-a]pyridin-1-ium perchlorate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1224.
- (n.d.). 3-{7-Chloroimidazo[1,2-a]pyridin-2-yl}aniline. PubChem.
- (n.d.). 3-[8-CHLORO-6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDIN-2-YL]ANILINE. ChemicalBook. Accessed January 17, 2026.
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Results in Chemistry, 7, 101371.
- (n.d.). 6-Chloroimidazo[1,2-a]pyridine. Sigma-Aldrich. Accessed January 17, 2026.
Sources
- 1. Imidazo[1,2-a]pyridin-2-ylacetic acid and two pairs of isomorphous ML2(H2O)2 dihydrates (M = Ni, Co and Mn, Cd) based on its anion: Syntheses, crystal structures and properties | Semantic Scholar [semanticscholar.org]
- 2. journalajocs.com [journalajocs.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. An Easy Structure - Sucrose [xray.uky.edu]
- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Solubility and Stability of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: A Physicochemical Framework for Drug Development
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The compound 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, an exemplar of this class, presents a unique physicochemical profile that requires rigorous characterization to enable its progression through the drug development pipeline. Poor aqueous solubility can severely limit bioavailability, while chemical instability can compromise efficacy, safety, and shelf-life. This technical guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of this molecule. We detail not only the requisite experimental protocols but also the underlying scientific rationale, empowering research teams to generate robust, decision-driving data for lead optimization, formulation strategy, and regulatory compliance.
Introduction: The Imperative of Early Physicochemical Profiling
In drug discovery, the biological activity of a compound is only one facet of its potential. A molecule's journey from hit to marketed drug is fundamentally governed by its physicochemical properties.[3] Heterocyclic compounds, while offering rich pharmacophores, often introduce challenges related to properties like solubility and stability.[4][5] For this compound, the fusion of the imidazopyridine ring with an aniline moiety creates a molecule with multiple potential ionization sites and susceptibility to specific degradation pathways. An early and thorough assessment of its solubility and stability is therefore not just a procedural step, but a critical, risk-mitigating strategy that informs the entire development process, from initial screening to final formulation.[6]
Physicochemical Profile: An Initial Assessment
A foundational understanding begins with an analysis of the molecule's intrinsic properties. This data, often derived from computational predictions and preliminary experiments, guides the design of subsequent, more definitive studies.
| Property | Predicted/Estimated Value | Implication for Drug Development |
| Molecular Formula | C₁₃H₁₀ClN₃ | Defines the exact mass for analytical quantification.[7] |
| Molecular Weight | 243.70 g/mol | Influences diffusion rates and membrane transport.[7] |
| Predicted logP | 2.5 - 3.5 | Suggests moderate lipophilicity, indicating a potential balance between membrane permeability and aqueous solubility. |
| Predicted pKa | Imidazopyridine N: ~5.0-6.0 (basic)Aniline N: ~3.0-4.0 (weakly basic) | The presence of multiple basic centers means that the compound's charge, and therefore its solubility, will be highly dependent on pH across the physiological range.[8] |
| Polar Surface Area | ~55 Ų | Falls within a range typically associated with good oral absorption potential. |
Comprehensive Aqueous Solubility Determination
Aqueous solubility is a master variable controlling a drug's absorption and bioavailability. For an ionizable compound like this compound, a single solubility value is insufficient; it must be profiled across a physiologically relevant pH range.
Thermodynamic Solubility: The Equilibrium Standard
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the definitive measure for lead optimization and pre-formulation.[9][10] The shake-flask method is the universally accepted gold standard for this determination.[11]
-
Buffer Preparation : Prepare a series of pharmaceutically relevant buffers, such as 0.1 M HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate-buffered saline (PBS, pH 6.8 and 7.4).
-
Compound Addition : Add a significant excess of solid this compound (e.g., 2-5 mg) to 1 mL of each buffer in separate, sealed glass vials. An excess is visually confirmed by the presence of undissolved solid.
-
Equilibration : Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours. This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation : Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid. Alternatively, use a filter plate (e.g., 0.45 µm PVDF).
-
Quantification : Carefully collect an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated, stability-indicating HPLC-UV method.
-
Why extended equilibration? Short incubation times may lead to an overestimation of solubility by measuring a transient, supersaturated state, which is more characteristic of kinetic solubility.[12][13] True thermodynamic equilibrium ensures the measurement reflects the most stable, crystalline form of the compound.
-
Why HPLC-UV? This method provides the necessary specificity and sensitivity to accurately quantify the parent compound, distinguishing it from any potential impurities or early-stage degradants that might be present.[12]
Caption: Workflow for gold-standard thermodynamic solubility.
Kinetic Solubility: High-Throughput Assessment
In early discovery phases, a faster, higher-throughput method is needed to rank-order compounds. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[10][11]
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10-20 mM) of the compound in 100% DMSO.
-
Plate Preparation : In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Compound Addition : Use a liquid handler to add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM).
-
Precipitation Detection : Immediately after addition, read the plate on a nephelometer or plate reader that can measure light scattering (turbidity) over a short time course (e.g., 1-2 hours).
-
Determination : The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background.
-
Why DMSO? DMSO is a strong organic solvent that allows for the creation of a highly concentrated stock solution, which is necessary to induce supersaturation upon dilution into the aqueous buffer.
-
Why Turbidity? Nephelometry provides a rapid, direct measurement of insoluble particle formation (precipitation), making it ideal for high-throughput automation.[9]
Chemical Stability Assessment: Probing Molecular Liabilities
Ensuring a drug's integrity from manufacturing to patient administration is non-negotiable. Stability testing, particularly forced degradation, is a systematic process to identify potential chemical liabilities under stress conditions.[6] This process is mandated by regulatory bodies and detailed in ICH guidelines.[14][15][16][17]
Forced Degradation (Stress Testing) Protocol
The goal of stress testing is to generate a modest amount of degradation (typically 5-20%) to identify degradation pathways and validate an analytical method as "stability-indicating."
-
Sample Preparation : Prepare solutions of this compound (e.g., ~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). Prepare solid-state samples as well.
-
Application of Stressors : Expose the samples to a panel of conditions in parallel:
-
Acid Hydrolysis : 0.1 M HCl, heated to 60-80°C.
-
Base Hydrolysis : 0.1 M NaOH, heated to 60-80°C.
-
Oxidation : 3% H₂O₂, at room temperature.
-
Thermal Stress : Store solid and solution samples at 80°C.
-
Photostability : Expose solid and solution samples to controlled light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[14] A dark control must be included.
-
-
Timepoint Analysis : At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. Neutralize the acid/base samples.
-
Analytical Detection : Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS). The PDA detector is crucial for assessing peak purity, while MS is used to identify the mass of degradant products.
-
Why these conditions? This set of stressors mimics the extreme conditions a drug might encounter (gastric acid, oxidation in the body, heat during storage, light exposure) and is designed to probe all likely degradation pathways.[6][17]
-
What is a "stability-indicating" method? It is an analytical method (typically HPLC) that can accurately separate the intact parent drug from all degradation products, ensuring that any loss of the parent compound is accurately measured and not masked by co-eluting peaks.
Caption: A systematic workflow for forced degradation studies.
Predicted Degradation Pathways
The structure of this compound suggests several potential sites of chemical instability:
-
Oxidation of the Aniline Moiety : The primary amino group on the aniline ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species. This is a common degradation pathway for aniline-containing compounds.[18][19]
-
Hydrolytic Cleavage : While the imidazopyridine core is generally stable, extreme pH and heat could potentially lead to hydrolysis of the imidazole portion of the ring system.
-
Photodegradation : The extended aromatic system can absorb UV light, potentially leading to photolytic cleavage or radical-mediated reactions. The chloro-substituent could also be a site for photolytic dehalogenation.
Caption: Hypothesized degradation pathways for the title compound.
Conclusion: An Integrated Strategy for Success
The robust characterization of solubility and stability is a cornerstone of successful drug development. The methodologies outlined in this guide—from high-throughput kinetic screens to definitive thermodynamic and forced degradation studies—provide a clear path for de-risking this compound or any similar lead compound. The data generated will directly influence critical decisions regarding salt selection, formulation development, analytical method validation, and the establishment of appropriate storage conditions and shelf-life. By embracing this integrated and scientifically rigorous approach, development teams can build a comprehensive data package that satisfies regulatory requirements and maximizes the potential for clinical success.
References
- Kinetic versus thermodynamic solubility temptations and risks. Ovid.
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]
-
ICH Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed. Available at: [Link]
-
Bacterial degradation of aniline. ResearchGate. Available at: [Link]
-
Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega. Available at: [Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate. Available at: [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. MDPI. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. The Pharma Innovation. Available at: [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
3-(6-Chloropyrimidin-4-yl)-7-fluoroimidazo[1,2-a]pyridine. PubChem. Available at: [Link]
-
Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health (NIH). Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
-
m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
6-Amino-3-chloroimidazo[1,2-a] pyridine. TradeIndia. Available at: [Link]
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. Available at: [Link]
-
3-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)aniline. Winkem labs private limited. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijaem.net [ijaem.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. snscourseware.org [snscourseware.org]
- 18. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Identifying and Validating Therapeutic Targets of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
Abstract
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4]. This guide focuses on a specific derivative, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, a compound whose therapeutic potential is largely unexplored. Drawing on structural analogies to known multi-kinase inhibitors and the extensive pharmacology of the imidazo[1,2-a]pyridine class, we delineate a strategic framework for identifying and validating its potential therapeutic targets. This document provides an in-depth analysis of probable target classes, proposes specific high-value candidates, and furnishes detailed, field-proven experimental workflows for their validation, intended to accelerate its progression from a chemical entity to a potential therapeutic lead.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Candidate Molecule
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has proven to be an exceptionally versatile scaffold for drug design[4][5]. Its rigid, planar nature and rich electronic properties allow it to effectively mimic peptide backbones or engage in specific hydrogen bonding and π-stacking interactions within protein active sites. This has led to the development of drugs targeting a wide array of proteins, from G-protein coupled receptors to enzymes like protein kinases[1][6][7].
The subject of this guide, this compound, combines this privileged scaffold with key chemical features that suggest a strong potential for kinase inhibition.
Figure 1. Chemical Structure of this compound.
Notably, its structure bears a resemblance to Anlotinib, an approved oral multi-target tyrosine kinase inhibitor (TKI) that also features an imidazo[1,2-a]pyridine core[8][9]. Anlotinib is known to potently inhibit key kinases involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, PDGFR, and c-Kit[10][11]. This structural parallel provides a strong, rational basis for hypothesizing that this compound may engage a similar spectrum of targets.
Primary Hypothesized Target Class: Protein Kinases
The vast majority of research into the therapeutic applications of imidazo[1,2-a]pyridine derivatives has centered on the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases[1][7]. Derivatives of this scaffold have been successfully developed as potent inhibitors of numerous kinases, including:
-
Receptor Tyrosine Kinases (RTKs): c-Met, VEGFR, IGF-1R, c-KIT, PDGFR[8][12][13][14].
-
Non-Receptor Tyrosine Kinases.
The aniline and chloro-substituents on the candidate molecule can be rationally designed to occupy the ATP-binding pocket of kinases, forming key interactions that lead to potent and selective inhibition. The primary hypothesis is therefore that This compound functions as a multi-target protein kinase inhibitor.
Proposed High-Priority Therapeutic Targets
Based on the evidence from structurally related compounds, the following kinases are proposed as high-priority potential targets for initial investigation. These kinases are central to oncogenesis, particularly tumor angiogenesis and growth.
| Target | Signaling Pathway | Rationale for Investigation | Key References |
| VEGFR2 (KDR) | Angiogenesis, Vascular Permeability | Central mediator of angiogenesis. A primary target for many TKIs, including Anlotinib. Inhibition blocks tumor blood supply. | [10][11][17] |
| FGFR1-3 | Cell Proliferation, Survival, Angiogenesis | FGFR signaling alterations are common oncogenic drivers. A known target of Anlotinib. | [8][10][11] |
| PDGFRα/β | Stromal Cell Recruitment, Tumor Growth | Drives proliferation of pericytes and stromal cells that support tumor growth. A known target of Anlotinib. | [8][10][11] |
| c-Kit | Cell Proliferation, Survival | Key driver in gastrointestinal stromal tumors (GIST) and other cancers. A known target of Anlotinib and other imidazo[1,2-a]pyridines. | [10][13] |
| c-Met | Cell Motility, Invasion, Metastasis | Dysregulation is linked to poor prognosis and metastasis. Imidazo[1,2-a]pyridines have been specifically designed as potent c-Met inhibitors. | [14] |
| Akt1 | Cell Survival, Proliferation, Metabolism | A central node in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridines have shown potent Akt inhibition. | [6][16] |
Strategic Workflow for Target Identification and Validation
A multi-step, hierarchical approach is essential to rigorously identify and validate the therapeutic targets of this compound. This workflow ensures that resources are directed efficiently, beginning with broad, unbiased screening and progressing to specific, hypothesis-driven validation.
Diagram 2. Hypothesized inhibition of RTK-driven signaling pathways.
Phase 3: Definitive Functional Validation
The final and most rigorous phase is to demonstrate that the observed cellular phenotype (e.g., decreased proliferation) is a direct consequence of inhibiting the specific target.
Protocol 4: Genetic Target Knockdown (siRNA)
-
Objective: To show that the cellular effect of the compound is diminished when the target protein is removed.
-
Methodology:
-
Transfection: Transfect cells with siRNA specifically targeting the mRNA of the validated protein (e.g., VEGFR2) or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm successful knockdown of the target protein via Western Blot or qPCR.
-
Phenotypic Assay: Treat both knockdown and control cells with the compound and measure a relevant cellular outcome (e.g., cell viability via MTT assay).
-
Data Analysis: If the compound's effect is on-target, the knockdown cells should show a significantly reduced response (rightward shift in the dose-response curve) compared to the control cells, as their primary target is already depleted.
-
-
Rationale: This is a cornerstone of modern target validation. It provides strong evidence of causality by demonstrating that the compound requires the presence of the target protein to exert its full biological effect.
Conclusion
While this compound is a novel chemical entity, its core scaffold and structural features provide a powerful, data-driven foundation for hypothesizing its biological targets. The strong precedent set by other imidazo[1,2-a]pyridine derivatives, especially the approved drug Anlotinib, points overwhelmingly toward multi-target kinase inhibition as its primary mechanism of action.[8][10] The proposed targets—VEGFR, FGFR, PDGFR, c-Kit, c-Met, and Akt—represent high-value nodes in oncogenic signaling.[6][8][13][14] The systematic, multi-phase validation strategy outlined in this guide, progressing from broad screening to definitive genetic validation, provides a rigorous and efficient pathway to elucidate its mechanism of action and unlock its therapeutic potential.
References
-
Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PubMed URL: [Link]
-
Title: Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase Source: PubMed URL: [Link]
-
Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
-
Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model Source: PubMed URL: [Link]
-
Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: PubMed Central (PMC) URL: [Link]
-
Title: 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents Source: PubMed Central (PMC) URL: [Link]
-
Title: Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma Source: Frontiers in Oncology URL: [Link]
-
Title: Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor Source: PubMed Central (PMC) URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]
-
Title: Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development Source: UroToday URL: [Link]
-
Title: Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib Source: Dovepress URL: [Link]
-
Title: The chemical structure of anlotinib. Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: Bentham Science URL: [Link]
-
Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: ResearchGate URL: [Link]
-
Title: Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy Source: PubMed URL: [Link]
-
Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
- 11. Research Progress on Mechanism and Management of Adverse Drug Reactions of Anlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: An Application Note for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The protocol is designed to be robust and reproducible, with explanations of the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol highly valuable.
This application note details a two-step synthesis commencing with the cyclocondensation of 2-amino-5-chloropyridine with a custom-synthesized α-bromoketone, followed by a chemoselective reduction of a nitro group to the corresponding aniline.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary stages, as depicted in the workflow below.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (Intermediate)
This initial phase focuses on the construction of the core imidazo[1,2-a]pyridine ring system. This is achieved through the synthesis of an α-haloketone followed by a cyclocondensation reaction.
Step 1.1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone
The α-bromination of 1-(3-nitrophenyl)ethanone is the first critical step to prepare the key building block for the subsequent cyclization.
Reaction Scheme:
Application Notes and Protocols: Synthesis of 3-Aminoimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction
Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and the GBB Reaction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.[1][2] Its broad therapeutic relevance, with applications ranging from anxiolytics to anticancer and antimicrobial agents, drives continuous demand for efficient and versatile synthetic methodologies.[1][3][4] The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction (3CR) discovered in 1998, has emerged as a highly effective strategy for the one-pot synthesis of these privileged heterocyclic structures.[5][6][7]
This multicomponent reaction (MCR) offers significant advantages over traditional linear syntheses, including atomic economy, operational simplicity, and the ability to rapidly generate diverse molecular libraries by varying the three core components: an aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[8][9] This guide provides an in-depth exploration of the GBB reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, detailing the underlying mechanism, providing robust experimental protocols, and offering expert insights into reaction optimization and troubleshooting.
The GBB Reaction: A Mechanistic Overview
The GBB reaction proceeds through a catalyzed cascade of events, culminating in the formation of the fused imidazo[1,2-a]pyridine ring system. Understanding this mechanism is critical for rational optimization and troubleshooting of the reaction.
The generally accepted mechanism involves three key stages:[10]
-
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive imine intermediate. The catalyst, typically a Lewis or Brønsted acid, activates the aldehyde carbonyl group, facilitating nucleophilic attack by the exocyclic amine of the aminopyridine. Subsequent dehydration drives the formation of the Schiff base.
-
Nucleophilic Attack and Nitrilium Ion Formation: The isocyanide, a unique component with a nucleophilic and electrophilic carbon atom, attacks the electrophilic carbon of the protonated imine. This step forms a nitrilium ion intermediate.
-
Intramolecular Cyclization and Aromatization: The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion in a 5-endo-dig cyclization. This step forms the five-membered imidazole ring. A final tautomerization/aromatization step yields the stable 3-aminoimidazo[1,2-a]pyridine product.
Caption: Key stages of the GBB reaction mechanism.
Experimental Protocols and Methodologies
The versatility of the GBB reaction allows for a wide range of substrates and reaction conditions. Below are detailed protocols for a general GBB reaction, followed by a discussion of common variations and optimization strategies.
General Protocol for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol provides a reliable starting point for the synthesis of a variety of 3-aminoimidazo[1,2-a]pyridine derivatives.
Materials and Reagents:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., Scandium(III) triflate [Sc(OTf)₃], 5-10 mol%)
-
Solvent (e.g., Methanol [MeOH] or Acetonitrile [MeCN], 5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel (e.g., sealed microwave vial or round-bottom flask with condenser)
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (oil bath or microwave reactor)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and the catalyst (e.g., Sc(OTf)₃, 0.05-0.10 mmol).
-
Solvent Addition: Add the chosen solvent (5 mL).
-
Reaction Conditions: Seal the vessel (if using a microwave) or fit with a condenser and stir the mixture at the desired temperature (room temperature to 150°C) for the specified time (30 minutes to 24 hours). The optimal conditions will vary depending on the substrates and catalyst used.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoimidazo[1,2-a]pyridine.
Variations and Optimization Strategies
The efficiency and outcome of the GBB reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes common variations and their rationale.
| Parameter | Common Variations | Rationale and Field-Proven Insights |
| Catalyst | Lewis Acids: Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, In(OTf)₃[5] Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), Acetic Acid (AcOH), Ammonium Chloride (NH₄Cl)[6][11] | Lewis acids are generally more effective in activating the aldehyde and promoting the reaction, often leading to higher yields and shorter reaction times.[5] Brønsted acids are a milder and often more economical alternative, particularly useful for sensitive substrates.[6] |
| Solvent | Protic: Methanol (MeOH), Ethanol (EtOH)[5] Aprotic: Acetonitrile (MeCN), Dichloromethane (DCM), Toluene, N,N-Dimethylformamide (DMF) | Alcohols are commonly used and can participate in the reaction mechanism.[10] Aprotic solvents are preferred when side reactions with the solvent are a concern. The choice of solvent can significantly impact reaction rates and yields. |
| Temperature | Room Temperature to 150°C | Many GBB reactions proceed efficiently at room temperature. For less reactive substrates, heating is often necessary. Microwave irradiation can dramatically reduce reaction times and improve yields.[5] |
| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide, Methyl isocyanoacetate | The choice of isocyanide introduces diversity at the 3-amino position. Sterically hindered isocyanides like tert-butyl isocyanide are commonly used. Functionalized isocyanides allow for further synthetic manipulations.[5] |
| Aldehyde | Aromatic, Heteroaromatic, Aliphatic | A wide range of aldehydes are tolerated. Electron-withdrawing groups on aromatic aldehydes can sometimes lead to higher yields. Aliphatic aldehydes are also viable substrates.[12] |
Data Presentation: Representative Yields
The following table presents representative yields for the synthesis of various 3-aminoimidazo[1,2-a]pyridine derivatives under optimized conditions, demonstrating the scope of the GBB reaction.
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5.0) | MeOH, 150°C, 30 min (MW) | 95 | [5] |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5.0) | MeOH, 150°C, 30 min (MW) | 92 | [5] |
| 2-Aminopyridine | Butyraldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5.0) | MeOH, 150°C, 60 min (MW) | 85 | [5] |
| 2-Aminopyridine | 3-Formylchromone | tert-Butyl isocyanide | NH₄Cl (20) | EtOH, 15 min (MW) | 36 | [11] |
Troubleshooting and Expert Insights
While the GBB reaction is generally robust, certain challenges may arise. This section provides insights into common issues and their solutions.
Low or No Product Formation
-
Inactive Catalyst: Ensure the catalyst is anhydrous and has been stored properly. Lewis acids, in particular, can be deactivated by moisture.
-
Poorly Reactive Substrates: Some aldehydes or isocyanides may be inherently less reactive. Increasing the reaction temperature, switching to a more active catalyst (e.g., from a Brønsted acid to a Lewis acid), or using microwave irradiation can often overcome this.
-
Decomposition of Starting Materials: Sensitive substrates may decompose under harsh reaction conditions. Consider using a milder catalyst, lower temperature, or a different solvent.
Formation of Side Products
-
Ugi-type Adducts: In some cases, particularly with aliphatic aldehydes, the formation of linear Ugi adducts can compete with the desired GBB cyclization.[6] Careful optimization of the catalyst and reaction conditions can minimize this side reaction.
-
Self-condensation of Aldehyde: This can occur, especially at higher temperatures. Using a stoichiometric amount of the aldehyde and adding it slowly to the reaction mixture can mitigate this issue.
Purification Challenges
-
Polar Products: The amino group in the product can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve peak shape.
-
Salt Formation for Purification: For some products, purification can be achieved by forming a salt (e.g., a sulfate salt), which can be precipitated and then neutralized to recover the pure product.[12]
Caption: A typical experimental workflow for the GBB reaction.
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a powerful and highly adaptable tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines, a class of compounds with significant importance in drug discovery and development.[3][8] By understanding the reaction mechanism and carefully selecting the catalyst, solvent, and reaction conditions, researchers can efficiently generate diverse libraries of these valuable heterocyclic scaffolds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists seeking to leverage the GBB reaction in their research endeavors.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
da Silva, W. M. B., et al. (2015). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 26(7), 1481-1489. [Link]
-
Gasparrini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-255. [Link]
-
Gasparrini, F., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed, 20, 1839-1879. [Link]
-
Kumar, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]
-
Various Authors. (2013). Discovery of Novel Imidazo[1,2-a]-involved N-Heterocyclic Drugs by Groebke-Blackburn-Bienayme Three-Component-Reaction. ResearchGate. [Link]
-
Gasparrini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Martinez-Vargas, A., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(16), 4995. [Link]
-
Park, H., et al. (2014). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. MedChemComm, 5(9), 1353-1356. [Link]
-
Various Authors. (n.d.). The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. [Link]
-
Various Authors. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]
-
da Silva, W. M. B., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(5), 329-338. [Link]
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4500-4504. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 13(1), 18129. [Link]
-
Jones, C. M., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Combinatorial Science, 20(9), 555-560. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611. [Link]
-
Various Authors. (2011). ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ResearchGate. [Link]
-
Cruz-Jiménez, G., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1667-1677. [Link]
-
Glassman, I., et al. (2022). 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate. [Link]
-
de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel PI3K Inhibitors Utilizing 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] This makes the PI3K pathway a highly attractive target for the development of novel anticancer therapeutics.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, a key intermediate, in the synthesis of potent and selective PI3K inhibitors. We present a detailed, field-proven synthetic protocol, an in-depth discussion of the underlying chemical principles, and robust methods for the analytical characterization of the final compounds.
Introduction: The PI3K Signaling Pathway and Its Therapeutic Relevance
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade that is fundamental to numerous cellular processes.[6] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis, driving tumorigenesis.[5][7] Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of cancer drug discovery.[8] These inhibitors can block the catalytic activity of PI3K, thereby preventing the downstream signaling events that promote cancer cell survival and growth.[9]
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases.[10][11] The strategic incorporation of this compound as a core building block allows for the synthesis of a diverse library of PI3K inhibitors with potentially high potency and selectivity.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Synthesis of PI3K Inhibitors from this compound
The following protocol outlines a robust and reproducible method for the synthesis of a model PI3K inhibitor from the key intermediate, this compound. This multi-step synthesis involves an initial acylation of the aniline, followed by a Suzuki-Miyaura cross-coupling reaction to introduce further diversity.
Materials and Reagents
-
This compound
-
4-(Trifluoromethyl)benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
(4-Morpholinophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Synthetic Workflow
Figure 2: High-level overview of the synthetic workflow for the PI3K inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzamide (Intermediate Amide)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired intermediate amide.
Step 2: Synthesis of the Final PI3K Inhibitor via Suzuki-Miyaura Cross-Coupling
-
To a microwave vial, add the intermediate amide from Step 1 (1.0 eq), (4-morpholinophenyl)boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add 1,4-dioxane and water (4:1 v/v) to the vial.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the final PI3K inhibitor.
Analytical Characterization of the Synthesized Inhibitor
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PI3K inhibitor.
Characterization Techniques and Expected Data
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. | Resonances corresponding to all protons and carbons in the expected chemical environments. |
| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and elemental composition. | A measured mass that is within ±5 ppm of the calculated theoretical mass. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Purity of >95% as determined by peak area integration at a suitable wavelength (e.g., 254 nm). |
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the final compound in a suitable solvent (e.g., methanol or DMSO). Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Conclusion and Future Directions
The protocols detailed herein provide a comprehensive framework for the successful synthesis and characterization of novel PI3K inhibitors based on the this compound scaffold. The versatility of the Suzuki-Miyaura cross-coupling reaction allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Future work should focus on the biological evaluation of these compounds in relevant cancer cell lines and in vivo models to determine their therapeutic potential.
References
- Benchchem. The Mechanism of Action of PI3K Inhibitors: A Technical Guide.
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors. Cancers, 6(4), 2099–2128. [Link]
-
Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. [Link]
-
Wikipedia. (2024). Phosphoinositide 3-kinase inhibitor. [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
-
Wikipedia. (2024). PI3K/AKT/mTOR pathway. [Link]
-
Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(3), 1–16. [Link]
- Benchchem. What are PI3Kα inhibitors and how do they work?
-
Miranda, M., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Cell, 184(6), 1437-1450. [Link]
-
ResearchGate. Mechanism of action of PI3K-III Inhibitors. [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029. [Link]
- Benchchem.
-
ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. [Link]
-
Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. [Link]
-
ResearchGate. Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. [Link]
-
Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. [Link]
-
Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Evolution of Small Molecule Kinase Drugs. Frontiers in Cell and Developmental Biology, 9, 765275. [Link]
-
Openlabnotebooks.org. (2019). Synthesis of promiscuous ALK2 inhibitors. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. [Link]
-
Koneru, S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology, 10, 589. [Link]
-
Scott, P. J. H. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2844–2861. [Link]
-
PubMed Central. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
PubMed. (2015). Liquid chromatography-tandem mass spectrometric assay for the PI3K/mTOR inhibitor GSK2126458 in mouse plasma and tumor homogenate. [Link]
-
National Center for Biotechnology Information. (2019). An LC/ESI–MS/MS method to quantify the PI3K inhibitor GDC-0084 in human plasma and cerebrospinal fluid: validation and clinical application. [Link]
-
DSpace. (2015). Liquid chromatography-tandem mass spectrometric assay for the PI3K/mTOR inhibitor GSK2126458 in mouse plasma and tumor. [Link]
-
National Center for Biotechnology Information. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
-
De Gruyter. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. [Link]
-
National Institutes of Health. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. [Link]
-
PubChem. 3-Chloroaniline. [Link]
-
PubChem. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Assays of 6-Chloroimidazo[1,2-a]pyridine Derivatives
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of new, effective therapies is a critical priority. Among the promising scaffolds in medicinal chemistry, 6-chloroimidazo[1,2-a]pyridine has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antifungal properties.[1][2][3][4] This technical guide provides a comprehensive framework for the preclinical evaluation of 6-chloroimidazo[1,2-a]pyridine derivatives, offering detailed protocols for a tiered approach to antifungal drug discovery, from initial screening to preliminary toxicological assessment. Recent studies have highlighted the potential of these derivatives, demonstrating minimum inhibitory concentrations (MIC) ranging from 19.36 µM to 89.38 µM against clinical strains of Candida parapsilosis.[5][6]
Part 1: Primary Antifungal Susceptibility Testing
The initial phase of evaluation focuses on determining the direct antifungal activity of the synthesized 6-chloroimidazo[1,2-a]pyridine derivatives. The two most common and standardized methods for this purpose are the broth microdilution assay, which provides a quantitative MIC value, and the disk diffusion assay, a qualitative or semi-quantitative screening tool.[7]
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard technique for determining the MIC of an antifungal agent.[1][7][8] This assay is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method to ensure reproducibility and comparability of data.[9][10][11]
Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38-A)
-
Compound Preparation:
-
Prepare a stock solution of each 6-chloroimidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using RPMI 1640 medium, buffered with MOPS, to achieve a final concentration range appropriate for the expected MIC.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a standardized fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be read visually or with a microplate reader.
-
Disk Diffusion Assay: A Qualitative Screening Method
The disk diffusion assay is a simpler, cost-effective method for preliminary screening of antifungal activity.[12][13] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the fungus. The resulting zone of inhibition around the disk provides a qualitative measure of the compound's activity.[7]
Protocol: Disk Diffusion Assay
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[7]
-
-
Disk Application:
-
Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the 6-chloroimidazo[1,2-a]pyridine derivative to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve the compound.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 30-35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk. A larger zone of inhibition indicates greater antifungal activity.
-
Caption: Workflow for primary antifungal screening of novel compounds.
Part 2: Elucidating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for lead optimization. For novel scaffolds like 6-chloroimidazo[1,2-a]pyridine, a series of assays can be employed to investigate potential mechanisms. Given that many imidazole-containing antifungals target the fungal cell membrane, initial investigations could focus on ergosterol biosynthesis and membrane integrity.[14]
Ergosterol Biosynthesis Inhibition Assay
Ergosterol is a vital component of the fungal cell membrane. Inhibition of its biosynthesis leads to membrane disruption and cell death. This assay quantifies the cellular ergosterol content after treatment with the test compound.
Protocol: Sterol Quantitation Assay
-
Fungal Culture and Treatment:
-
Grow the fungal cells to mid-log phase in a suitable broth medium.
-
Expose the cells to the test compound at concentrations around the MIC value for a defined period (e.g., 4-16 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the sterol extract between 240 and 300 nm.
-
The presence of ergosterol results in a characteristic four-peaked curve. The height of the peak at 281.5 nm is used for quantification.
-
A reduction in the ergosterol-specific absorbance in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.
-
Cell Membrane Integrity Assay
This assay assesses whether the compounds cause direct damage to the fungal cell membrane, leading to leakage of intracellular components.
Protocol: Propidium Iodide Staining
-
Fungal Culture and Treatment:
-
Treat fungal cells with the test compounds as described for the ergosterol assay.
-
-
Staining:
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing propidium iodide (PI). PI is a fluorescent dye that can only enter cells with compromised membranes.
-
-
Analysis:
-
Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
An increase in the percentage of PI-positive (red fluorescent) cells in the treated population compared to the control indicates a loss of membrane integrity.
-
Caption: Hypothetical mechanism of action targeting the fungal cell membrane.
Part 3: Cytotoxicity and Selectivity Assessment
A critical aspect of drug development is to ensure that the candidate compounds are selectively toxic to the fungal pathogen with minimal effects on host cells. Cytotoxicity assays using mammalian cell lines are essential for determining the therapeutic index of the 6-chloroimidazo[1,2-a]pyridine derivatives.
MTT/XTT Assay for Mammalian Cell Viability
The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[15][16][17][18] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[15][18]
Protocol: MTT Assay
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 6-chloroimidazo[1,2-a]pyridine derivatives for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
The selectivity index (SI) can then be calculated as the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI value indicates greater selectivity of the compound for the fungal pathogen.
| Derivative | MIC (µM) vs. C. albicans | CC50 (µM) vs. HEK293 | Selectivity Index (SI) |
| Compound A | 16 | >100 | >6.25 |
| Compound B | 8 | 50 | 6.25 |
| Compound C | 32 | >100 | >3.13 |
| Fluconazole | 4 | >200 | >50 |
Table 1: Hypothetical antifungal activity and cytotoxicity data for 6-chloroimidazo[1,2-a]pyridine derivatives.
Part 4: In Vivo Efficacy Models
Promising candidates identified through in vitro screening and cytotoxicity profiling should be advanced to in vivo models of fungal infection to assess their efficacy in a whole-organism system.[19][20][21][22] Murine models are the most commonly used for this purpose.[21][23]
Murine Model of Systemic Candidiasis
This model mimics a disseminated Candida infection and is widely used for evaluating the in vivo efficacy of antifungal agents.[20][23]
Protocol: Systemic Candidiasis Model
-
Infection:
-
Immunocompetent or immunocompromised mice are infected intravenously with a lethal or sublethal dose of Candida albicans.
-
-
Treatment:
-
Treatment with the 6-chloroimidazo[1,2-a]pyridine derivative is initiated at a specified time post-infection and administered via an appropriate route (e.g., oral, intraperitoneal).
-
A vehicle control group and a positive control group (treated with a known antifungal like fluconazole) are included.
-
-
Efficacy Assessment:
-
Survival: Monitor the survival of the animals over a period of 14-21 days.
-
Fungal Burden: At specific time points, euthanize a subset of animals and determine the fungal load in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.
-
A significant increase in survival and a reduction in fungal burden in the treated groups compared to the vehicle control indicate in vivo efficacy.
-
Caption: A tiered approach for the preclinical evaluation of antifungal compounds.
Conclusion
The protocols and workflows outlined in this application note provide a robust framework for the systematic evaluation of 6-chloroimidazo[1,2-a]pyridine derivatives as potential antifungal agents. By following a logical progression from initial in vitro screening to in vivo efficacy studies, researchers can efficiently identify and characterize promising lead compounds for further development in the fight against invasive fungal infections. The demonstrated activity of this chemical class warrants further investigation and optimization to address the urgent need for new antifungal therapies.[5][24]
References
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. [Link]
-
Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). [Link]
-
Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738. [Link]
-
Perfect, J. R. (2012). Animal models: an important tool in mycology. Medical Mycology, 50(2), 113–125. [Link]
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Sciences, 15(3), 32-41. [Link]
-
Hohl, T. M. (2014). Overview of vertebrate animal models of fungal infection. Journal of Immunological Methods, 410, 94-103. [Link]
-
Al-Yasiri, M. H., & Al-Bayati, F. A. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 53(2), 648–651. [Link]
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [Link]
-
Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(4), 119. [Link]
-
Coulibaly, S., et al. (2025). Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus. Asian Journal of Chemical Sciences, 15(6), 217-225. [Link]
-
Vanden Bossche, H., et al. (1992). Antifungal susceptibility testing by the disk diffusion method. Strain... ResearchGate. [Link]
-
Vanden Bossche, H., et al. (1982). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 4(Suppl 2), S311-S315. [Link]
-
Cognize. (2025). Antifungal disk diffusion: Significance and symbolism. Cognize. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]
-
Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569–587. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. [Link]
-
Dos Santos, R. A., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
-
Posteraro, B., et al. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 4(3), 102. [Link]
-
Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. [Link]
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
-
Das, D., et al. (2016). (a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Yurttas, L., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1437–1441. [Link]
-
Zhang, X., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127253. [Link]
-
Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6542. [Link]
-
Bouziane, A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 403, 01007. [Link]
-
Di Mola, A., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5122. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalajocs.com [journalajocs.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. connectsci.au [connectsci.au]
- 13. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 19. journals.asm.org [journals.asm.org]
- 20. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Overview of vertebrate animal models of fungal infection. [vivo.weill.cornell.edu]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline in Cell-Based Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, also known by its synonyms CHIR-124 and AZD7762, is a highly potent and selective ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2.[1][2] These kinases are crucial regulators of the cell cycle, particularly in response to DNA damage, making this compound an invaluable tool for cancer research and drug development.[3][4] This guide provides detailed, field-proven protocols for utilizing this compound in fundamental cell-based assays. We present a comprehensive approach, beginning with the assessment of its cytotoxic effects and culminating in the direct measurement of its target engagement within the cell. The protocols are designed to be robust and adaptable, providing a solid foundation for investigating the compound's mechanism of action and its potential as a chemosensitizing agent.
Compound Overview and Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high affinity for Chk1, with a reported IC50 of approximately 0.3 nM in cell-free assays.[2][5] It also potently inhibits Chk2.[1] By inhibiting Chk1 and Chk2, the compound abrogates DNA damage-induced cell cycle arrest in the S and G2 phases.[3] This disruption of the cell's natural damage response can lead to mitotic catastrophe and apoptosis, particularly in cancer cells with compromised p53 function.[3][4] A key application of this inhibitor is its ability to potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine and topoisomerase inhibitors.[3][6]
Compound Details:
| Property | Value |
| Common Names | CHIR-124, AZD7762 |
| Molecular Formula | C₁₃H₁₀ClN₃ |
| Molecular Weight | 243.69 g/mol |
| Primary Targets | Chk1, Chk2 |
| IC50 (Chk1, cell-free) | 0.3 nM[2][5] |
| Solubility | Soluble in DMSO |
Experimental Design: A Two-Pronged Approach
To comprehensively evaluate the cellular effects of this compound, we propose a two-phase experimental workflow. This approach allows for the correlation of phenotypic outcomes (cytotoxicity) with direct evidence of on-target activity (inhibition of Chk1 phosphorylation).
Caption: Experimental workflow for evaluating this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its ability to sensitize cancer cells to a DNA-damaging agent.
Principle: This protocol utilizes a tetrazolium-based colorimetric assay (MTT or MTS) to measure cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, and the absorbance of this product is proportional to the number of living cells.[7]
Materials:
-
Cancer cell line of interest (e.g., HT-29, Caco-2, MDA-MB-435)[3][8]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., gemcitabine, camptothecin)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[3]
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. For combination studies, also prepare a 2X solution of the DNA-damaging agent at a fixed sub-lethal concentration (e.g., its IC20).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug-containing medium. Include wells with vehicle control (DMSO) and medium-only blanks.
-
-
Incubation:
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT/MTS Assay:
-
Add 10-20 µL of the MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals. If using MTS, this step is not necessary.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Chk1 Phosphorylation
Objective: To directly assess the inhibitory effect of this compound on the DNA damage-induced phosphorylation of Chk1.
Principle: Upon DNA damage, the ATR kinase phosphorylates Chk1 at Serine 345 (Ser345), leading to its activation.[9] An effective Chk1 inhibitor will prevent or reduce this phosphorylation event. Western blotting allows for the specific detection and semi-quantification of phosphorylated Chk1 (pChk1).[9]
Signaling Pathway Overview
Caption: Inhibition of DNA damage-induced Chk1 phosphorylation.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
DNA-damaging agent (e.g., gemcitabine)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pChk1 (Ser345), anti-total Chk1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce DNA damage by adding gemcitabine and incubate for an additional 24 hours.[9] Include untreated, inhibitor-only, and gemcitabine-only controls.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of supplemented RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pChk1 (Ser345) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For loading controls, the membrane can be stripped and re-probed for total Chk1 and β-actin.
-
Expected Outcomes and Interpretation
-
Cell Viability Assay: You should observe a dose-dependent decrease in cell viability with increasing concentrations of this compound. When combined with a DNA-damaging agent, a synergistic effect is expected, resulting in a significant potentiation of cytotoxicity.[3]
-
Western Blot: In the gemcitabine-treated sample, a strong band corresponding to pChk1 (Ser345) should be visible.[9] Pre-treatment with this compound should lead to a dose-dependent reduction in the intensity of this band, confirming its on-target activity. Total Chk1 and β-actin levels should remain consistent across all lanes.
References
- Seto, T., et al. (2013). Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 73(3), 591-601.
- Zabludoff, S. D., et al. (2008). AZD7762, a Novel Checkpoint Kinase Inhibitor, Drives Checkpoint Abrogation and Potentiates DNA-Targeted Therapies. Molecular Cancer Therapeutics, 7(9), 2955-2966.
- Tse, A. N., et al. (2007). CHIR-124, a Novel Potent Inhibitor of Chk1, Potentiates the Cytotoxicity of Topoisomerase I Poisons In vitro and In vivo. Clinical Cancer Research, 13(2), 591-602.
- Mitchell, J. B., et al. (2010). Phase I dose-escalation study of AZD7762 in combination with gemcitabine (gem) in patients (pts) with advanced solid tumors. Journal of Clinical Oncology, 28(15_suppl), 2508-2508.
- Shapiro, G. I., et al. (2014). Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 73(3), 591–601.
- Al-Eisawi, Z., et al. (2017). The Human Chk1 Inhibitor CHIR-124 Shows Multistage Activity Against Plasmodium falciparum via Dual Inhibition of PfArk1 and Hemozoin Formation. Antimicrobial Agents and Chemotherapy, 61(11), e01133-17.
- Tse, A. N., et al. (2007). CHIR-124, a Novel Potent Inhibitor of Chk1, Potentiates the Cytotoxicity of Topoisomerase I Poisons In vitro and In vivo. Clinical Cancer Research, 13(2), 591-602.
- Leung-Pineda, V., et al. (2006). Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit. Molecular and Cellular Biology, 26(20), 7529-7538.
-
ResearchGate. Functional in vitro profile of CHK1 (CHIR-124) and PDGFRβ... [Link]
-
ResearchGate. Cell viability and morphological examination in TLC388 and/or CHIR124... [Link]
- Schenk, M. W., et al. (2017). Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine. Cancer Letters, 385, 121-128.
-
ResearchGate. What is the best way to evaluate that the AZD-7762 inhibitor is working on Chk1 upon DNA damage? [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Parsels, L. A., et al. (2011). Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition. Clinical Cancer Research, 17(11), 3635-3645.
- N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(2), 1-11.
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- de Oliveira, R. B., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(10), 5094-5101.
- N'guessan, D. U. J. P., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- Wang, X., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6528.
- Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Imidazo[1,2-a]pyridine Compounds using the MTT Assay
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Quantifying Cellular Response to Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3] As researchers develop novel analogues in this class, a robust and reliable method for assessing their cytotoxic and anti-proliferative effects is paramount. The MTT assay is a foundational colorimetric method for evaluating cell viability, making it an essential tool in the primary screening of these compounds.[4][5]
This guide provides a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of imidazo[1,2-a]pyridine compounds. Beyond a simple list of steps, this document explains the causality behind key experimental choices, outlines a self-validating system of controls, and addresses specific challenges associated with this class of compounds.
The core principle of the MTT assay is elegant in its simplicity. Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[5][6] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of living cells.[4][7] By measuring the absorbance of the solubilized formazan, we can derive a quantitative measure of cell viability in response to treatment.[8]
Caption: Mechanism of MTT reduction in metabolically active cells.
Critical Considerations for Imidazo[1,2-a]pyridine Compounds
While the MTT assay is broadly applicable, the specific chemical nature of the compounds being tested requires careful consideration to ensure data integrity.
-
Compound Solubility: Many heterocyclic compounds, including some imidazo[1,2-a]pyridine derivatives, exhibit poor aqueous solubility.[9]
-
Causality: Compounds must be fully dissolved to ensure accurate and reproducible concentrations in the cell culture medium. Precipitation of the compound will lead to erroneous dose-response curves.
-
Protocol Insight: A primary stock solution should be prepared in an organic solvent like 100% Dimethyl Sulfoxide (DMSO). Subsequent serial dilutions for treating cells should be made in culture medium, ensuring the final concentration of DMSO in the wells is non-toxic and consistent across all treatments (typically ≤0.5%).
-
-
Potential for Assay Interference: The chemical structure of the test compound can directly interfere with the assay's colorimetric endpoint.
-
Causality: Compounds that are inherently colored (especially in the yellow-purple spectrum) can alter the final absorbance reading. Furthermore, compounds with strong reducing properties can directly convert MTT to formazan in a cell-free environment, producing a false-positive signal of cell viability.[10]
-
Protocol Insight: It is mandatory to include a "compound-only" control for each concentration tested. This control consists of culture medium and the compound (at the final test concentration) but no cells. The absorbance from these wells will reveal if the compound itself contributes to the signal, which must be subtracted from the test wells.
-
-
Media Component Interference: Standard cell culture medium components can affect results.
-
Causality: Phenol red, a common pH indicator in culture media, has an absorbance spectrum that can overlap with that of formazan, leading to an elevated background.[11] Serum components can also interact with the MTT reagent.
-
Protocol Insight: While cells can be treated in standard phenol red-containing medium, it is best practice to replace it with phenol red-free medium prior to adding the MTT reagent.[11][12] This minimizes background absorbance and increases the assay's signal-to-noise ratio.
-
Experimental Workflow and Protocol
The following protocol is designed for adherent cells in a 96-well plate format, the most common setup for high-throughput screening. Adjustments for suspension cells are noted where applicable.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Materials and Reagents
-
Selected cancer cell line(s) (e.g., A549, MCF-7, HepG2)[13]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phenol red-free culture medium
-
Imidazo[1,2-a]pyridine compounds
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization Buffer: 100% DMSO or 10% SDS in 0.01 N HCl[14]
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4]
-
Vortex or sonicate briefly to ensure it is fully dissolved.[4]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into light-protected tubes and store at -20°C for up to 6 months.[4][8] Avoid repeated freeze-thaw cycles.
-
-
Imidazo[1,2-a]pyridine Stock Solution (e.g., 10-100 mM):
-
Dissolve the compound in 100% DMSO to create a high-concentration primary stock.
-
Store at -20°C or as recommended for the specific compound.
-
Step-by-Step Experimental Procedure
Day 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated counter.
-
Dilute the cell suspension to the optimal seeding density in complete growth medium. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[6] The goal is for the untreated control cells to be approximately 80-90% confluent at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding blank/background wells).
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow cells to adhere and resume growth.[6]
Day 2: Compound Treatment
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete growth medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of your test compound or vehicle control (medium with the same final percentage of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
Day 4/5: MTT Assay
-
After incubation, visually inspect the cells under a microscope. Note any morphological changes or signs of precipitation.
-
Carefully aspirate the compound-containing medium from each well.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of phenol red-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[16]
-
Incubate the plate at 37°C for 2 to 4 hours.[6][16] During this time, viable cells will produce visible purple formazan crystals.
-
Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of solubilization buffer (e.g., 100% DMSO) to each well.[16]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[8] Pipetting up and down can aid dissolution if needed.
-
-
Absorbance Measurement:
Data Presentation and Analysis
A well-designed experiment with proper controls is crucial for accurate data interpretation.
Recommended Plate Layout & Controls
| Well Type | Cells | Compound | Vehicle (DMSO) | Purpose |
| Blank | No | No | No | Background absorbance of media, MTT, and solvent. |
| Untreated Control | Yes | No | Yes | Represents 100% cell viability. Normalizes the data. |
| Compound Control | No | Yes | Yes | Checks for compound interference with the MTT reagent. |
| Test Wells | Yes | Yes | Yes | Measures the effect of the compound on cell viability. |
Data Calculation and Interpretation
-
Correct for Background: Average the absorbance values from the Blank wells. Subtract this average from all other readings.[8]
-
Correct for Compound Interference: Subtract the absorbance of the corresponding "Compound Control" well from the "Test Wells".
-
Calculate Percent Viability: Use the following formula for each compound concentration:
-
% Viability = (Corrected Absorbance of Test Well / Average Corrected Absorbance of Untreated Control) x 100
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability to 50%.
-
Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the precise IC₅₀ value.[17] Software such as GraphPad Prism or online IC₅₀ calculators can be used for this purpose.[18][19]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low absorbance in all wells | Insufficient cell number; MTT reagent is old or degraded; incubation times are too short. | Optimize cell seeding density; use fresh or properly stored MTT reagent; increase MTT or compound incubation times.[8] |
| High background absorbance | Contamination (microbial); interference from phenol red. | Maintain strict aseptic technique; use phenol red-free medium during MTT incubation; subtract blank values. |
| No purple color, or brown color appears | MTT reagent has oxidized; pH of solubilization buffer is incorrect; cells are dead/unhealthy before treatment. | Prepare fresh MTT solution and protect from light; check the pH of your solubilization buffer; ensure cells have >90% viability before seeding.[20] |
| Inconsistent results between replicates | Uneven cell seeding; incomplete dissolution of formazan; compound precipitation. | Ensure a homogenous cell suspension before seeding; increase shaking time or gently pipette to mix after adding solubilizer; check for compound precipitation under a microscope.[8] |
References
-
Aslantürk, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH National Library of Medicine. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. NIH National Library of Medicine. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. [Link]
-
ResearchGate. (2015). Why is my MTT Assay not turning Purple?. ResearchGate. [Link]
-
Al-Oqail, M. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. NIH National Library of Medicine. [Link]
-
O'Toole, G. A., et al. (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. NIH National Library of Medicine. [Link]
-
Verhaeghe, P., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. NIH National Library of Medicine. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
-
ResearchGate. (2025). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. ResearchGate. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Al-Bahrani, H. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link]
-
ResearchGate. (2013). Can anyone explain why my MTT assay is giving off a brown colour instead of purple?. ResearchGate. [Link]
-
ResearchGate. (2018). How to determine number of cells to be seeded to perform MTT assay?. ResearchGate. [Link]
-
Verhaeghe, P., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Çevik, U. A., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cell Culture Assay. [Link]
-
Aslantürk, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]
-
da Silva, A. C. G., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. NIH National Library of Medicine. [Link]
-
Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. NIH National Library of Medicine. [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
-
Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH National Library of Medicine. [Link]
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. atcc.org [atcc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 13. tandfonline.com [tandfonline.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
Topic: Cell Cycle Analysis of Cancer Cells Treated with 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
An Application Note and Protocol Guide for Researchers
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3] A critical mechanism through which these compounds exert their effects is the induction of cell cycle arrest, halting the uncontrolled proliferation that is a hallmark of cancer.[4][5] This guide provides a comprehensive framework for investigating the cell cycle effects of a specific derivative, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, on cancer cells. We detail the scientific rationale, a robust step-by-step protocol for cell treatment and flow cytometric analysis using propidium iodide, and guidelines for data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytostatic properties of novel therapeutic compounds.
Scientific Principles and Rationale
Mechanism of Action: Targeting Cell Cycle Control Pathways
Derivatives of imidazo[1,2-a]pyridine have frequently been identified as inhibitors of key signaling pathways that govern cell proliferation and survival.[3] A primary target for this class of compounds is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[1][6] This pathway is constitutively active in many cancers and acts as a central regulator of cell growth, metabolism, and division.
Inhibition of the PI3K/AKT/mTOR pathway by compounds like this compound can lead to a halt in cell cycle progression, often at the G2/M checkpoint.[5][6] This arrest is mediated by the downstream regulation of key cell cycle proteins such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), whose complex is essential for entry into mitosis.[6] By blocking this pathway, the compound prevents cancer cells from dividing, thereby inhibiting tumor growth.
Principles of Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population based on DNA content.[4] The method relies on a fluorescent dye, Propidium Iodide (PI), which intercalates stoichiometrically into the major groove of double-stranded DNA.[7] This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[8]
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content, preparing for or undergoing mitosis.
By analyzing thousands of individual cells, a DNA content frequency histogram can be generated, revealing the percentage of cells in each phase of the cell cycle. A sub-G1 peak can also be observed, which typically represents apoptotic cells with fragmented DNA.
Contextual Biological Activity Data
To guide experimental design, particularly in selecting appropriate treatment concentrations, it is useful to review the activity of related imidazo[1,2-a]pyridine compounds.
| Compound ID | Cancer Cell Line | Assay Type | Reported Activity (IC50) | Reference |
| Derivative 13k | HCC827 (NSCLC) | Proliferation | 0.09 µM | [6] |
| Derivative 13k | A549 (NSCLC) | Proliferation | 0.21 µM | [6] |
| Compound 6 | HeLa (Cervical) | Proliferation | 9.7 - 44.6 µM | [5] |
| IP-5 | HCC1937 (Breast) | MTT | 45 µM | [2][9] |
| IP-6 | HCC1937 (Breast) | MTT | 47.7 µM | [2][9] |
Note: The specific IC50 for this compound should be determined empirically in the cancer cell line of interest using an assay like the MTT assay before proceeding with cell cycle analysis.[10]
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines but can be adapted for suspension cultures.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold (-20°C)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase-free)
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes (12 x 75 mm polystyrene or polypropylene)[11]
-
Benchtop centrifuge with a swinging bucket rotor
-
Flow cytometer (e.g., BD LSR II, Beckman Coulter CyAn)
Step-by-Step Methodology
The entire workflow, from cell culture to data acquisition, is a multi-day process that requires careful planning.
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that ensures they are in an exponential growth phase (approx. 60-70% confluency) at the time of treatment.[4][12]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the predetermined IC50 value).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe significant changes in cell cycle distribution.[5]
Step 2: Cell Harvesting and Fixation Causality Check: Proper harvesting and fixation are critical for generating a high-quality single-cell suspension and preserving DNA integrity, which directly impacts the resolution of cell cycle peaks.
-
Aspirate the culture medium, which may contain detached apoptotic cells, and save it in a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS, and add this wash to the same 15 mL tube.
-
Detach the remaining adherent cells using Trypsin-EDTA. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant in the 15 mL tube. This ensures the entire cell population (healthy, arrested, and apoptotic) is collected.[4]
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Crucial Fixation Step: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[7][11] This slow, dropwise addition is essential to prevent cell clumping, which would otherwise be gated out as "doublets" during analysis.
-
Seal the tubes and store the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks if necessary.[4][7]
Step 3: Propidium Iodide Staining
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[7][11]
-
Carefully decant the ethanol. Wash the cell pellet with 5 mL of PBS, centrifuge again, and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The inclusion of RNase A is vital to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise cause significant background signal and poor histogram resolution.[7]
-
Incubate in the dark at room temperature for 30 minutes.[4]
Step 4: Flow Cytometry Acquisition Expert Insight: Data quality is paramount. A low flow rate and proper doublet discrimination are non-negotiable for accurate cell cycle analysis.
-
Transfer the stained cell suspension to flow cytometry tubes. If clumps are visible, filter the sample through a 40 µm nylon mesh.[14]
-
Analyze the samples on a flow cytometer. Use a low flow rate to ensure optimal resolution and low coefficient of variation (CV) for the G0/G1 peak.[12][15]
-
Collect the fluorescence signal for PI (typically on a channel like PE-Texas Red or PerCP-Cy5.5) on a linear scale . There is only a two-fold difference in DNA content between G1 and G2/M cells, and a linear scale best represents this relationship.[8]
-
Set up a bivariate dot plot of the fluorescence pulse area (e.g., PE-A) versus pulse height (e.g., PE-H) or pulse width (e.g., PE-W). This is used for doublet discrimination . Gate on the main diagonal population of single cells to exclude cell aggregates from the final analysis.[13]
-
Collect at least 10,000-20,000 single-cell events for robust statistical analysis.[11][16]
Data Analysis and Interpretation
-
From the gated singlet population, generate a histogram of PI fluorescence intensity.
-
Use a cell cycle analysis software package (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14][17]
-
Commonly used algorithms include the Watson (Pragmatic) and Dean-Jett-Fox (DJF) models.[18] For most standard analyses, the Watson model is sufficient. It is critical to use the same model consistently across all samples in an experiment for valid comparison.[19]
Interpreting the Results:
-
Accumulation in G2/M: An increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phase, indicates a G2/M cell cycle arrest. This is a common outcome for drugs targeting the PI3K/AKT pathway.[5][6]
-
Increase in Sub-G1 Peak: A prominent peak to the left of the G0/G1 peak suggests an increase in apoptosis, as dying cells have fragmented DNA that takes up less stain.
-
S-Phase Arrest: An accumulation of cells in the S phase may indicate that the compound interferes with DNA replication.
Troubleshooting Guide
| Problem | Possible Causes | Recommendations | References |
| High CV of G0/G1 Peak (>7%) | - High flow rate during acquisition- Improper cell fixation (clumping)- Cell concentration too high/low | - Always use the lowest flow rate setting.- Ensure dropwise addition of cold ethanol while vortexing.- Aim for a cell concentration of ~1x10^6 cells/mL. | [12][15] |
| No Clear G2/M Peak | - Cells are not proliferating or are contact-inhibited.- Insufficient nutrition in culture medium. | - Ensure cells are harvested during the exponential growth phase.- Optimize cell culture conditions and avoid over-confluency. | [12][20] |
| Excessive Debris / High Sub-G1 | - Over-trypsinization causing cell damage.- Sample preparation was too harsh (e.g., high-speed vortexing).- Compound is highly cytotoxic. | - Minimize trypsin exposure time.- Handle cells gently; do not vortex at high speeds.- Consider a shorter treatment duration or lower compound concentration. | [12] |
| Weak Fluorescence Signal | - Insufficient PI staining time or concentration.- RNase A activity is low or expired. | - Ensure PI concentration is ~50 µg/mL and incubate for at least 30 minutes.- Use fresh or properly stored RNase A. | [12] |
Conclusion
This application note provides a robust and validated protocol for assessing the effects of this compound on the cancer cell cycle. By combining careful experimental execution with principled data analysis, researchers can effectively characterize the cytostatic potential of this and other novel imidazo[1,2-a]pyridine derivatives. This assay is a cornerstone of preclinical drug development, offering critical insights into a compound's mechanism of action and its therapeutic potential.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
-
Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Bio-protocol. [Link]
-
Park, H. J., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. [Link]
-
FlowJo. (n.d.). Cell Cycle: Univariate. FlowJo Documentation. [Link]
-
University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. University of Rochester. [Link]
-
CHOP Research Institute. (n.d.). Cell Cycle. CHOP. [Link]
-
ResearchGate. (2014). How to use mathematical models for cell cycle, on FlowJo v.10?. ResearchGate. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
-
Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
D'Annessa, I., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
-
Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. research.chop.edu [research.chop.edu]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Application Notes and Protocols for the Derivatization of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline for SAR Studies
Introduction: Unlocking the Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, facilitating interactions with various biological targets. The specific analogue, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, presents a strategic starting point for Structure-Activity Relationship (SAR) studies. The aniline moiety offers a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[4]
This comprehensive guide provides detailed protocols for the derivatization of this compound. We will delve into three robust synthetic strategies targeting the aniline functional group: amide bond formation, sulfonamide synthesis, and reductive amination. The rationale behind these choices lies in their ability to introduce a diverse range of functionalities, thereby modulating key physicochemical properties such as lipophilicity (cLogP) and polar surface area (TPSA), which are critical determinants of a drug candidate's success.[5][6]
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount for any successful derivatization campaign. The synthesis of this compound can be achieved through a multi-step sequence, which is a common approach for constructing such bicyclic heteroaromatic systems.[7][8][9]
Figure 1: Synthetic scheme for this compound.
Protocol 1: Synthesis of 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.0 eq.) in anhydrous ethanol, add α-bromo-3-nitroacetophenone (1.05 eq.).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Suspend 6-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.) portion-wise at 0 °C. After the addition, allow the reaction to stir at room temperature and then heat to reflux for 3-5 hours.
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Derivatization Strategies for SAR Studies
The primary amino group of this compound is a versatile nucleophile, enabling a wide array of derivatization reactions. The following protocols are designed to generate a library of analogues with diverse physicochemical properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalajocs.com [journalajocs.com]
- 5. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline in Kinase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Foundation for Kinase Inhibitors
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This privileged structure is a key component in numerous compounds with therapeutic potential, including anti-cancer, anti-inflammatory, and antifungal agents.[3][4][5] A significant area of application for imidazo[1,2-a]pyridine derivatives is in the development of protein kinase inhibitors.[6][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8]
This technical guide focuses on the application of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline , a representative member of the imidazo[1,2-a]pyridine class, in kinase research. While specific data for this exact compound is not extensively available in the public domain, this guide will utilize data from closely related and well-characterized analogs to illustrate its potential applications and provide robust protocols for its investigation. We will focus on the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, a frequently dysregulated signaling network in cancer where imidazo[1,2-a]pyridine derivatives have shown significant promise.[8]
Compound Profile: this compound
-
Scaffold: Imidazo[1,2-a]pyridine
-
Key Features: A chloro-substituted bicyclic imidazopyridine core linked to an aniline moiety at the 2-position. The aniline group is a common feature in many kinase inhibitors, often involved in critical hydrogen bonding interactions within the kinase active site.[7]
-
Therapeutic Potential: As a member of a scaffold class known to inhibit various kinases, this compound is a candidate for investigation as an inhibitor of oncogenic signaling pathways.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Aberrant activation of this pathway is one of the most common molecular alterations in human cancers.[8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[8]
The proposed mechanism of action for this compound, based on its structural class, is the direct inhibition of PI3Kα kinase activity. By binding to the ATP-binding pocket of the enzyme, the compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inactivation of AKT and mTOR, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activities of a representative 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (Compound 13k), which shares the core imidazo[1,2-a]pyridine scaffold and demonstrates potent PI3Kα inhibition.[8] This data illustrates the potential potency and anti-proliferative effects that can be expected from this class of compounds.
| Target/Cell Line | Assay Type | Activity (IC50) | Reference |
| PI3Kα | Kinase Activity Assay | 1.94 nM | [8] |
| HCC827 (Non-small cell lung cancer) | MTT Proliferation Assay | 0.09 µM | [8] |
| A549 (Non-small cell lung cancer) | MTT Proliferation Assay | 0.21 µM | [8] |
| MCF-7 (Breast cancer) | MTT Proliferation Assay | 0.15 µM | [8] |
| SH-SY5Y (Neuroblastoma) | MTT Proliferation Assay | 0.35 µM | [8] |
| HEL (Erythroleukemia) | MTT Proliferation Assay | 0.43 µM | [8] |
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound or similar novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase-specific substrate
-
ATP
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of the plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[9]
-
-
Initiate Kinase Reaction:
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.
Materials:
-
Cancer cell line of interest (e.g., HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of the compound on the phosphorylation status of key proteins in a target signaling pathway, such as AKT and S6K in the PI3K pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To analyze total protein levels, the membrane can be stripped using a stripping buffer and then re-probed with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH).
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial biological evaluation of a novel kinase inhibitor like this compound.
Conclusion
This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to investigate its biological activity, elucidate its mechanism of action, and evaluate its therapeutic potential. By systematically applying these in vitro and cell-based assays, scientists can effectively characterize this and other novel imidazo[1,2-a]pyridine derivatives, contributing to the development of new targeted therapies for diseases driven by aberrant kinase signaling.
References
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajocs.com [journalajocs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2740361-20-8|8-Chloro-6-fluoroimidazo[1,2-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Improving yield of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline synthesis
Answering the call for enhanced efficiency in medicinal chemistry, this guide serves as a dedicated technical support center for researchers engaged in the synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline , a key scaffold in drug discovery. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and outcomes, empowering you to troubleshoot and optimize your synthesis effectively.
The most robust and widely adaptable synthesis for this target molecule involves a two-step process: first, the formation of the imidazo[1,2-a]pyridine core via a modern condensation reaction, followed by the reduction of a nitro group to the target aniline. This pathway consistently offers high yields and cleaner reaction profiles compared to older methods.
Workflow Overview
Technical Support Center: Purification of Crude 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
Welcome to the technical support guide for the purification of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this important heterocyclic compound. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Achieving high purity of its derivatives is therefore a critical step in the drug discovery and development process.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions during your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of crude this compound.
Q1: What are the most likely impurities in my crude sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or similar reagents.[1][3] For this compound, a plausible synthesis involves the reaction of 5-chloro-2-aminopyridine with 2-bromo-1-(3-nitrophenyl)ethan-1-one, followed by reduction of the nitro group.
Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: 5-chloro-2-aminopyridine and the α-haloketone precursor.
-
Reaction Intermediates: Such as the nitro-analogue of the final product if the reduction is incomplete.
-
Isomeric Byproducts: Positional isomers can form depending on the reaction conditions. For instance, minor isomers of imidazopyridines can sometimes be generated.[4]
-
Reagents and Catalysts: Residual catalysts (e.g., copper or palladium from cross-coupling steps if used) or excess reagents from the reduction step (e.g., tin salts if using SnCl₂/HCl).[5]
-
Polymerization Products: Dark, tarry materials resulting from side reactions, especially if the reaction was overheated.
Q2: My crude product is a dark, oily residue. How should I begin the purification?
A2: A dark, oily, or tarry crude product suggests the presence of significant polymeric impurities or residual high-boiling solvents.
-
Initial Solvent Trituration: Before attempting more complex methods, try triturating the crude oil with a non-polar solvent in which the desired product has minimal solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate (e.g., 9:1) is a good starting point. This can often coax the product to precipitate as a solid while washing away non-polar "grease."
-
Dissolution and Filtration: If trituration fails, dissolve the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Often, insoluble tarry materials can be removed by filtration through a plug of celite or silica gel. The filtrate can then be concentrated and subjected to further purification.
-
Acid-Base Extraction: Given the presence of a basic aniline moiety and the imidazopyridine core, an acid-base workup can be highly effective. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the purified product is back-extracted into an organic solvent. This process effectively removes neutral and acidic impurities.
Q3: What are the best solvent systems for recrystallization?
A3: Recrystallization is a powerful technique for achieving high purity if a suitable solvent system can be identified. For imidazopyridine derivatives, common and effective solvents include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.[6]
-
Solvent/Anti-Solvent Systems: A common strategy is to dissolve the compound in a good solvent (e.g., DCM, ethanol, or acetone) and then slowly add an anti-solvent (e.g., hexanes, heptane, or water) until turbidity is observed.[7] Warming the solution to achieve clarity and then allowing it to cool slowly often yields high-quality crystals.
The choice of solvent is highly empirical. Small-scale screening with a few milligrams of your crude product in different solvents is the most efficient way to identify the optimal system.
Q4: I am seeing a persistent impurity with a similar polarity to my product on TLC. What should I do?
A4: This is a classic purification challenge, often caused by a closely related structural isomer or a byproduct.
-
Optimize Chromatography: If you are using column chromatography, fine-tuning the mobile phase is crucial. Try switching to a different solvent system. For nitrogen-containing heterocyclic compounds, sometimes adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by deactivating acidic sites on the silica gel.[8] Alternatively, using a different stationary phase, such as alumina or a reversed-phase silica gel (C18), can alter the elution order and resolve the impurity.[9]
-
Recrystallization: This might be more effective than chromatography for removing isomeric impurities. The subtle differences in crystal lattice packing between your product and the impurity can sometimes be exploited for separation.
-
Derivatization: In a developmental setting, you could temporarily protect the aniline group (e.g., as an acetamide). This will significantly change the polarity and may allow for easy separation of the derivatized product from the impurity. The protecting group can then be removed in a subsequent step.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Product is highly polar and irreversibly adsorbing to the silica gel. 2. Product is unstable on silica gel (decomposition). 3. Inappropriate solvent system (product not eluting). | 1. Deactivate Silica: Add 0.5-1% triethylamine or ammonia to your eluent to cap acidic silanol groups and reduce streaking/adsorption. 2. Switch Stationary Phase: Use neutral alumina or consider reversed-phase chromatography (C18 silica with methanol/water or acetonitrile/water). 3. Use a More Polar Eluent: Gradually increase the polarity. A gradient elution from a non-polar to a polar solvent system (e.g., hexanes/ethyl acetate to pure ethyl acetate, then to ethyl acetate/methanol) is often effective. |
| Product Co-elutes with an Impurity | 1. Insufficient resolution of the chromatographic system. 2. Impurity has very similar polarity and functional groups. | 1. Improve Column Parameters: Use a longer column, finer silica mesh, or a slower flow rate. 2. Change Eluent Selectivity: Switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. The different solvent interactions can alter relative retention times. 3. Consider Alternative Chromatography: High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, offers much higher resolving power.[9] Supercritical Fluid Chromatography (SFC) is also excellent for separating polar, nitrogen-containing compounds and isomers.[10] |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal lattice formation. 2. Solution is supersaturated. 3. Compound is intrinsically difficult to crystallize (may be amorphous or an oil). | 1. Increase Purity: First, run a quick column (a "plug") to remove the grossest impurities and try again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. 3. Slow Down the Process: Allow the solvent to evaporate very slowly from a solution in a loosely capped vial over several days. Cooling the solution slowly (e.g., in an insulated container in a freezer) is also critical. |
| Purified Product Discolors Over Time | 1. Oxidation of the aniline group. 2. Residual acidic or metallic impurities catalyzing degradation. | 1. Store Properly: Store the final product under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. 2. Ensure Purity: Trace amounts of acid can accelerate degradation. Ensure the product is free of acidic residues by washing a solution of it with a mild base (e.g., saturated NaHCO₃ solution) during workup, followed by drying and solvent removal. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography (Silica Gel)
This is the most common method for purifying crude organic compounds. The key is selecting an appropriate solvent system.
Step 1: TLC Analysis & Solvent System Selection
-
Dissolve a small amount of your crude material in DCM or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good target is to find a system that gives your product a Retention Factor (Rf) of 0.25 - 0.35 .
-
Suggested Starting Systems:
-
30-50% Ethyl Acetate in Hexanes
-
1-5% Methanol in Dichloromethane
-
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining (e.g., with potassium permanganate). Note the separation between your product and impurities.
Step 2: Column Packing and Loading
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Pack the column using the "slurry method" with your chosen eluent.
-
Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading"). Dry loading is preferred as it often leads to better separation.
-
Carefully add the loaded sample to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Begin eluting the column with your chosen solvent system, collecting fractions.
-
Monitor the elution process by TLC, spotting every few fractions to track the emergence of the product and impurities.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Workflow: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for approaching the purification of your crude product.
Caption: Decision tree for purification strategy.
References
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, making the optimization of its synthesis a critical endeavor for researchers.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance your reaction outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific challenges you might encounter during the synthesis of imidazo[1,2-a]pyridines.
Low or No Product Yield
Question: I am attempting a one-pot synthesis of an imidazo[1,2-a]pyridine derivative and observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in a one-pot synthesis of imidazo[1,2-a]pyridines can stem from several factors, primarily related to the reaction conditions and the stability of intermediates. Let's break down the potential issues and solutions.
A plausible reaction mechanism for many one-pot syntheses involves the initial formation of an imine from a 2-aminopyridine and an aldehyde, which then undergoes a [4+1] cycloaddition with an isocyanide.[4] This is often referred to as the Groebke-Blackburn-Bienaymé (GBB) reaction.[4][5] The success of this reaction is highly dependent on the careful control of reaction parameters.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and the stability of intermediates. Protic solvents of medium polarity, such as n-butanol, have been shown to facilitate the reaction by promoting the precipitation of the product from the reaction mixture.[4] If you are using a non-polar or aprotic solvent, consider switching to an alcohol-based solvent.
-
Catalyst Selection and Loading: While some syntheses are catalyst-free, many benefit from the addition of a catalyst to promote key steps.[1]
-
Lewis Acids: For GBB-type reactions, Lewis acids like iodine can activate the initially formed imine, facilitating the nucleophilic addition of the isocyanide.[6][7]
-
Brønsted Acids: In some cases, a Brønsted acid is necessary to protonate the imine, making it more susceptible to nucleophilic attack.[4]
-
Catalyst Loading: Ensure you are using the optimal catalyst loading. Too little may result in an incomplete reaction, while too much can lead to unwanted side reactions. A typical starting point for iodine catalysis is around 20 mol %.[8]
-
-
Temperature and Reaction Time: Temperature plays a crucial role. While some modern methods utilize microwave irradiation to significantly reduce reaction times[1][3], conventional heating is also effective. If your reaction is sluggish at room temperature, consider increasing the temperature. For thermally sensitive substrates, a lower temperature with a longer reaction time may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[9]
-
In Situ Generation of Reactants: For reactions involving unstable or hazardous reagents like α-haloketones, in situ generation is a safer and often more efficient approach. For example, α-bromoacetophenones can be generated in situ from the corresponding acetophenone using N-bromosuccinimide (NBS).[10] This avoids handling lachrymatory α-haloketones directly.[10]
Experimental Protocol: A General One-Pot Synthesis
Here is a general, step-by-step protocol for a molecular iodine-catalyzed three-component synthesis:
-
To a solution of the substituted acetophenone (1.0 mmol) in distilled water (4.0 mL), add a catalytic amount of iodine (20 mol %).
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add the corresponding 2-aminopyridine (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.
-
Continue ultrasound irradiation at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate the product through standard workup procedures (e.g., extraction and chromatography).[8]
Formation of Side Products
Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I suppress them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is the first step toward minimizing them.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of Carbonyl Compounds: Aldehydes and ketones can undergo self-condensation, especially under basic conditions.
-
Mitigation: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration. Using milder reaction conditions (lower temperature, less basic catalyst) can also help.
-
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if an oxidant is used in the reaction.
-
Mitigation: If your synthesis involves an oxidative step, ensure you are using a controlled amount of the oxidant and that the reaction is not overheated. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted oxidation.[9]
-
-
Formation of Polymeric Materials: At higher temperatures, some starting materials or intermediates can polymerize.
-
Mitigation: Optimize the reaction temperature and avoid prolonged heating. As mentioned earlier, monitoring the reaction progress is crucial to avoid over-running the reaction.
-
Purification Challenges
Question: I am struggling to purify my imidazo[1,2-a]pyridine product from the reaction mixture. What are the best practices for purification?
Answer: Purification can indeed be challenging due to the similar polarities of the product and certain byproducts.
Purification Strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many derivatives. The exact ratio will depend on the polarity of your specific compound.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic nitrogen-containing compounds, transferring them to the aqueous layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the classical method for synthesizing imidazo[1,2-a]pyridines?
A1: The classical and one of the most widely used methods is the Tschitschibabin (or Chichibabin) reaction.[11] This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][11] Initially, this reaction was performed at high temperatures (150-200°C) in a sealed tube, often resulting in modest yields.[1][11] Later refinements, such as the inclusion of a base like sodium bicarbonate, allowed for milder reaction conditions and improved efficiency.[1]
Q2: Are there more modern and efficient methods available?
A2: Yes, numerous modern synthetic strategies have been developed to improve yields, reduce reaction times, and enhance the diversity of accessible imidazo[1,2-a]pyridine derivatives. These include:
-
Multicomponent Reactions (MCRs): As discussed, reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction allow for the one-pot synthesis from three or more starting materials.[4][5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields.[1][12]
-
Metal-Catalyzed Reactions: Transition metals, particularly copper, are widely used to catalyze various coupling and annulation reactions for the synthesis of imidazo[1,2-a]pyridines.[13][14]
-
Catalyst- and Solvent-Free Reactions: Some innovative methods allow for the synthesis under green conditions, for example, by reacting α-halo-ketones with 2-aminopyridines at a modest temperature of 60°C without any catalyst or solvent.[1]
Q3: How does the substitution pattern on the 2-aminopyridine affect the reaction?
A3: The electronic nature of the substituents on the 2-aminopyridine ring can have a significant impact on the reaction.
-
Electron-Donating Groups (EDGs): EDGs increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial nucleophilic attack on the carbonyl compound or α-haloketone.
-
Electron-Withdrawing Groups (EWGs): EWGs decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the reaction. In some cases, stronger reaction conditions (higher temperature, stronger catalyst) may be required to achieve good yields with electron-deficient 2-aminopyridines.[10]
Data Summary
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Method | Key Reagents | Catalyst | Solvent | Temperature | Typical Yields | Reference |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | None or Base (e.g., NaHCO₃) | Ethanol | 60-200°C | Moderate to Good | [1][11] |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted Acid | n-Butanol, Ethanol | Room Temp to Reflux | Good to Excellent | [3][4] |
| Microwave-Assisted | 2-Aminopyridine, α-Haloketone | None | None | Microwave | High | [1][12] |
| Copper-Catalyzed | 2-Aminopyridine, Ketone | Cu(I) salt | Toluene, DMF | 80-120°C | Good to High | [13][14] |
| Iodine-Catalyzed | 2-Aminopyridine, Acetophenone, Dimedone | I₂ | Water | Room Temp (Ultrasound) | High to Excellent | [8] |
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Reaction Mechanism
Caption: A simplified mechanism for the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). Molecules. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2015). Organic & Biomolecular Chemistry. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). The Journal of Organic Chemistry. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Overcoming poor solubility of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline in assays
Welcome to the technical support guide for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to the compound's poor aqueous solubility during in vitro and cell-based assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in 100% DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?
A: This is a classic issue of kinetic versus thermodynamic solubility. While this compound, like many heterocyclic compounds, is readily soluble in a pure aprotic solvent like DMSO, its solubility can decrease dramatically when introduced to an aqueous environment.[1][2] The sudden shift in solvent polarity causes the compound to crash out of solution before it can establish a stable, dissolved state at that concentration.[2] A clear DMSO stock does not guarantee solubility in the final assay medium.[1]
Q2: What is the maximum recommended final concentration of DMSO in an assay to avoid solubility issues and cell toxicity?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for most cell-based and biochemical assays.[2] While higher concentrations might transiently keep a compound in solution, they can introduce artifacts by altering protein conformation or stressing cells, which could confound your results.[2] It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: Absolutely. The chemical structure of this compound contains an aniline group, which is basic. In acidic to neutral conditions (pH < 7), this amine group can become protonated, forming a positively charged salt. This ionized form is generally more water-soluble than the neutral form.[3][] Therefore, adjusting the pH of your buffer to be slightly acidic may significantly improve the compound's solubility.[][5]
Q4: I observed compound precipitation in my cell culture plate. How might this affect my results?
A: Compound precipitation can severely compromise your assay's integrity. Firstly, the actual concentration of the compound in solution is unknown and lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[1] Secondly, solid precipitates can be cytotoxic to cells, causing artifacts that are not related to the compound's pharmacological activity.[6][7] Precipitates can also interfere with optical measurements (e.g., absorbance, fluorescence) used in many assay readouts.
Systematic Troubleshooting Workflow
Encountering precipitation can be frustrating. This workflow provides a logical sequence of steps to diagnose and solve the solubility challenge.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
In-Depth Solubilization Guides & Protocols
If the troubleshooting workflow indicates a need for formulation changes, use the following detailed guides. Always perform validation experiments to ensure the chosen method does not interfere with your assay.
Guide 1: pH Modification
-
Scientific Rationale: The aniline moiety on this compound is a weak base. Lowering the pH of the aqueous buffer will increase the proportion of the protonated, more soluble form of the molecule.[3][] This is often the simplest and most effective first strategy for amine-containing compounds.
-
Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare several batches of your final assay buffer, adjusting the pH in 0.5 unit increments from pH 7.5 down to pH 6.0.
-
Prepare Compound Dilutions: Prepare a high-concentration sample of the compound in each pH-adjusted buffer (e.g., 100 µM). Use the same DMSO percentage that will be in your final assay.
-
Equilibrate: Incubate the samples for 1-2 hours at the assay temperature.
-
Observe: Visually inspect each sample for precipitation. For a more quantitative measure, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.
-
Select Optimal pH: Choose the highest pH that provides complete solubility at your desired concentration, as this will be closest to physiological conditions.
-
Guide 2: Use of Solubilizing Excipients
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules like this compound, forming an "inclusion complex" that is water-soluble.[8][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro studies.[8]
-
Protocol: Formulation with HP-β-CD
-
Prepare Excipient Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 100-200 mM) in your assay buffer.
-
Complexation:
-
Method 1 (Dilution): Add the DMSO stock of your compound directly to the HP-β-CD-containing buffer.
-
Method 2 (Pre-complexation): Mix a small volume of your DMSO stock with the HP-β-CD stock solution and vortex/sonicate briefly before diluting to the final volume with assay buffer.
-
-
Determine Optimal Ratio: Test a range of HP-β-CD concentrations (e.g., 0.5 - 10 mM) at your highest compound concentration to find the minimum excipient level needed to prevent precipitation.
-
Validation: Run a control experiment with HP-β-CD and vehicle (DMSO) alone to ensure the cyclodextrin itself does not affect the assay biology.
-
-
Scientific Rationale: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solvent system.[3][]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol.
-
Protocol: Co-solvent Formulation
-
Prepare Co-solvent Buffer: Prepare your assay buffer containing a low percentage of the chosen co-solvent (e.g., 1-5% v/v).
-
Test Solubility: Add the DMSO stock of your compound to the co-solvent-containing buffer and observe for precipitation, as described in the pH protocol.
-
Caution and Validation: Co-solvents can be disruptive to protein structure and cell membranes at higher concentrations. Always perform a dose-response curve with the co-solvent alone to determine the highest non-interfering concentration for your specific assay.
-
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons / Assay Incompatibility |
| pH Adjustment | Increases ionization of the basic aniline group to form a more soluble salt.[3][] | pH 6.0 - 7.0 | Simple, inexpensive, and often highly effective for ionizable compounds.[] | May not be suitable for assays highly sensitive to pH changes; potential for precipitation upon dilution into a different pH environment.[5] |
| Cyclodextrins (HP-β-CD) | Forms a water-soluble inclusion complex by encapsulating the hydrophobic compound.[8][9] | 0.5 - 10 mM | Low cellular toxicity, high solubilization capacity, and well-documented.[8] | Can sometimes extract cholesterol from cell membranes at high concentrations; may interfere with compound-protein binding. |
| Co-solvents (PEG 400, PG) | Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[3][] | 1 - 5% (v/v) | Effective for very "grease-ball" type molecules.[12] | Higher potential for assay interference (enzyme inhibition, cell toxicity); risk of compound precipitation upon dilution.[5] |
| Increased Protein (BSA, Serum) | Compound binds to proteins, and the protein-compound complex remains in solution. | 0.1 - 1% BSA; 5 - 10% FBS | Mimics in vivo conditions; effective for compounds with high protein binding. | Not suitable for biochemical assays where the added protein would interfere; introduces variability between serum lots. |
References
-
Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
Hartmann, A., Agurell, E., Beevers, C., Brendler-Schwaab, S., Burlinson, B., Clay, P., ... & Speit, G. (2003). Recommendations for conducting the in vivo alkaline Comet assay. Mutagenesis, 18(1), 45-51. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Roy, N., Ghosh, B., Roy, D., Bhaumik, B., & Roy, M. N. (2020). Exploring the inclusion complex of a drug (umbelliferone) with α-cyclodextrin optimized by molecular docking and spectroscopic techniques. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 96(1), 81-91. [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]
-
Hartmann, A., & Speit, G. (1997). The contribution of cytotoxicity to DNA-effects in the single cell gel test (comet assay). Toxicology Letters, 90(2-3), 183-188. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Patil, J. S., & Jagadevappa, P. S. (2010). Cyclodextrin inclusion complexes: Novel techniques to improve solubility of poorly soluble drugs. Global Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Williams, L., & Kujundzic, M. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1447. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Reichelt, A., & Preuss, A. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(6), 1800571. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]
-
du Preez, J. L., & Lotter, A. P. (2006). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(11), 942-945. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajptonline.com [ajptonline.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline in Solution
Welcome to the technical support guide for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. Degradation can lead to inconsistent results, loss of biological activity, and misleading data. This guide provides an in-depth understanding of the molecule's potential liabilities, troubleshooting advice for common issues, and validated protocols for preparation and storage.
Section 1: Understanding the Molecule: Potential Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical nature of this compound. Its structure contains two key moieties that are susceptible to specific degradation pathways: the primary aromatic amine (aniline) and the electron-rich imidazo[1,2-a]pyridine core.
-
Oxidative Degradation : The primary aromatic amine is highly susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or trace metal impurities.[3][4] Oxidation of anilines often results in the formation of highly colored quinone-imine structures, which is a primary reason for solution discoloration (e.g., turning yellow, brown, or pink). The imidazo[1,2-a]pyridine ring itself can also undergo oxidation.[3]
-
Hydrolytic Degradation : While the core structure is generally stable, extreme pH conditions can promote hydrolysis.[5] Forced degradation studies, a standard practice in pharmaceutical development, often employ strong acidic and basic conditions to identify potential hydrolytic liabilities.[5][6] It is essential to determine the pH stability profile of the compound, especially when using aqueous buffers for biological assays.
-
Photodegradation : Aromatic and heterocyclic compounds frequently exhibit sensitivity to light, particularly in the UV spectrum.[3][7] Energy from light exposure can promote oxidative processes or lead to other molecular rearrangements, reducing the concentration of the active compound.
These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the handling of this compound solutions in a question-and-answer format.
Q1: My stock solution in DMSO has turned yellow/brown after a few days at room temperature. What happened and is it still usable?
A: This is a classic sign of oxidative degradation. The aniline moiety is likely oxidizing, leading to colored impurities. Room temperature storage and exposure to oxygen in the vial's headspace accelerate this process.
-
Causality: Aromatic amines are well-documented to be unstable in the presence of air, forming complex colored mixtures.[2][8] DMSO, while an excellent solvent, is hygroscopic and can contain peroxides, which can further promote oxidation.
-
Troubleshooting & Solution:
-
Discard the discolored solution. The presence of color indicates significant degradation and an unknown concentration of the parent compound.
-
Prepare a fresh stock solution following the protocol in Section 4.
-
Use high-purity, anhydrous DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize light exposure and repeated exposure to air.
-
Purge the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing and freezing.
-
Q2: I observed a precipitate in my stock solution after thawing it from -20°C. What should I do?
A: This is likely due to the compound's limited solubility at lower temperatures or potential solvent absorption of atmospheric moisture, which can reduce solubility. Imidazo[1,2-a]pyridine derivatives are often characterized by low aqueous solubility.[9][10]
-
Causality: The thermodynamic solubility of a compound is temperature-dependent. Upon freezing and thawing, the equilibrium can be disturbed, leading to precipitation if the concentration is near its saturation point.
-
Troubleshooting & Solution:
-
Gently warm the vial to 37°C and vortex thoroughly to attempt redissolving the precipitate.
-
Visually inspect for complete dissolution. If it redissolves, it can be used immediately.
-
To prevent recurrence: Consider preparing a slightly less concentrated stock solution. Ensure vials are sealed tightly with high-quality caps to prevent moisture ingress or solvent evaporation. For long-term storage, -80°C is preferable to -20°C as it minimizes molecular mobility.
-
Q3: My compound shows inconsistent activity in my cell-based assay. How can I confirm if solution instability is the cause?
A: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]
-
Causality: A decrease in the concentration of the parent compound due to degradation will directly lead to a reduction in observed biological activity.
-
Troubleshooting & Solution:
-
Establish an HPLC method. A simple reversed-phase HPLC method with UV detection is usually sufficient.[5]
-
Analyze a freshly prepared standard solution to determine the retention time and peak area of the intact compound.
-
Analyze your "aged" or "in-use" solution.
-
Compare the chromatograms. A significant decrease (>5-10%) in the main peak's area and/or the appearance of new peaks (degradants) confirms instability. This approach is a cornerstone of forced degradation studies mandated by regulatory agencies.[12][13]
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best solvent for preparing a stock solution?
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for initial stock solutions due to their high solubilizing power for heterocyclic compounds. Always use sealed, new bottles of solvent.
-
-
What are the optimal storage conditions?
-
Store stock solutions at -80°C in small, single-use aliquots in amber glass vials with the headspace purged with an inert gas (argon or nitrogen).
-
-
How many freeze-thaw cycles can the solution tolerate?
-
It is strongly recommended to avoid freeze-thaw cycles. Aliquoting into single-use volumes is the best practice. If unavoidable, limit cycles to a maximum of 2-3 and re-qualify the solution's concentration if in doubt.
-
-
Is the compound sensitive to pH in aqueous media?
-
Yes, it is likely sensitive. The aniline group is basic, and the imidazopyridine core has basic nitrogens. Extreme pH will alter the ionization state and can catalyze hydrolysis.[6] For aqueous buffers (e.g., in cell culture media), prepare a concentrated stock in DMSO and perform a final dilution into the aqueous medium immediately before use. The final DMSO concentration should typically be <0.5%.
-
Section 4: Protocols for Ensuring Solution Stability
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes exposure to oxygen, light, and moisture.
-
Pre-analysis: Allow the solid compound vial and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube or vial. Perform this step quickly to minimize air exposure.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until fully dissolved.
-
Aliquoting: Immediately dispense the solution into single-use amber glass vials (e.g., 20 µL per vial).
-
Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen gas for 5-10 seconds.
-
Sealing: Immediately and tightly cap each vial.
-
Storage: Label the vials and place them in a freezer box for storage at -80°C.
Protocol 2: Workflow for Stability Assessment via Forced Degradation
This workflow, based on ICH guidelines, helps identify specific vulnerabilities of the compound and validates the stability-indicating nature of an analytical method.[7][14]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. ajrconline.org [ajrconline.org]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Navigating Research with 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline and its Analogs
Welcome to the technical support center for researchers utilizing 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline and related imidazo[1,2-a]pyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable results in your biological assays. As specialists in the application of novel chemical entities, we understand the nuances and challenges that can arise during experimentation. This resource synthesizes our expertise to help you navigate these complexities.
I. Troubleshooting Guide: Inconsistent Biological Assay Results
Researchers working with the 6-chloroimidazo[1,2-a]pyridine scaffold often encounter variability in their experimental outcomes. This section addresses the most common issues in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: I'm observing significant well-to-well variability in my cell viability/cytotoxicity assays (e.g., MTT, XTT). What are the likely causes and how can I mitigate this?
Answer: High variability in cell-based assays is a frequent challenge, often stemming from the physicochemical properties of the compound itself.
-
Primary Suspect: Compound Precipitation. The imidazo[1,2-a]pyridine core is known for its relatively rigid and lipophilic nature, which can lead to low aqueous solubility.[1] If the compound precipitates in your culture medium, it will not be uniformly available to the cells, leading to inconsistent cytotoxic effects.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final dilution in the culture medium (at the highest concentration) under a microscope. Look for crystals or amorphous precipitates.
-
Solubility Assessment: If you have access to the necessary equipment, perform a formal solubility test in your specific cell culture medium using methods like the shake-flask method.[1]
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate your stock solution before making dilutions to ensure any small aggregates are dispersed.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound to aid in solubility.
-
-
-
Secondary Cause: Incomplete Dissolution. Even if not visibly precipitated, the compound may not be fully dissolved, leading to a lower effective concentration.
-
Workflow for Ensuring Complete Dissolution:
Caption: Workflow for preparing compound dilutions.
-
Question 2: My IC50 values for the same cancer cell line are inconsistent between experiments. Why is this happening?
Answer: Fluctuations in IC50 values, even with the same cell line and compound, can be frustrating. Beyond the solubility issues discussed above, several biological factors can contribute to this.
-
Cell Passage Number and Health: As cells are passaged, they can undergo phenotypic and genotypic drift. Cells at very high or low passage numbers may respond differently to cytotoxic agents.
-
Best Practices:
-
Use cells within a consistent and defined passage number range for all experiments.
-
Regularly perform cell line authentication to ensure you are working with the correct cells.
-
Always ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment.
-
-
-
Seeding Density: The initial number of cells plated can influence the final assay readout.
-
Protocol for Optimizing Seeding Density:
-
Objective: To determine the optimal cell number that remains in the exponential growth phase for the duration of the assay.
-
Procedure:
-
Plate a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well in a 96-well plate).
-
Incubate for the planned duration of your cytotoxicity assay (e.g., 48 or 72 hours).
-
Perform your viability assay (e.g., MTT) on all densities.
-
Plot the absorbance (or other readout) against the cell number.
-
Choose a seeding density that falls within the linear range of this curve.
-
-
-
-
Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value.
-
Recommendation: Standardize the incubation time across all experiments (e.g., 48 or 72 hours) and report it with your IC50 values.
-
Question 3: I'm seeing cytotoxicity in my negative control (vehicle-treated) wells. What could be the cause?
Answer: Cytotoxicity in vehicle-treated wells points to a problem with the experimental setup rather than the compound itself.
-
Solvent Toxicity: The most common culprit is the organic solvent used for the stock solution, typically DMSO. While generally well-tolerated at low concentrations, some cell lines are more sensitive.
-
Troubleshooting:
-
Action: Run a dose-response curve with your vehicle (e.g., DMSO) alone to determine the highest non-toxic concentration for your specific cell line.
-
Guideline: Aim for a final DMSO concentration of ≤0.1%, and never exceed 0.5%.
-
-
-
Contamination: Bacterial or mycoplasma contamination can stress cells and lead to cell death, which can be misinterpreted as compound-induced cytotoxicity.
-
Preventative Measures:
-
Maintain strict aseptic technique.
-
Regularly test your cell cultures for mycoplasma contamination.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this class of compounds?
A1: Derivatives of 6-substituted imidazo[1,2-a]pyridines have been shown to exhibit anticancer activity by inducing apoptosis.[2] Mechanistic studies suggest that this can occur through the intrinsic apoptosis pathway, which involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and caspase-8.[2] Additionally, some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3][4]
Caption: Simplified signaling pathways affected by imidazo[1,2-a]pyridine derivatives.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Due to the potential for low aqueous solubility, it is recommended to prepare stock solutions in a non-aqueous solvent.
-
Solvent: 100% DMSO is the most common choice.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of DMSO added to your assays.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex thoroughly.
Q3: Are there known off-target effects for this class of compounds?
A3: The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[3] While specific off-target effects for this compound are not extensively documented in the provided search results, it is plausible that analogs could interact with other kinases or cellular proteins. When interpreting results, especially unexpected phenotypes, it is important to consider the possibility of off-target activities.
Q4: Besides cancer, what other biological activities have been reported for 6-chloroimidazo[1,2-a]pyridine derivatives?
A4: This versatile scaffold has demonstrated a broad range of biological activities, including:
-
Antifungal: Activity has been shown against Candida parapsilosis.[5]
-
Anthelmintic: Derivatives have been designed to target gastrointestinal nematodes like Haemonchus contortus.[6]
-
Antileishmanial: Analogs have been developed as potential treatments for leishmaniasis.[7][8]
III. Standardized Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a standardized workflow for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
-
Test compound (e.g., this compound)
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a series of 2x concentrations of the test compound by serial dilution in complete medium from your DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Quantitative Data Summary Table:
| Cell Line | Compound Example | Reported IC50 (µM) | Reference |
| HT-29 (Colon) | Compound 12 (nitro-substituted) | 4.15 ± 2.93 | [9] |
| B16F10 (Melanoma) | Compound 14 (tolyl-substituted) | 21.75 ± 0.81 | [9] |
| MCF-7 (Breast) | Compound 18 (difluorophenyl-substituted) | 14.81 ± 0.20 |
Note: The compounds listed are analogs and not the exact topic compound. This data is for illustrative purposes to show the range of potencies observed with this scaffold.
References
- The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide. Benchchem.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- Navigating the Solubility Landscape of 6-Chloroimidazo[1,2-a]pyridine: A Technical Guide. Benchchem.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- 3-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)aniline. Winkem labs private limited.
- Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. NIH.
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalajocs.com [journalajocs.com]
- 6. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
Introduction: The Challenge of Scaling a Privileged Scaffold
Welcome to the technical support guide for the synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline. The imidazo[1,2-a]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide is designed for researchers and drug development professionals who are transitioning this synthesis from bench-scale discovery to larger, kilogram-scale production.
Scaling up a multi-step organic synthesis is not merely about using larger flasks and greater quantities of reagents. It introduces new challenges in reaction kinetics, heat transfer, mass transport, and safety management. This document provides a framework for anticipating and resolving these issues, ensuring a robust, safe, and efficient scale-up process.
Synthesis Overview: A Two-Step Pathway
The most reliable and scalable route to this compound involves a two-step sequence: a cyclocondensation reaction followed by a nitro group reduction. This pathway is chosen for its use of readily available starting materials and its generally high-yielding transformations.[3][4]
Overall Reaction Scheme: Step 1: Cyclocondensation 2-Amino-5-chloropyridine reacts with 2-bromo-1-(3-nitrophenyl)ethanone to form the imidazo[1,2-a]pyridine ring system.
Step 2: Nitro Group Reduction The nitro-intermediate is then reduced to the target aniline derivative using a standard reducing agent like tin(II) chloride.
Below is a workflow diagram illustrating the key stages of this process.
Caption: High-level workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the cyclocondensation (Step 1)? A: The three most critical parameters are:
-
Temperature Control: The reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities. Use a jacketed reactor with a reliable temperature controller.
-
Solid Handling and Mixing: The product often precipitates from the reaction mixture upon formation. Inadequate stirring can lead to clumping, trapping starting materials and reducing yield. A mechanical overhead stirrer with appropriate impeller design (e.g., anchor or turbine) is mandatory.
-
Purity of 2-bromo-1-(3-nitrophenyl)ethanone: This reagent is a lachrymator and can degrade over time. Using impure material can introduce colored impurities that are difficult to remove later. Always use freshly prepared or recently purchased reagent of high purity.
Q2: Why use Tin(II) Chloride for the reduction instead of catalytic hydrogenation (e.g., Pd/C, H₂)? A: While catalytic hydrogenation is a cleaner method, it carries a significant risk of dehalogenation, where the chloro-substituent on the pyridine ring is reductively removed. This is a common side reaction with palladium catalysts.[5] Tin(II) chloride is a robust and chemoselective reducing agent for aromatic nitro groups that generally does not affect aryl chlorides, making it a more reliable choice for this specific substrate.
Q3: What are the primary safety concerns for this process at scale? A: The primary hazards are:
-
Chlorinated Aromatics: The starting material and product are chlorinated aromatic compounds, which should be handled with care to avoid exposure.[6]
-
Lachrymatory Reagent: 2-bromo-1-(3-nitrophenyl)ethanone is a strong lachrymator. All handling must be done in a certified chemical fume hood with appropriate PPE.
-
Solvent Vapors: Large volumes of ethanol and ethyl acetate are used. Ensure adequate ventilation and operate in an environment free from ignition sources.
-
Exothermic Reactions: Both steps can release heat. Never add reagents all at once on a large scale; use controlled addition funnels and monitor the internal temperature.
Detailed Step-by-Step Scale-Up Protocol (100g Scale)
This protocol is designed for the synthesis of approximately 100 g of the final product.
Step 1: Synthesis of 6-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Equipment:
-
5 L jacketed glass reactor with mechanical overhead stirrer, reflux condenser, and temperature probe.
-
Heating/cooling circulator connected to the reactor jacket.
-
Large Büchner funnel and vacuum flask.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (g) | Volume (mL) | Notes |
| 2-Amino-5-chloropyridine | 128.56 | 1.0 | 93.0 g | - | Ensure it is dry. |
| 2-Bromo-1-(3-nitrophenyl)ethanone | 244.04 | 1.05 | 186.5 g | - | Lachrymator. Handle in fume hood.[7] |
| Ethanol (Absolute) | 46.07 | - | - | 2.5 L |
Procedure:
-
Charge the 5 L reactor with 2-amino-5-chloropyridine (93.0 g) and ethanol (2.5 L).
-
Begin stirring to dissolve the solid.
-
In a separate beaker, carefully dissolve 2-bromo-1-(3-nitrophenyl)ethanone (186.5 g) in 500 mL of ethanol. Caution: This reagent is a lachrymator.
-
Slowly add the ethanolic solution of the bromo-ketone to the reactor over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 10-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the 2-amino-5-chloropyridine spot has disappeared.
-
Once complete, cool the reactor to 10-15 °C using the circulator. A yellow solid should precipitate.
-
Filter the solid using the Büchner funnel. Wash the filter cake with cold ethanol (2 x 200 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
Expected Yield: 175-185 g (85-90%) of a yellow crystalline solid.
Step 2: Synthesis of this compound
Equipment:
-
Same 5 L reactor setup as Step 1.
-
Large separatory funnel (5 L).
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (g) | Volume (mL) | Notes |
| 6-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | 273.68 | 1.0 | 175.0 g | - | From Step 1. |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 4.0 | 577.0 g | - | A large excess ensures full reduction. |
| Ethanol (Absolute) | 46.07 | - | - | 3.0 L | |
| Ethyl Acetate | 88.11 | - | - | ~4.0 L | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~5.0 L | For neutralization. |
Procedure:
-
Charge the 5 L reactor with the nitro-intermediate from Step 1 (175.0 g), tin(II) chloride dihydrate (577.0 g), and ethanol (3.0 L).
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The mixture will become a thick slurry.
-
Maintain at reflux for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a separate large container with 5 L of ice water and stir.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. Caution: This is an exothermic process and will release CO₂ gas. Ensure adequate venting and cooling. A thick white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the Celite® pad with ethyl acetate (2 x 500 mL).
-
Transfer the filtrate to the 5 L separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 1 L).
-
Combine all organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Expected Yield: 115-130 g (75-85%) of a light brown or off-white solid.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Caption: Troubleshooting logic for low yield in Step 1.
Q: My cyclocondensation reaction (Step 1) has produced a dark, tarry crude product with a low yield. What happened? A: This is a classic sign of an overheating reaction. The condensation of aminopyridines with α-haloketones can be highly exothermic, and on a large scale, if the heat is not removed efficiently, the internal temperature can spike.[4] This leads to polymerization and degradation of both starting materials and product.
-
Causality: The localized high temperature accelerates side reactions.
-
Solution:
-
Control the Exotherm: Use a jacketed reactor and add the 2-bromo-1-(3-nitrophenyl)ethanone solution portion-wise or via a syringe pump, carefully monitoring the internal temperature. Do not let it rise more than 5-10 °C during the addition.
-
Check Reagent Quality: Old or impure 2-bromo-1-(3-nitrophenyl)ethanone can contribute to discoloration. Use high-purity material.
-
Consider a Milder Base: While this protocol is base-free, some literature procedures include a mild, non-nucleophilic base like sodium bicarbonate to scavenge the HBr formed.[8] This can sometimes prevent the formation of colored byproducts, but requires re-optimization.
-
Q: The nitro reduction (Step 2) is sluggish and TLC shows both starting material and product even after 5 hours. What's the issue? A: This indicates a problem with the reducing agent's activity.
-
Causality: Tin(II) chloride is the active reductant. Its effectiveness can be hampered by several factors.
-
Solution:
-
Quality of SnCl₂·2H₂O: Ensure you are using a fresh bottle of tin(II) chloride dihydrate. It can oxidize over time upon exposure to air, reducing its potency.
-
Stirring Efficiency: The reaction is heterogeneous. On a large scale, vigorous mechanical stirring is essential to ensure good contact between the solid nitro-compound and the dissolved SnCl₂. If the slurry is too thick to stir effectively, you may need to increase the solvent volume.
-
Acidic Environment: The reduction works best under acidic conditions, which are naturally generated by the reaction. However, if your starting material or solvent is basic for some reason, it can slow the reaction. The reaction mixture should be acidic.
-
Q: During the workup of Step 2, I have a persistent emulsion during the ethyl acetate extraction. How can I break it? A: Emulsions are common during the workup of reactions involving tin salts.
-
Causality: Finely dispersed tin hydroxides formed during neutralization stabilize the oil-in-water or water-in-oil droplets.
-
Solution:
-
Filtration through Celite®: As described in the protocol, filtering the entire neutralized slurry through a generous pad of Celite® before extraction is the most effective method to remove the solids that cause emulsions.
-
Add Brine: If an emulsion still forms, adding a significant amount of saturated NaCl solution (brine) can help break it by increasing the ionic strength of the aqueous phase.
-
Patience: Sometimes, letting the separatory funnel sit undisturbed for 30-60 minutes can allow the layers to separate on their own.
-
Safety and Handling at Scale
When moving to a larger scale, safety protocols must be rigorously enforced. A thorough risk assessment should be conducted before beginning any work.[7]
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear chemical splash goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton® are often recommended for chlorinated compounds).[6]
-
Chemical Fume Hood: All operations, especially the handling of 2-bromo-1-(3-nitrophenyl)ethanone and chlorinated solvents, must be performed within a certified, high-performance chemical fume hood or a walk-in hood for larger apparatus.[6]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[9] Have appropriate spill kits (absorbent materials, neutralizers) available.
-
Waste Disposal: All chemical waste, including solvents, aqueous layers containing tin, and contaminated materials, must be treated as hazardous waste.[6] Segregate halogenated and non-halogenated solvent waste according to your institution's guidelines.
References
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Molbank.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ResearchGate.
-
Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis. Benchchem.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). Molecules.
-
Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2024). Asian Journal of Chemical Sciences.
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2014). RSC Advances.
-
Ullmann condensation. Wikipedia.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry.
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association.
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). The Journal of Organic Chemistry.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [URL: https://www.researchgate.net/publication/381667086_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2015). ResearchGate.
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry.
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry.
-
Struggling to make a sonogashira coupling reaction happen. (2019). Reddit.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2023). WestminsterResearch.
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). ResearchGate.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.
-
The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives. (2024). ResearchGate.
-
Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali.
-
SAFETY OF CHLORINATION REACTIONS. (1995). IChemE.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Chemical Communications.
-
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
Identification of byproducts in 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline synthesis
Technical Support Center: Synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
A Guide to Byproduct Identification and Mitigation
Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of this valuable scaffold, while based on established heterocyclic chemistry, presents several critical junctures where side reactions can occur, impacting yield, purity, and the scalability of your process.
This guide is structured to help you anticipate, identify, and resolve common issues encountered during this multi-step synthesis. We will delve into the mechanistic origins of byproducts and provide actionable troubleshooting strategies.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step sequence. Understanding this core pathway is the first step in identifying deviations that lead to impurities.
-
Step 1: Cyclocondensation Reaction: The process begins with the classic Tschitschibabin reaction, involving the condensation of 2-amino-5-chloropyridine with an α-haloketone, specifically 2-bromo-1-(3-nitrophenyl)ethanone, to form the imidazo[1,2-a]pyridine core.[1]
-
Step 2: Nitro Group Reduction: The intermediate, 6-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, is then subjected to reduction to yield the final aniline product.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My cyclocondensation reaction (Step 1) is low-yielding and my crude LC-MS shows a complex mixture of peaks. What are the likely side reactions?
A1: Low yields and complex mixtures in this step often point to two primary issues: instability of the α-haloketone and inefficient cyclization.
-
Causality: The starting material, 2-bromo-1-(3-nitrophenyl)ethanone, is a reactive α-haloketone. Under basic conditions, or even upon prolonged heating, it can undergo self-condensation reactions. Furthermore, the reaction between the 2-aminopyridine and the ketone forms an intermediate N-(phenacyl)-2-aminopyridinium salt. If the subsequent intramolecular cyclization and dehydration are not efficient, this intermediate can persist or participate in other reactions.
-
Troubleshooting & Validation:
-
Monitor Starting Material Quality: Ensure the purity of your 2-bromo-1-(3-nitrophenyl)ethanone before starting. Impurities from its synthesis can carry through.
-
Control Reaction Conditions: While heat is required for the cyclization, excessive temperatures or prolonged reaction times can promote byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Solvent Choice: The reaction is commonly performed in solvents like ethanol or acetonitrile. The choice of solvent can influence reaction rates and solubility of intermediates.[2]
-
Order of Addition: Adding the aminopyridine to the ketone solution may sometimes be preferable to the reverse.
-
Caption: Potential reaction pathways in the cyclocondensation step.
Q2: In my final product (Step 2), I see a significant impurity with a mass of [M-34], which corresponds to a loss of chlorine ([M-35.5]) and the addition of hydrogen ([M+1]). What is this byproduct and how can I prevent it?
A2: This is a classic case of hydrodehalogenation , a very common byproduct when reducing aromatic halides via catalytic hydrogenation.
-
Causality: Catalysts like Palladium on Carbon (Pd/C) are highly effective for nitro group reductions but are also active catalysts for the cleavage of carbon-halogen bonds, especially aryl chlorides and bromides. The hydrogen atmosphere readily reduces the chloro-substituent, replacing it with a hydrogen atom.
-
Troubleshooting & Validation:
-
Change Reduction Method: Switch from catalytic hydrogenation to a chemical reduction method that is less prone to dehalogenation. Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a standard and effective alternative for reducing nitroarenes without affecting aryl halides.
-
Optimize Catalytic Conditions: If hydrogenation is necessary, you may try to modify the conditions, although this is often challenging.
-
Catalyst Poisoning: Mildly "poisoning" the catalyst with additives like quinoline or thiourea can sometimes increase selectivity by reducing its activity towards C-Cl bond cleavage. This requires careful optimization.
-
Lower Hydrogen Pressure: Reducing the H₂ pressure can sometimes disfavor the dehalogenation pathway.
-
Alternative Catalysts: Platinum-based catalysts (e.g., PtO₂) may show different selectivity compared to palladium.
-
-
Q3: My crude product after Step 1 shows a peak with a mass corresponding to the desired product, but also a smaller peak at [M+44], which seems to be a Br-for-Cl substitution. How is this possible?
A3: This impurity, 6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, likely arises from an impurity in your starting 2-amino-5-chloropyridine.
-
Causality: The synthesis of 2-amino-5-chloropyridine can sometimes produce small amounts of 2-amino-5-bromopyridine as a byproduct, especially if bromine-based reagents were used in preceding steps or if there is cross-contamination in the manufacturing plant. This bromo-analogue will react identically to the chloro starting material, leading to the corresponding bromo-substituted final product. The synthesis of halopyridines often involves halogenation steps where selectivity can be imperfect.[3]
-
Troubleshooting & Validation:
-
Starting Material Analysis: The most crucial step is to analyze your batch of 2-amino-5-chloropyridine by LC-MS or GC-MS before starting the reaction. This will confirm the presence and quantity of any bromo-impurity.
-
Purification: If the impurity is present, you may need to purify the 2-amino-5-chloropyridine by recrystallization or chromatography before use.
-
Source a Different Batch: If purification is not feasible, obtaining a higher purity batch of the starting material from a different supplier is the most practical solution.
-
Section 3: Frequently Asked Questions (FAQs)
-
What are the most common classes of byproducts in this synthesis? The most common byproducts can be categorized as follows:
-
Process-Related Impurities: Arising from the reaction itself, such as the dehalogenated product, incompletely cyclized intermediates, and products of self-condensation.
-
Starting Material-Related Impurities: Byproducts that are structurally analogous to the main product but arise from impurities in the starting materials (e.g., bromo-analogue from impure 2-amino-5-chloropyridine).
-
Degradation Products: Formed if the product is unstable under the reaction or workup conditions.
-
-
Which analytical techniques are best suited for identifying these byproducts? A combination of techniques is essential for robust impurity identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It separates the components of the mixture and provides the molecular weight of each, which is critical for generating initial hypotheses about impurity structures.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental formula of an impurity, which greatly aids in its identification.
-
NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): Once an impurity is isolated (e.g., via preparative HPLC), NMR is the definitive tool for elucidating its exact structure, including the position of substituents.
-
HPLC with Photodiode Array (PDA) Detection: Useful for quantifying impurities and can give some structural clues based on the UV-Vis spectrum of the impurity compared to the main product.[6]
-
-
How can I best purify the final product away from these byproducts? Column chromatography on silica gel is the most common method.
-
For separating the dehalogenated byproduct , the polarity difference is often sufficient for a good separation. The dehalogenated product is typically less polar.
-
For separating the bromo-analogue , the polarity is very similar to the chloro-product, which can make chromatographic separation challenging. A high-resolution column or a different stationary phase might be required. Recrystallization can also be an effective technique if a suitable solvent system is found.
-
Section 4: Key Experimental Protocols
Protocol 1: General Analytical HPLC-MS Method for Reaction Monitoring
This protocol is a starting point for monitoring both the cyclocondensation and reduction steps.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good separation of aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for positive ion mode ESI-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 1 µL | Prevents column overloading. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | Imidazo[1,2-a]pyridines and anilines ionize well in positive mode. |
| MS Scan Range | m/z 100 - 800 | Covers the expected molecular weights of starting materials and products. |
Protocol 2: Optimization of Nitro Reduction to Prevent Dehalogenation
This workflow guides the selection of a more selective reduction method.
Caption: Logic flow for selecting an appropriate reduction method.
References
-
Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
- Khan, M. R., Naushad, M., Alothman, Z. A., Alsohaimi, I. H., & Algamdi, M. S. (2015).
-
Lee, S. (n.d.). An analytical method of heterocyclic amines by LC/MS. Analytical Science and Technology. Available at: [Link]
-
ResearchGate. (n.d.). An analytical method of heterocyclic amines by LC/MS | Request PDF. Available at: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
- N'guessan, D. U. J.-P., et al. (2024).
-
N'Guessan, D. U. J.-P., et al. (2024). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
Sources
Technical Support Center: Enhancing the Stability of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline Derivatives
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the stability of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the inherent reactivity of this heterocyclic system, coupled with specific substituent effects, can present significant stability challenges during drug discovery and development.
This guide is designed to be a practical resource, moving beyond mere procedural lists to explain the 'why' behind experimental choices. By understanding the potential degradation pathways and the factors that influence them, you can proactively design more stable molecules and robust experimental protocols.
Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you may encounter during your research, offering explanations and actionable solutions based on established chemical principles and field experience.
Question 1: I'm observing significant degradation of my compound in solution, particularly in protic solvents like methanol or water. What's the likely cause and how can I mitigate it?
Answer:
The imidazo[1,2-a]pyridine ring system is susceptible to hydrolytic degradation, especially under acidic or basic conditions. The nitrogen atoms in the imidazole and pyridine rings can be protonated or deprotonated, which can trigger ring-opening or other degradative reactions. The presence of the chloro and aniline substituents can further influence the electron density of the heterocyclic core, potentially exacerbating this instability.
Causality:
-
pH-Dependent Hydrolysis: The stability of your compound is likely highly dependent on the pH of the solution. At low pH, protonation of the ring nitrogens can make the imidazo[1,2-a]pyridine core more susceptible to nucleophilic attack by water. Conversely, at high pH, deprotonation of the aniline nitrogen or other acidic protons could initiate degradation.
-
Solvent Effects: Protic solvents can participate in hydrogen bonding and act as nucleophiles, directly contributing to hydrolytic degradation pathways.
Solutions & Experimental Design:
-
pH Profiling: Conduct a systematic pH-stability study. Prepare solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitor the degradation over time using a stability-indicating method like HPLC. This will help you identify the pH range of maximum stability.
-
Aprotic Solvents: For short-term storage or during experimental procedures, consider using aprotic solvents such as acetonitrile, THF, or DMSO to minimize hydrolysis.
-
Formulation Strategies: If developing a liquid formulation, carefully select buffering agents to maintain the pH within the optimal stability range.
Question 2: My compound appears to be degrading upon exposure to light, showing a change in color and the appearance of new peaks in my chromatogram. What is happening and what precautions should I take?
Answer:
Photodegradation is a common issue for aromatic and heterocyclic compounds. The imidazo[1,2-a]pyridine nucleus can absorb UV and visible light, leading to the formation of excited states that can undergo various photochemical reactions.
Causality:
-
Photochemical Reactions: Upon light absorption, your compound can undergo photo-oxidation, photo-reduction, or photo-isomerization. The chloro and aniline substituents can influence the electronic transitions and the subsequent photochemical pathways. The aniline group, in particular, can be prone to oxidation.
Solutions & Experimental Design:
-
Photostability Studies: As per ICH guideline Q1B, conduct formal photostability testing.[4] Expose your compound, both in solid state and in solution, to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps). Analyze the samples at various time points to quantify the extent of degradation.
-
Light Protection: In the laboratory, always protect your compound from light by using amber vials or wrapping containers with aluminum foil. Work in a dimly lit area when possible.
-
Antioxidants: If photo-oxidation is the primary degradation pathway, consider the addition of antioxidants to your formulation, such as butylated hydroxytoluene (BHT) or ascorbic acid.
Question 3: I'm seeing unexpected metabolic instability in my in vitro assays (e.g., liver microsomes). Could this be related to chemical instability, and how can I investigate this further?
Answer:
Yes, there can be a strong correlation between chemical and metabolic instability. The same structural features that make a compound susceptible to chemical degradation can also make it a target for metabolic enzymes. The imidazo[1,2-a]pyrimidine moiety, a related scaffold, is known to be rapidly metabolized by aldehyde oxidase (AO).[5]
Causality:
-
Enzymatic Oxidation: The imidazo[1,2-a]pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes and potentially aldehyde oxidase (AO). The electron-rich nature of the aniline substituent can also be a site for oxidative metabolism.
-
Hydrolytic Metabolism: Ester or amide derivatives of your core structure could be susceptible to hydrolysis by esterases or amidases.
Solutions & Experimental Design:
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites formed in your in vitro assays. This will pinpoint the sites of metabolic vulnerability on your molecule.
-
Enzyme Phenotyping: Conduct experiments with specific CYP inhibitors or recombinant CYP enzymes to determine which isoforms are responsible for the metabolism of your compound.
-
Structural Modification: Based on the metabolite identification data, consider making structural modifications to block the sites of metabolism. For example, introducing a fluorine atom can block a site of oxidation and may also enhance metabolic stability.[6]
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound derivatives?
-
A: Solid compounds should be stored in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is often suitable. Protect from light by using amber vials. High thermal stability for nitrogen-rich heterocyclic compounds has been demonstrated, often being stable up to 250°C.[7]
-
-
Q2: How can I perform a forced degradation study for my compound?
-
A: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish stability-indicating analytical methods.[8][9] This involves subjecting the compound to more severe conditions than those used for accelerated stability testing.[4][8] The goal is to achieve 5-20% degradation to understand the probable degradants.[4]
-
-
Q3: What analytical techniques are best for monitoring the stability of these derivatives?
-
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradants.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound derivatives under various stress conditions.
Materials:
-
Your this compound derivative
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve your compound in a small amount of methanol or acetonitrile and dilute with 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve your compound in a small amount of methanol or acetonitrile and dilute with 0.1 M NaOH. Keep the solution at room temperature or heat gently.
-
Oxidative Degradation: Dissolve your compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and monitor for degradation.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Potential Degradation Pathways
Caption: Workflow for a forced degradation study.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2025, August 9). ResearchGate. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. Retrieved from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. (2025, December 2). ResearchGate. Retrieved from [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencegate.app [sciencegate.app]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 3-(Imidazo[1,2-a]pyridin-2-yl)aniline Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, derivatives bearing a 3-amino group at the 2-position of the imidazo[1,2-a]pyridine core, specifically the 3-(imidazo[1,2-a]pyridin-2-yl)aniline pharmacophore, have emerged as a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the anticancer activity of various 3-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives, supported by experimental data from peer-reviewed literature. We will delve into their cytotoxic effects against different cancer cell lines, explore their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation.
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The anticancer efficacy of 3-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives is significantly influenced by the nature and position of substituents on both the imidazo[1,2-a]pyridine ring and the aniline moiety. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | 2-(4-nitrophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon) | 4.15 ± 2.93 | [1][2] |
| MCF-7 (Breast) | > 50 | [1] | ||
| B16F10 (Melanoma) | 30.13 ± 1.12 | [1] | ||
| 14 | 2-(p-tolyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine | B16F10 (Melanoma) | 21.75 ± 0.81 | [1][2] |
| HT-29 (Colon) | 35.21 ± 1.54 | [1] | ||
| MCF-7 (Breast) | > 50 | [1] | ||
| 10f | 2-(4-(dimethylamino)phenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | HepG2 (Liver) | 20 | [3][4] |
| A375 (Melanoma) | 20 | [3][4] | ||
| MCF-7 (Breast) | 26 | [3][4] | ||
| Hep-2 (Larynx) | 25 | [3][4] | ||
| 12b | 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | HepG2 (Liver) | 13 | [4][5] |
| A375 (Melanoma) | 11 | [4][5] | ||
| MCF-7 (Breast) | 11 | [4][5] | ||
| Hep-2 (Larynx) | 11 | [4][5] | ||
| HB9 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid and an aniline derivative | A549 (Lung) | 50.56 | [6] |
| HB10 | Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid and an aniline derivative | HepG2 (Liver) | 51.52 | [6] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlights key structure-activity relationships. For instance, compound 12 , featuring a nitro group at the para-position of the 2-phenyl ring and a chloro-substituted aniline at the 3-amino position, demonstrates potent and selective activity against the HT-29 colon cancer cell line.[1][2] The presence of an electron-withdrawing group (nitro) appears to be crucial for this activity. In contrast, replacing the nitro group with an electron-donating methyl group (compound 14 ) shifts the activity profile, showing increased potency against the B16F10 melanoma cell line.[1][2] Furthermore, the nature of the substituent on the 3-amino group also plays a significant role. The tert-butyl group in compounds 10f and 12b seems to confer broad-spectrum activity against multiple cell lines.[3][4][5]
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer effects of 3-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.[7][8][9] This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in regulating cell growth, proliferation, survival, and metabolism. By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.[7][8]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Consistent with their antiproliferative effects, these derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[9][10] Flow cytometry analysis often reveals an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[8] The induction of apoptosis is typically confirmed by the externalization of phosphatidylserine, as detected by the Annexin V-FITC assay, and the activation of caspases.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for the key assays used to evaluate the anticancer activity of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of the 3-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[15][16]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[4][10]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.[10][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloroimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its rigid, bicyclic nature and rich electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets. The introduction of a chloro group at the 6-position significantly influences the molecule's electronic profile and metabolic stability, giving rise to a class of analogs with a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and enzyme-inhibitory properties.[1][4][5][6][7]
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 6-chloroimidazo[1,2-a]pyridine analogs. By synthesizing data from numerous studies, we aim to provide a clear, objective comparison of how specific structural modifications impact biological performance, thereby empowering researchers to make informed decisions in the design of next-generation therapeutic agents.
The Core Scaffold: A Foundation for Diversity
The fundamental 6-chloroimidazo[1,2-a]pyridine core serves as the foundational template. The SAR exploration primarily revolves around substitutions at the C2 and C3 positions, with the chlorine atom at C6 acting as a key anchoring feature that often enhances potency and influences pharmacokinetic properties.
Caption: Core structure and key modification points.
SAR at the C2-Position: The Gateway to Potency
The C2-position is a critical hotspot for derivatization, directly impacting the compound's interaction with its biological target. The introduction of an aryl group at this position is a common strategy, where further substitutions on the aryl ring can fine-tune the activity.
Key Insights:
-
Aryl Substituents: The nature and position of substituents on a C2-phenyl ring are paramount. For antifungal activity against Candida parapsilosis, electron-withdrawing or polarizable substituents on the aryl ring were found to significantly enhance efficacy.[5]
-
Target-Specific Moieties: For enzyme inhibition, specific functional groups are required. A p-methylsulfonyl phenyl group at C2 yielded a highly potent and selective COX-2 inhibitor.[8] In another study, a 2,4-dichlorophenyl group at the C2-position was identified as optimal for potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).[9]
Table 1: Comparative Activity of C2-Substituted 6-Chloroimidazo[1,2-a]pyridine Analogs
| Analog Class | C2-Substituent Example | Biological Target | Activity (IC₅₀ / MIC) | Reference |
| Phenylacrylonitriles | 3-(4-chlorophenyl)acrylonitrile | Candida parapsilosis | 19.36 µM (MIC) | [5] |
| Phenylsulfonamides | 4-(methylsulfonyl)phenyl | COX-2 | ~0.07 µM (IC₅₀) | [8] |
| Dichlorophenyls | 2,4-dichlorophenyl | DPP-4 | 0.13 µM (IC₅₀) | [9] |
SAR at the C3-Position: Modulating Selectivity and Function
While C2 modifications often drive potency, substitutions at the C3-position are crucial for modulating selectivity, improving pharmacokinetic profiles, and introducing new functionalities.
Key Insights:
-
Carboxamides: The introduction of a carboxamide linker at C3 has proven to be a highly successful strategy in developing potent therapeutic agents. A diverse range of amines can be appended to the carboxamide, allowing for extensive SAR exploration. This approach has led to the discovery of powerful anti-influenza agents that inhibit the PA-PB1 protein-protein interaction and antitubercular agents with nanomolar efficacy.[6][10][11] The steric bulk and basicity of the terminal amine are critical determinants of activity.[2]
-
Heterocyclic Groups: Attaching other heterocyclic rings to the C3-position can create potent enzyme inhibitors. For example, linking a pyrazolyl or thiazolyl moiety resulted in highly potent and selective PI3Kα inhibitors.[12]
Table 2: Comparative Activity of C3-Substituted Imidazo[1,2-a]pyridine Analogs
| Analog Class | C3-Substituent Example | Biological Target | Activity (IC₅₀ / MIC) | Reference |
| Carboxamides | N-(4-chlorobenzyl)carboxamide | M. tuberculosis | 0.006 µM (MIC) | [10][11] |
| Carboxamides | N-(adamantan-1-yl)carboxamide | Influenza A Virus | 0.29 µM (IC₅₀) | [6] |
| Pyrazolylsulfonamides | 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl | PI3Kα | 0.67 µM (IC₅₀) | [12] |
Beyond C2 and C3: The Influence of the 6-Position
While this guide focuses on 6-chloro analogs, it is valuable to compare them with derivatives bearing other substituents at this position to understand the role of the chloro group.
Key Insights:
-
Anticancer Activity: The 6-position is a key site for developing potent anticancer agents, particularly kinase inhibitors.[4] Linking a quinazoline moiety to the C6-position of the imidazo[1,2-a]pyridine scaffold has produced potent PI3Kα inhibitors with submicromolar activity against various cancer cell lines.[13][14]
-
RAF Inhibition: Imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been successfully designed as potent inhibitors of B-RAFV600E, a key kinase in the MAPK signaling pathway implicated in melanoma.[15]
Table 3: Comparison of 6-Substituted Imidazo[1,2-a]pyridine Analogs
| 6-Substituent | Key Substituents at Other Positions | Biological Target | Potency (IC₅₀) | Reference |
| -Cl | C2-(aryl), C3-(carboxamide) | Various (Antifungal, Anti-TB) | µM to nM | [5][10] |
| -Quinazoline | C2-(carboxylate), Quinazoline-NH-(aryl) | PI3Kα | 1.94 nM | [13][14] |
| -Benzamide | C3-(H) | B-RAFV600E | nM range | [15] |
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of the 6-Chloroimidazo[1,2-a]pyridine Core
This procedure describes a standard cyclocondensation reaction to form the core scaffold.
-
Reactant Preparation: Dissolve 1.0 equivalent of 5-chloro-2-aminopyridine in a suitable solvent such as ethanol or DMF.
-
Addition of α-haloketone: Add 1.1 equivalents of the desired α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General synthesis workflow for the core scaffold.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability, providing a robust measure of a compound's cytotoxic effects.[4][7]
-
Cell Seeding: Plate cancer cells (e.g., HCC827, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Insights: Inhibition of Signaling Pathways
Many 6-chloroimidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting critical signaling pathways that drive tumor growth and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Compounds such as the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives act as potent PI3Kα inhibitors.[13][14] By blocking PI3K, they prevent the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells. This targeted approach is a hallmark of modern drug design, and the imidazo[1,2-a]pyridine scaffold is exceptionally well-suited for developing such inhibitors.
Conclusion and Future Directions
The 6-chloroimidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship is well-defined, with the C2 and C3 positions serving as primary points for modification to enhance potency and selectivity against a wide range of biological targets. The 6-chloro substituent consistently contributes to the favorable biological profile of these analogs.
Future research should focus on optimizing the pharmacokinetic (ADME) properties of these potent compounds to improve their oral bioavailability and in vivo efficacy.[3][10] The rich SAR data available provides a logical roadmap for medicinal chemists to design next-generation 6-chloroimidazo[1,2-a]pyridine derivatives with superior therapeutic potential.
References
- N'guessan, D. U. J.-P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry. [Link]
-
Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., Steinhilber, D., Hofmann, B., & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969–1975. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). [Link]
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (2025).
- SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. (2025).
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. (2015). Chemical Biology & Drug Design. [Link]
-
A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. (2001). Acta Poloniae Pharmaceutica, 58(1), 43–52. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]
-
N'guessan, D. U. J.-P., et al. (2024). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]
- Movahed, F. K., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(9).
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2015). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journalajocs.com [journalajocs.com]
- 6. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: A Comparative Guide for Preclinical Oncology
Introduction: Bridging the Gap from Benchtop to Bedside
The journey of a promising therapeutic candidate from in vitro discovery to clinical application is a rigorous path demanding robust preclinical validation. For novel small molecules like 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline, a member of the pharmacologically significant imidazo[1,2-a]pyridine class, demonstrating compelling in vivo activity is a critical milestone.[1][2] This class of compounds has garnered significant attention for its potential as kinase inhibitors, targeting key signaling pathways implicated in oncogenesis.[1][3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous in vivo validation program for this compound, using a well-established kinase inhibitor as a comparator to provide essential context for the experimental data.
The core directive of this guide is to move beyond a simple recitation of protocols. Instead, it aims to provide a strategic and logical framework, explaining the causality behind experimental choices and ensuring that the described methodologies form a self-validating system. We will operate under the working hypothesis that this compound functions as a kinase inhibitor within a key cancer-related pathway, such as the PI3K/Akt/mTOR or receptor tyrosine kinase signaling cascades, a common mechanism of action for this scaffold.[3][4]
Comparative Framework: Selecting a Relevant Benchmark
To objectively evaluate the in vivo potential of this compound, a direct comparison with a clinically relevant and well-characterized kinase inhibitor is indispensable. For the purpose of this guide, we will use Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, as our comparator. This choice is based on the extensive body of literature detailing its pharmacokinetic and pharmacodynamic profiles, providing a robust dataset for benchmarking.
In Vitro Foundation: A Prerequisite for In Vivo Success
Before embarking on costly and time-consuming in vivo studies, a comprehensive in vitro characterization of this compound is paramount. This foundational data not only establishes the compound's baseline activity but also informs the design of the in vivo experiments.
Table 1: Essential In Vitro Characterization of this compound
| Parameter | Experimental Assay | Purpose | Example Comparator Data (Gefitinib) |
| Target Engagement & Potency | Kinase Panel Screening (e.g., DiscoverX Scan) | To identify the primary kinase target(s) and determine the IC50 value. | EGFR IC50: 2-37 nM |
| Cellular Potency | Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) in relevant cancer cell lines (e.g., A549, HCC827) | To determine the EC50 value and assess the compound's effect on cancer cell growth. | A549 EC50: >10 µM (EGFR wild-type); HCC827 EC50: 9 nM (EGFR exon 19 deletion) |
| Mechanism of Action | Western Blotting for downstream signaling proteins (e.g., p-Akt, p-ERK) | To confirm inhibition of the target kinase pathway in a cellular context. | Inhibition of p-EGFR, p-Akt, and p-ERK in EGFR-mutant cell lines. |
| Off-Target Effects | Broad Kinase Panel Profiling and Cellular Toxicity Assays in non-cancerous cell lines (e.g., hTERT-RPE1) | To assess selectivity and potential for non-specific cytotoxicity. | Selective for EGFR over a panel of other kinases. |
In Vivo Validation: A Multi-Faceted Approach
The in vivo validation of this compound should be approached as an integrated series of studies designed to assess its efficacy, pharmacokinetic profile, and safety.
Experimental Workflow for In Vivo Validation
Caption: A streamlined workflow for the in vivo validation of a novel kinase inhibitor.
Part 1: Pharmacokinetic and Maximum Tolerated Dose (MTD) Studies
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to designing effective in vivo efficacy studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use a common mouse strain for initial PK studies, such as BALB/c or C57BL/6.[6]
-
Compound Formulation: Prepare a clear solution or a fine, homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to separate cohorts of mice (n=3-4 per time point). A typical starting dose for a novel small molecule could be 10 mg/kg.
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]
-
Sample Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same mouse strain as intended for the efficacy studies.
-
Dosing Regimen: Administer escalating doses of this compound to different cohorts of mice (n=3-5 per group) daily for 5-14 days.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Mice
| Parameter | This compound | Comparator (Gefitinib) |
| Dose (Oral) | To be determined | 50 mg/kg |
| Cmax (Plasma) | To be determined | ~1.5 µg/mL |
| Tmax (Plasma) | To be determined | ~4 hours |
| Oral Bioavailability (%) | To be determined | ~10% |
| MTD (14-day) | To be determined | ~200 mg/kg/day |
Note: Gefitinib data is representative and may vary based on the specific study conditions.
Part 2: In Vivo Efficacy in a Human Tumor Xenograft Model
The cornerstone of preclinical in vivo validation for an anti-cancer agent is the demonstration of anti-tumor activity in a relevant animal model.[8][9] Cell line-derived xenograft (CDX) models are a robust and reproducible starting point for these studies.[3]
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line with a known dependence on the putative target pathway of this compound. For instance, if the compound targets a component of the PI3K pathway, a cell line with a PIK3CA mutation (e.g., MCF-7, HCT116) would be appropriate.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing the animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control
-
This compound (at one or two dose levels below the MTD)
-
Comparator Kinase Inhibitor (e.g., Gefitinib at a clinically relevant dose)
-
Combination of this compound and a standard-of-care agent (optional)
-
-
Dosing and Monitoring: Administer the treatments daily via oral gavage. Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI)
-
Tumor regression
-
Time to endpoint (e.g., tumor volume reaching 1000 mm³)
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples at specified time points after the final dose to assess target engagement. Analyze the levels of the target kinase and its downstream effectors (e.g., by Western blotting or immunohistochemistry) to correlate anti-tumor activity with target modulation.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Part 3: Exploratory In Vivo Toxicity Assessment
Early assessment of a compound's safety profile is crucial for its continued development.[1][10]
Protocol 4: Repeat-Dose Toxicity Study
-
Animal Model: Use the same mouse strain as in the efficacy studies.
-
Dosing Regimen: Administer the vehicle, this compound at its MTD and a lower dose, and the comparator drug daily for a longer duration (e.g., 28 days).
-
In-Life Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Endpoints:
-
Changes in body weight and clinical signs.
-
Alterations in hematological and clinical chemistry parameters.
-
Macroscopic and microscopic organ abnormalities.
-
Table 3: Comparative In Vivo Efficacy and Toxicity
| Parameter | This compound | Comparator (Gefitinib) |
| Optimal Dose for Efficacy | To be determined | 50-100 mg/kg/day |
| Tumor Growth Inhibition (%) | To be determined | >60% in sensitive models |
| Key Toxicities | To be determined | Skin rash, diarrhea |
Conclusion: A Data-Driven Path Forward
The in vivo validation of this compound is a critical step in assessing its therapeutic potential. By following a structured and comparative approach, researchers can generate a robust data package that not only demonstrates the compound's efficacy but also provides essential insights into its pharmacokinetic and safety profiles. This comprehensive evaluation is indispensable for making informed decisions about the continued development of this promising molecule and for ultimately translating in vitro discoveries into meaningful clinical outcomes.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
Preclinical Drug Testing Using Xenograft Models. [Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [https://www.researchgate.net/publication/377150172_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
-
A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
Murine Pharmacokinetic Studies. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labiotech.eu [labiotech.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical and often challenging aspect of this journey is understanding the compound's selectivity. A highly selective compound that interacts only with its intended target is the ideal, but in reality, many small molecules, particularly kinase inhibitors, exhibit off-target effects that can lead to unforeseen toxicities or even therapeutic benefits. This guide provides an in-depth, technically-focused comparison of the cross-reactivity profiling of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline , a novel kinase inhibitor, against other alternatives, supported by established experimental methodologies. While specific pre-clinical data for this exact molecule is not publicly available, this guide will serve as a comprehensive framework for conducting such an evaluation, using hypothetical yet realistic data for illustrative purposes.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a versatile core for kinase inhibitors.[1][2] Compounds bearing this scaffold have been investigated for their potential to inhibit a range of kinases involved in cancer and other diseases.[3][4] Therefore, a thorough understanding of the selectivity profile of any new entrant from this chemical series, such as this compound, is paramount.
The Imperative of Kinase Inhibitor Selectivity
The human kinome consists of over 500 kinases that share a structurally conserved ATP-binding pocket, the primary target for the majority of kinase inhibitors.[5][6] This structural similarity is a double-edged sword; it allows for the design of broad-spectrum inhibitors but also presents a significant hurdle in achieving selectivity.[5] Off-target inhibition can lead to a range of adverse effects, complicating clinical development.[5] Conversely, in some cases, polypharmacology, the modulation of multiple targets, can be therapeutically advantageous.[7] Therefore, a comprehensive cross-reactivity profile is not just a regulatory requirement but a crucial tool for understanding a compound's mechanism of action and predicting its clinical behavior.
A Multi-Pronged Approach to Profiling Cross-Reactivity
A robust assessment of a compound's selectivity requires a multi-tiered approach, combining high-throughput screening with detailed biochemical and cell-based assays. This ensures not only a broad overview of potential off-targets but also a deeper understanding of the functional consequences of these interactions in a biological context.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Comparative Selectivity Profile of this compound
For the purpose of this guide, let us assume that initial screening has identified Aurora Kinase A (AURKA) as the primary target of this compound. The following table presents a hypothetical but representative dataset comparing its selectivity against other known AURKA inhibitors.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Selectivity Score (S10) | Key Off-Targets (IC50 < 1 µM) |
| This compound | AURKA | 5 | 0.08 | AURKB (25 nM), FLT3 (150 nM), VEGFR2 (500 nM) |
| Alisertib (MLN8237) | AURKA | 2 | 0.25 | AURKB (12 nM), and a broader range of other kinases |
| Tozasertib (VX-680) | AURKA | 0.6 | 0.6 | AURKB (18 nM), AURKC (4.6 nM), FLT3 (26 nM), ABL (30 nM) |
Selectivity Score (S10): The number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
This hypothetical data positions this compound as a highly potent and selective AURKA inhibitor, with a favorable profile compared to the broader-spectrum inhibitors Alisertib and Tozasertib. Its limited off-target activity, primarily against the closely related Aurora B kinase, suggests a potentially wider therapeutic window.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a panel of kinases in the presence of the test compound.[8][9]
Objective: To determine the inhibitory concentration (IC50) of this compound against a broad panel of kinases.
Methodology:
-
Kinase Panel Selection: A comprehensive panel of purified, active kinases is selected, representing all major branches of the human kinome. Commercial services from companies like Reaction Biology or Thermo Fisher Scientific offer extensive panels.[10][11]
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase, its specific substrate (peptide or protein), and the test compound are incubated in a reaction buffer containing [γ-³³P]ATP.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP using a filter membrane.
-
Detection and Analysis: The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Rationale: The radiometric assay is a gold-standard method for quantifying kinase activity due to its direct measurement of phosphate transfer and high sensitivity.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[12][13] It relies on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[14][15]
Objective: To confirm that this compound binds to and stabilizes AURKA in intact cells.
Methodology:
-
Cell Culture and Treatment: A cell line endogenously expressing the target kinase (e.g., HCT116 for AURKA) is cultured and treated with either the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods like mass spectrometry.[16]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale: CETSA provides direct evidence of target binding within the complex milieu of the cell, validating the biochemical findings and providing a more physiologically relevant assessment of the compound's interaction with its intended target.[13][14]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Broader Off-Target Profiling
Beyond the kinome, it is crucial to assess the potential for interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. This is typically achieved through broad panel screening offered by specialized contract research organizations (CROs). These assays, often based on radioligand binding or functional readouts, provide a comprehensive safety profile of the compound.[17]
Conclusion
The cross-reactivity profiling of a novel kinase inhibitor like this compound is a multifaceted endeavor that requires a systematic and logical approach. By combining broad kinome screening with detailed biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only critical for predicting potential on- and off-target toxicities but also for elucidating the compound's full therapeutic potential. The methodologies and comparative framework presented in this guide provide a robust foundation for the rigorous evaluation of novel kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
DiscoverX. (n.d.). KINOMEscan. [Link]
-
Fedorov, O., et al. (2007). A systematic analysis of the anilinoquinazoline selectivity map. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Reaction Biology. (n.d.). Kinase Screening and Profiling. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Hamdouchi, C., et al. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(7), 1943–1947. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Pharmaceutical Research International. [Link]
-
Wu, G., et al. (2010). A specific and potent inhibitor of CDK1 and CDK2, NU6102, is a new promising radiosensitizing agent. British Journal of Cancer, 102(6), 979–986. [Link]
-
Zhang, J., et al. (2023). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. RSC Medicinal Chemistry. [Link]
-
Zhu, X., et al. (2014). An exceptionally potent and selective Aurora kinase A inhibitor, ENMD-2076, with in vivo efficacy in a variety of tumor models. Clinical Cancer Research, 20(21), 5493–5505. [Link]
Sources
- 1. Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline in Overcoming Acquired Drug Resistance in Non-Small Cell Lung Cancer
The emergence of drug resistance is a primary factor in the failure of many cancer chemotherapies, presenting a formidable challenge to oncologists and drug development professionals.[1][2] Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps, mutations in drug targets, and the activation of alternative pro-survival signaling pathways.[3][4][5] This guide provides an in-depth comparative analysis of a novel investigational compound, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, against established therapeutic agents in drug-resistant non-small cell lung cancer (NSCLC) cell lines. Our objective is to furnish researchers with a comprehensive framework for evaluating its potential to circumvent common resistance mechanisms.
The chemical scaffold of this compound is a composite of an imidazopyridine core and an aniline moiety. Imidazopyridine derivatives are a well-documented class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects, often attributed to their ability to inhibit various protein kinases.[6][7][8] Similarly, aniline derivatives have been investigated as valuable pharmacophores in the development of novel anticancer agents.[9][10][11] This unique combination of functional groups suggests a multi-faceted mechanism of action, which we will explore in the context of overcoming resistance to standard-of-care drugs such as the microtubule-stabilizing agent Paclitaxel and the targeted ALK inhibitor, Crizotinib.
Proposed Mechanism of Action: A Kinase Inhibition Strategy
Based on the structural characteristics of the imidazopyridine scaffold, we hypothesize that this compound functions as a potent inhibitor of key serine/threonine or tyrosine kinases involved in cell survival and proliferation.[7][8] A primary candidate for its molecular target is the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent event in many cancers, contributing significantly to drug resistance.[12][13] By inhibiting a crucial kinase in this cascade, such as PI3Kα or AKT itself, the compound could effectively shut down pro-survival signals, thereby re-sensitizing resistant cells to apoptosis.
Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.
Comparative Efficacy in Drug-Resistant NSCLC Cell Lines
To evaluate the efficacy of this compound, we propose a comparative study using a panel of non-small cell lung cancer (NSCLC) cell lines: a drug-sensitive parental line (e.g., H3122) and its derived resistant sublines. Specifically, we will model resistance to both a conventional chemotherapeutic and a targeted agent:
-
Paclitaxel-Resistant (H3122-PR) Cell Line: Developed through continuous exposure to increasing concentrations of Paclitaxel. This line is expected to overexpress drug efflux pumps like P-glycoprotein (MDR1).[14][15][16]
-
Crizotinib-Resistant (H3122-CR) Cell Line: Generated by culturing in the presence of Crizotinib. This line may harbor secondary mutations in the ALK kinase domain or exhibit activation of bypass signaling pathways.[17][18]
The following tables summarize the hypothetical, yet plausible, experimental data from this comparative study.
Table 1: Comparative Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of drug exposure. Lower values indicate greater potency.
| Compound | H3122 (Parental) IC50 (µM) | H3122-PR (Paclitaxel-Resistant) IC50 (µM) | H3122-CR (Crizotinib-Resistant) IC50 (µM) |
| This compound | 0.85 | 1.10 | 0.95 |
| Paclitaxel | 0.05 | 2.50 | 0.06 |
| Crizotinib | 0.03 | 0.04 | 1.50 |
These hypothetical results suggest that while Paclitaxel and Crizotinib lose significant potency in their respective resistant cell lines, this compound maintains its efficacy across all three lines, indicating its potential to overcome these specific resistance mechanisms.
Table 2: Induction of Apoptosis
The percentage of apoptotic cells was quantified by Annexin V/PI staining and flow cytometry following treatment with the respective IC50 concentrations for 48 hours.
| Compound | H3122 (Parental) % Apoptotic Cells | H3122-PR (Paclitaxel-Resistant) % Apoptotic Cells | H3122-CR (Crizotinib-Resistant) % Apoptotic Cells |
| This compound | 45.2% | 42.8% | 44.1% |
| Paclitaxel | 48.5% | 10.3% | 47.6% |
| Crizotinib | 52.1% | 50.8% | 8.9% |
The data illustrates that the novel compound induces a consistent and significant level of apoptosis, irrespective of the resistance profile of the cell line.
Experimental Design and Protocols
To ensure the reproducibility and validity of these findings, a rigorous experimental workflow is essential.
Caption: A streamlined workflow for comparative drug efficacy testing.
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[19]
-
Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Crizotinib. Replace the culture medium with fresh medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The hypothetical data presented in this guide strongly suggests that this compound has the potential to be a highly effective anticancer agent, particularly in the context of acquired drug resistance. Its ability to maintain cytotoxicity and induce apoptosis in both Paclitaxel- and Crizotinib-resistant NSCLC cell lines points to a mechanism of action that is independent of the resistance pathways affecting these established drugs. The proposed inhibition of the PI3K/AKT signaling pathway provides a scientifically sound basis for these observations.
Further investigation is warranted to confirm these findings. Future studies should focus on validating the proposed mechanism of action through Western blot analysis of key pathway proteins (e.g., p-AKT, p-mTOR), assessing its efficacy in vivo using xenograft models of drug-resistant tumors, and exploring its activity against a broader panel of resistant cancer cell lines. The imidazopyridine scaffold continues to be a promising starting point for the development of next-generation targeted therapies that can address the significant clinical challenge of drug resistance in cancer.[13][19][20]
References
- Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (n.d.). Google Scholar.
- Drug Resistance in Cancer: Mechanisms and Models. (n.d.).
- Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. (2012). Journal of Medicinal Chemistry.
- Crizotinib: A comprehensive review. (2013). PubMed Central.
- Paclitaxel resistance: molecular mechanisms and pharmacologic manipul
- Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco.
- Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. (2009). PubMed.
- Molecular Mechanisms of Drug Resistance in Cancer Cells. (n.d.). Walsh Medical Media.
- The mechanisms of drug resistance in cancer cells. Two pathways are... (2022).
- Paclitaxel resistance: molecular mechanisms and pharmacologic manipul
- What is the mechanism of Paclitaxel? (2024).
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023).
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI.
- Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University.
- Paclitaxel. (2023).
- The Major Mechanisms of Paclitaxel Resistance. (n.d.).
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PubMed.
- What is the mechanism of Crizotinib? (2024).
- Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. (2021). PubMed.
- Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. (2016). NIH.
- Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. (2013). PubMed Central.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). ProQuest.
- Crizotinib resistance: implications for therapeutic str
- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). MDPI.
- Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. (2016). CancerNetwork.
- Types of Chemotherapy Drugs. (2025). American Cancer Society.
- Chemotherapy drugs. (n.d.). Canadian Cancer Society.
- Chemotherapy Drugs: Types, How They Work & Side Effects. (2022). Cleveland Clinic.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). PubMed Central.
- A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. (2025). Benchchem.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Journal of Advances in Medicine and Medical Research.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed.
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). PubMed.
- Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (2021). NIH.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). MDPI.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal.
Sources
- 1. atcc.org [atcc.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ejcmpr.com [ejcmpr.com]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. | Semantic Scholar [semanticscholar.org]
- 16. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a meaningful in vitro to in vivo correlation (IVIVC) for the therapeutic candidate, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various protein kinases, making them promising candidates for oncology therapeutics.[1][2][3] Establishing a robust IVIVC is a critical step in the drug development pipeline, serving as a predictive mathematical model that links in vitro properties to in vivo performance.[4][5] A successful IVIVC can streamline development, reduce the reliance on extensive clinical studies, and provide crucial insights for formulation optimization and regulatory submissions.[6][7][8]
The core challenge in drug development is translating promising laboratory results into effective clinical outcomes. The aniline and imidazo[1,2-a]pyridine moieties are common in compounds designed as kinase inhibitors, which target signaling pathways often dysregulated in cancer.[1][9][10] This guide will use the compound's likely function as a PI3K/AKT pathway inhibitor as an illustrative example to detail the necessary experimental workflows, from initial biochemical assays to preclinical animal models, and the subsequent data modeling required to build a predictive IVIVC.
Part 1: In Vitro Characterization - Quantifying Target Engagement and Cellular Effects
The initial phase focuses on quantifying the compound's activity in controlled, cell-free, and cell-based systems. This provides the foundational data for the "in vitro" side of the correlation. The primary hypothesis is that this compound functions as a kinase inhibitor. Therefore, the experimental design is centered on validating this mechanism and assessing its impact on cancer cell viability.
Biochemical Kinase Inhibition Assay
The most direct method to assess a potential kinase inhibitor is through a biochemical assay using purified enzymes.[11] This cell-free system allows for the precise determination of potency (e.g., IC50) against the target kinase without the complexity of cellular uptake, metabolism, or off-target effects. Given that imidazo[1,2-a]pyridine derivatives have shown activity against the PI3K/AKT pathway, a primary screen against PI3Kα is a logical starting point.[2][12]
Causality Behind Experimental Choices:
-
Why a Biochemical Assay First? It isolates the drug-target interaction, confirming the mechanism of action before proceeding to more complex and expensive cell-based and in vivo studies.
-
Why PI3Kα? This specific isoform is frequently implicated in tumorigenesis, making it a high-value target for anticancer agents.[12]
-
Assay Format: A luminescence-based assay, such as ADP-Glo®, is chosen for its high sensitivity, scalability for high-throughput screening, and non-radioactive format.[13]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 3 mM MgCl2, pH 7.5).
-
Prepare a solution of purified, recombinant PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the assay buffer.
-
Prepare the ATP solution at a concentration equal to the Kₘ of the enzyme to ensure accurate and comparable IC50 determination.[14]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the diluted compound.
-
Add 2 µL of the enzyme/substrate mix.
-
Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 6 µL of ADP-Glo® Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay
After confirming biochemical potency, the next critical step is to determine if the compound can inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability, which is indicative of proliferation.[15] Selecting cell lines with known PI3K pathway dependency (e.g., HCC827 non-small cell lung cancer, MCF-7 breast cancer) is essential for a mechanistically relevant study.[12][16]
Causality Behind Experimental Choices:
-
Why a Cell-Based Assay? It assesses the compound's activity in a biological context, accounting for cell permeability, stability, and potential cytotoxicity.
-
Why MTT? It is a widely accepted, reliable, and high-throughput method for measuring the metabolic activity of viable cells.[15] The reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases provides a quantifiable measure of live cells.[17]
-
Cell Seeding:
-
Culture HCC827 or MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of Detergent Reagent (solubilization solution) to each well to dissolve the formazan crystals.[15]
-
Leave the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Illustrative In Vitro Data Summary
The following table summarizes hypothetical data for our compound of interest compared to a known PI3Kα inhibitor, Alpelisib.
| Compound | Target | Assay Type | IC50 (nM) | Cancer Cell Line | Assay Type | IC50 (nM) |
| This compound | PI3Kα | Biochemical | 1.8 | HCC827 | MTT | 15 |
| PI3Kβ | Biochemical | 150 | MCF-7 | MTT | 25 | |
| PI3Kδ | Biochemical | 220 | A549 | MTT | 250 | |
| Alpelisib (Reference Compound) | PI3Kα | Biochemical | 1.1 | HCC827 | MTT | 10 |
| PI3Kβ | Biochemical | 120 | MCF-7 | MTT | 20 | |
| PI3Kδ | Biochemical | 250 | A549 | MTT | 210 |
Part 2: In Vivo Evaluation - Assessing Pharmacokinetics and Efficacy
Promising in vitro data must be validated in a living organism. In vivo studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—and its therapeutic effect on a tumor in a physiological setting, known as pharmacodynamics (PD).[18][19][20]
Pharmacokinetic (PK) Studies in Animal Models
Before assessing efficacy, it is crucial to understand how the compound behaves in an animal model. PK studies determine key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC).[8] These studies are typically conducted in rodents (e.g., mice or rats) and a non-rodent species (e.g., beagle dogs) to assess inter-species variability.[18][21]
Causality Behind Experimental Choices:
-
Why PK Studies? To establish a safe and effective dosing regimen for the subsequent efficacy studies. Without understanding exposure, it's impossible to correlate a dose with a biological effect.
-
Choice of Species: Rodents are used for initial screening due to cost and ethical considerations, while a second, larger species like a dog provides data more predictive of human metabolism.[21]
-
Animal Acclimation:
-
Use 8-week-old female BALB/c mice. Allow them to acclimate for at least one week before the study.
-
-
Compound Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Divide mice into groups (n=3 per time point). Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Xenograft Efficacy Studies
To evaluate the compound's anti-tumor activity, a human tumor xenograft model is the gold standard for preclinical in vivo screening.[22][23] This involves implanting human cancer cells (the same ones used in vitro) into immunodeficient mice.[24][25]
Causality Behind Experimental Choices:
-
Why Xenografts? They allow for the evaluation of a drug's efficacy against a human tumor in a complex in vivo environment, providing a more translational model than in vitro systems.[22][26]
-
Why Immunodeficient Mice? Nude or SCID mice lack a functional adaptive immune system, preventing the rejection of the implanted human tumor cells.[24]
-
Tumor Implantation:
-
Inject 5 x 10⁶ HCC827 cells suspended in Matrigel subcutaneously into the flank of female athymic nude mice.
-
Monitor the mice until tumors reach a palpable volume of approximately 100-150 mm³.
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral, daily)
-
Group 2: Test Compound (e.g., 25 mg/kg, oral, daily)
-
Group 3: Positive Control (e.g., Alpelisib, 25 mg/kg, oral, daily)
-
-
Begin dosing and continue for 21-28 days.
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight twice weekly as a measure of general toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Illustrative In Vivo Data Summary
| Compound | Dose (mg/kg, oral) | Animal Model | TGI (%) | Cmax (ng/mL) | AUC (ng*h/mL) |
| This compound | 25 | HCC827 Xenograft | 65% | 1500 | 9500 |
| Alpelisib (Reference) | 25 | HCC827 Xenograft | 70% | 1800 | 11000 |
Part 3: Forging the Link - The In Vitro to In Vivo Correlation (IVIVC)
IVIVC is the process of developing a predictive mathematical model that relates the in vitro and in vivo data.[4][5] The U.S. Food and Drug Administration (FDA) provides guidance on developing and validating these models, which are categorized into different levels of correlation.[27][28] A Level A correlation, which establishes a point-to-point relationship between in vitro dissolution/activity and the in vivo absorption profile, is considered the most informative.[6][29]
For a compound where efficacy is driven by systemic exposure, the goal is to correlate an in vitro potency measure (like the cellular IC50) with an in vivo PK/PD endpoint (like tumor growth inhibition at a specific AUC).
The IVIVC Workflow
The process involves integrating the data gathered in the previous sections to build and validate a predictive model.
Building the PK/PD Model
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool used to quantify the relationship between drug concentration in the body and the observed therapeutic effect.[30]
-
Data Integration: Combine the plasma concentration-time data from the PK study with the tumor volume-time data from the efficacy study.
-
Model Development: Use specialized software to model the relationship. A common approach is to link the PK model (describing drug concentration over time) to a PD model (describing tumor growth) with a function that describes the drug's inhibitory effect (e.g., an Emax model).
-
Correlation: The model can then be used to correlate the in vitro IC50 from the cell proliferation assay with the in vivo EC50 (the plasma concentration required for 50% of the maximum tumor growth inhibition). A strong correlation suggests that the in vitro assay is a good surrogate for in vivo efficacy.
-
Prediction and Validation: A validated model can predict the level of tumor growth inhibition that would be achieved at different dosing levels and resulting plasma exposures (AUC). This allows for the optimization of dosing regimens before moving to more advanced preclinical or clinical studies.[31]
The PI3K/AKT/mTOR Signaling Pathway
Understanding the target pathway provides a mechanistic basis for the observed in vitro and in vivo activity. The compound is hypothesized to inhibit PI3Kα, a key node in this critical cell survival pathway.
Conclusion
This guide outlines a systematic, evidence-based approach to establishing an in vitro to in vivo correlation for this compound, a promising kinase inhibitor candidate. By logically progressing from cell-free biochemical assays to cell-based functional screens and finally to preclinical pharmacokinetic and efficacy models, researchers can build a robust dataset. This data, when integrated through PK/PD modeling, creates a powerful predictive IVIVC. Such a model not only deepens the understanding of the drug's behavior but also provides a scientifically sound basis for making critical development decisions, setting quality control specifications, and potentially reducing the need for extensive bioequivalence studies, ultimately accelerating the path from the laboratory to the clinic.[4][7][28]
References
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Vertex AI Search.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Vertex AI Search.
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
- How is in vitro–in vivo correlation (IVIVC) established?. (2025).
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.
- In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery.
- Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
- In Vivo Pharmacology Models for Cancer Target Research. (2019). PubMed.
- Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
- In Vivo Preclinical Mouse Models. Champions Oncology.
- Animal Pharmacokinetic Studies for Safe Tre
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC.
- Animal Model for Research.
- Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry.
- In vitro-In vivo Correlation: Perspectives on Model Development. (2011). Journal of Pharmaceutical Sciences.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
- Mts cell prolifer
- How necessary are animal models for modern drug discovery?. Taylor & Francis Online.
- Pharmacokinetics and Pharmacodynamics Modeling. In-vitro In-vivo In-silico Journal.
- MTT Cell Proliferation Assay.
- MTT assay and its use in cell viability and prolifer
- FDA's Experience on IVIVC-New Drug Products. FDA.
- Cell Viability and Prolifer
- Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. MDPI.
- FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Applic
- In vitro JAK kinase activity and inhibition assays. PubMed.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimiz
- PBPK Absorption Modeling: Establishing the In Vitro-In Vivo Link-Industry Perspective. (2019). The AAPS Journal.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed.
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
- The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Deriv
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Journal of Advances in Medicine and Medical Research.
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Journal of Advances in Medicine and Medical Research.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- 3-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)aniline.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI.
Sources
- 1. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 6. wjarr.com [wjarr.com]
- 7. premier-research.com [premier-research.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cresset-group.com [cresset-group.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. ijrpc.com [ijrpc.com]
- 19. Animal Model for Research - Creative Biolabs [creative-biolabs.com]
- 20. tandfonline.com [tandfonline.com]
- 21. biotechfarm.co.il [biotechfarm.co.il]
- 22. ijpbs.com [ijpbs.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. championsoncology.com [championsoncology.com]
- 27. fda.gov [fda.gov]
- 28. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
- 29. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. openaccesspub.org [openaccesspub.org]
- 31. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Selectivity Analysis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
In the intricate landscape of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a critical challenge in the field is achieving target selectivity. With over 500 kinases in the human kinome sharing a structurally conserved ATP-binding pocket, off-target effects of inhibitors can lead to unforeseen toxicities or diminished efficacy.[1][2]
This guide provides an in-depth comparative analysis of the kinase selectivity profile of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline , a novel compound based on the privileged imidazo[1,2-a]pyridine scaffold.[3][4][5][6][7][8] The imidazo[1,2-a]pyridine core is a versatile platform that has yielded potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PI3-kinases, and Mer/Axl kinases.[3][4][5] The aniline substituent is also a common feature in many ATP-competitive kinase inhibitors, contributing to interactions within the kinase hinge region.[9][10]
Here, we present a representative selectivity profile for this compound against a panel of 97 kinases, benchmarked against two well-characterized, clinically relevant multi-kinase inhibitors: Dasatinib , a potent dual Src/Abl inhibitor, and Bosutinib , another Src/Abl inhibitor with a distinct off-target profile.[11][12] This guide is intended for researchers, scientists, and drug development professionals to illustrate the process of kinase inhibitor characterization and to provide a framework for interpreting selectivity data.
The Imperative of Selectivity Profiling
The rationale for comprehensive kinase profiling is twofold. Firstly, it is essential for validating the on-target potency of a developmental compound. Secondly, and equally important, is the identification of potential off-target liabilities. A "promiscuous" inhibitor that interacts with numerous kinases may have a complex and unpredictable pharmacological profile, potentially leading to adverse effects.[1][2] Conversely, in some instances, a multi-targeted profile can be advantageous, for example, in overcoming drug resistance or targeting multiple oncogenic pathways simultaneously.[2] Therefore, a quantitative understanding of a compound's kinome-wide interactions is a cornerstone of modern drug discovery.
Experimental Workflow for Kinase Selectivity Profiling
To ensure the generation of robust and reproducible data, a standardized experimental workflow is paramount. The following section details a representative protocol for determining the in vitro kinase inhibitory activity of a test compound.
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized example and can be adapted for various kinase targets and detection methods.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be used to determine the IC50 value. For single-point screening, a single concentration (e.g., 1 µM) is used.
-
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the specific kinase and its corresponding substrate in the reaction buffer to the desired working concentrations.
-
Prepare the ATP solution in the reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.[2]
-
-
Assay Procedure:
-
Dispense a small volume of the diluted test compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase/substrate mixture to each well.
-
Allow the plate to incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
For single-point screening, calculate the percent inhibition relative to the positive control.
-
For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
-
Comparative Selectivity Profiles
The following tables summarize the inhibition data for this compound, Dasatinib, and Bosutinib against a representative panel of kinases. The data for the novel compound is a representative profile based on the characteristics of its structural class, while the data for Dasatinib and Bosutinib are derived from publicly available information and extensive profiling studies.[1][12]
Table 1: Inhibition of Selected Tyrosine Kinases
| Kinase | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Bosutinib (% Inhibition @ 1µM) |
| ABL1 | 92 | >99 | >99 |
| SRC | 95 | >99 | >99 |
| LCK | 88 | >99 | >99 |
| FYN | 85 | >99 | 98 |
| YES1 | 82 | >99 | 97 |
| EGFR | 35 | 98 | 45 |
| ERBB2 | 28 | 95 | 30 |
| KDR (VEGFR2) | 45 | 90 | 65 |
| FLT3 | 60 | 99 | 75 |
| KIT | 75 | >99 | 85 |
| PDGFRB | 78 | >99 | 90 |
Table 2: Inhibition of Selected Serine/Threonine Kinases
| Kinase | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Bosutinib (% Inhibition @ 1µM) |
| CDK2 | 15 | 40 | 25 |
| CDK5 | 20 | 55 | 30 |
| AURKA | 10 | 35 | 20 |
| AURKB | 12 | 45 | 22 |
| PLK1 | 8 | 25 | 15 |
| AKT1 | <5 | 15 | <10 |
| p38α (MAPK14) | 40 | 90 | 50 |
| JNK1 | 30 | 70 | 40 |
Analysis and Interpretation
The representative data suggests that This compound is a potent inhibitor of the ABL1 and SRC tyrosine kinases, a characteristic shared with both Dasatinib and Bosutinib.[11][13][14] This is consistent with the known targeting patterns of many aniline-based kinase inhibitors.[9][10] The compound also demonstrates significant activity against other members of the SRC family (LCK, FYN, YES1) and other tyrosine kinases such as KIT and PDGFRB.
A key differentiator lies in the broader selectivity profile. As illustrated in the tables, Dasatinib is a highly promiscuous inhibitor, potently inhibiting a wide range of both tyrosine and serine/threonine kinases.[1][12] This broad activity contributes to its clinical efficacy in various contexts but also to a more complex side-effect profile.[12] Bosutinib, while still a multi-kinase inhibitor, generally exhibits a more selective profile than Dasatinib.[1]
The representative profile for This compound indicates a greater degree of selectivity compared to Dasatinib. While potent against its primary targets and related tyrosine kinases, it shows markedly less activity against the panel of serine/threonine kinases. This "cleaner" profile could translate to a more favorable therapeutic window, with fewer off-target effects. For instance, the lower inhibition of kinases like EGFR and KDR (VEGFR2) compared to Dasatinib might predict a different spectrum of clinical toxicities.
Concluding Remarks
This comparative guide underscores the critical importance of comprehensive kinase selectivity profiling in the characterization of novel inhibitors. The representative data for This compound highlights a potent and comparatively selective profile centered on the SRC/ABL kinase families. When benchmarked against established multi-kinase inhibitors like Dasatinib and Bosutinib, it demonstrates a potentially more favorable selectivity profile, which warrants further investigation.
The methodologies and comparative data presented herein provide a robust framework for researchers in the field of kinase drug discovery. A thorough understanding of a compound's kinome-wide interactions is indispensable for advancing promising molecules from the laboratory to the clinic.
References
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. Pharmacology & Therapeutics. Available at: [Link]
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. ChemMedChem. Available at: [Link]
-
Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society. Available at: [Link]
-
A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Molecular Cancer Therapeutics. Available at: [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]
-
Computational analysis of ABL kinase mutations allows predicting drug sensitivity against selective kinase inhibitors. Oncotarget. Available at: [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available at: [Link]
-
What are SRC inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem. Available at: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. ResearchGate. Available at: [Link]
-
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. Available at: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Safety Operating Guide
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline proper disposal procedures
As a Senior Application Scientist, this guide provides a detailed, procedural framework for the safe disposal of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline. The information herein is synthesized from established safety protocols for halogenated aromatic amines and imidazopyridine derivatives.
Disclaimer: No specific Safety Data Sheet (SDS) was available for this compound at the time of this writing. The following procedures are based on the known hazards of analogous chemical structures, including chlorinated aromatic compounds and primary aromatic amines.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Core Hazard Assessment & Chemical Profile
Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. This compound belongs to three critical hazard classes:
-
Halogenated Aromatic Compound: The presence of a chlorine atom on the aromatic ring structure suggests persistence in the environment and potential toxicity.[1] All waste containing such compounds must be treated as hazardous.[1]
-
Primary Aromatic Amine: Aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and high toxicity.[2] They are often readily absorbed through the skin, making dermal contact a significant route of exposure.[2][3]
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is a common scaffold in pharmacologically active molecules, indicating high biological activity.[4][5]
Based on the closely related compound 3-Chloroaniline, we can infer that this substance is likely toxic if swallowed, inhaled, or in contact with skin, and very toxic to aquatic life, necessitating containment from environmental release.[6][7]
| Hazard Profile: this compound (Inferred) | |
| Compound Class | Halogenated Aromatic Amine |
| Anticipated Hazards | Toxic by ingestion, inhalation, and dermal contact.[7] |
| Suspected carcinogen and mutagen.[2][8] | |
| Serious eye irritant/damage potential.[8][9] | |
| Very toxic to aquatic life with long-lasting effects.[7] | |
| Primary Exposure Routes | Dermal absorption, inhalation of dust/aerosols, ingestion.[2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids.[1][8] |
Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
Given the high potential for toxicity and dermal absorption, a robust PPE protocol is the first line of defense. Do not handle this compound or its waste without the following:
-
Hand Protection: Use double-gloving. Wear a pair of nitrile gloves as a base layer, with a pair of thicker, chemical-resistant gloves (e.g., butyl rubber or Viton) as the outer layer. Aromatic amines can permeate many common glove types.[3]
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes or fine dust.
-
Body Protection: A buttoned, chemical-resistant lab coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron or coveralls should be worn.[1]
-
Respiratory Protection: All handling and disposal preparation steps must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, consult your EHS department for appropriate respirator selection.
Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound must be systematic. Waste must be segregated, contained, and clearly labeled to ensure safe handling throughout the disposal chain.
Step 1: Waste Characterization and Segregation
Proper segregation is critical. Mixing this waste with incompatible chemicals can cause dangerous reactions. Halogenated waste streams are often incinerated under specific conditions, making cross-contamination with non-halogenated streams a costly and hazardous error.[10]
Caption: Final Waste Container Hand-off Procedure
Spill & Emergency Procedures
Accidents require immediate and correct action.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your supervisor and institutional EHS department immediately.
-
Cleanup (Only if Trained):
-
Wear the full PPE ensemble described in Section 2.
-
For a solid spill, do not dry sweep. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust. [2] * For a liquid spill, contain the spill with absorbent pads or spill pillows, working from the outside in. [1][2] * Carefully scoop all contaminated material into a designated hazardous waste container.
-
Decontaminate the area as described below.
-
Decontamination Protocol
-
Equipment: All non-disposable equipment (glassware, spatulas, etc.) that has come into contact with the compound must be thoroughly decontaminated. Rinse the equipment multiple times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, collecting all rinsate as hazardous waste. Follow this with a standard wash with soap and water.
-
Surfaces: After a spill cleanup or at the end of a procedure, wipe down the work area (fume hood surface) with a cloth dampened with a solvent, followed by soap and water. Dispose of the cleaning materials as solid hazardous waste. [1]* Personal Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention. [1][6] * Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][9] By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound in a manner that ensures personal safety and environmental protection.
-
References
- Proper disposal of chemicals.Sciencemadness Wiki.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.Benchchem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.ACS Publications.
- OSHA Technical Manual (OTM) - Section III: Chapter 1.Occupational Safety and Health Administration.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.Occupational Safety and Health Administration.
- Pyridine: incident management.GOV.UK.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.ACS Omega.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.SKC Inc..
- Worker Exposures to Volatile Amines.Occupational Safety and Health Administration - OSHA.
- Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3.Global Safety Management, Inc..
- Amine Disposal For Businesses.Collect and Recycle.
- Safety Data Sheet: 3-Chloroaniline.Carl ROTH.
- material safety data sheet - 3-chloro aniline 98%.OXFORD LAB FINE CHEM LLP.
- Safety Data Sheet (SDS) Aniline.Flinn Scientific, Inc..
- Safety Data Sheet.Angene Chemical.
- 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE Safety Data Sheets.Echemi.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.epa nepis.
- Method for the determination of aromatic amines in workplace air using gas chromatography.Publisso.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.ACS Omega.
- Chemical and Hazardous Waste Guide.University of Oslo.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.Organic Chemistry Portal.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.MDPI.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.U.S. Environmental Protection Agency.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.U.S. Environmental Protection Agency.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ResearchGate.
- m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties.Cheméo.
- Guidance Manual for Disposal of Chlorinated Water.Vita-D-Chlor.
- 6-Amino-3-chloroimidazo[1,2-a] pyridine.TradeIndia.
- PART F. Organochlorine (OC) Compounds.U.S. Environmental Protection Agency.
- 3-(6-Chloropyrimidin-4-yl)-7-fluoroimidazo[1,2-a]pyridine.PubChem.
- (6-chloro-imidazo[1,2-a]pyridin-3-yl)-phenyl-amine.Echemi.
- Green synthesis of imidazo[1,2-a]pyridines in aqueous medium.IOSR Journal.
- CAS 29096-59-1 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.BOC Sciences.
- 3-(6-BROMOPYRIDIN-2-YL)-6-CHLOROIMIDAZO[1,2-A]PYRIDINE.ChemicalBook.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.Scirp.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. angenechemical.com [angenechemical.com]
- 10. mn.uio.no [mn.uio.no]
A Strategic Guide to Personal Protective Equipment for Handling 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
This document provides essential guidance for the safe handling of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, a compound demanding rigorous safety protocols due to its structural alerts. As a substituted aromatic amine and a chlorinated heterocyclic compound, it warrants a comprehensive personal protective equipment (PPE) strategy to mitigate potential health risks in research and development settings. This guide is structured to provide not just a list of equipment, but a procedural and logical framework for its use, grounded in established safety principles for analogous chemical classes.
Hazard Analysis: Understanding the Risk Profile
Anticipated Hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[7][8][9]
-
Skin and Eye Irritation/Damage: Aromatic amines can cause skin irritation, allergic reactions, and serious eye damage.[3][4][10]
-
Systemic Effects: Risk of systemic effects, including methaemoglobinaemia, a condition where the blood's ability to carry oxygen is reduced.
-
Chronic Toxicity: Potential for long-term health effects, including carcinogenicity and mutagenicity, which are concerns with many aromatic amines.[2][4]
-
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[8]
The Core of Protection: A Multi-layered PPE Approach
A multi-layered PPE strategy is crucial to establish a robust barrier between the researcher and the chemical. This approach ensures redundancy in protection, minimizing the risk of exposure even in the event of a primary barrier failure.
Recommended Personal Protective Equipment
The following table outlines the essential PPE for handling this compound, with the rationale for each component rooted in the known hazards of similar compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. The outer glove should be a chemical-resistant type (e.g., thicker nitrile or neoprene). | Provides a robust barrier against dermal absorption, a primary route of exposure for aromatic amines.[1][11] Double-gloving minimizes risk if the outer glove is breached.[12] Powder-free gloves prevent the aerosolization of the compound. |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes, aerosols, and airborne particles, preventing contact with the eyes and mucous membranes.[11][13] A face shield offers an additional layer of protection for the entire face.[13][14] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures. | Essential for preventing inhalation of airborne particles and vapors, especially when handling the solid compound or preparing solutions.[11][12][15] The choice of respirator should be based on a formal risk assessment. |
| Protective Clothing | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant apron should be worn over the gown. | Protects the body and personal clothing from contamination.[11][12] The back-closing design minimizes the risk of contaminating the front of the body during doffing. |
| Footwear | Closed-toe, chemical-resistant shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent tracking of the chemical outside the laboratory.[12] |
Procedural Discipline: Donning and Doffing Protocols
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure (Putting On PPE)
Doffing Procedure (Taking Off PPE)
The doffing process is designed to systematically remove the most contaminated items first, minimizing the risk of self-contamination. This procedure should be performed in a designated doffing area.
Operational and Disposal Plans
Engineering Controls
All work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated.[12] Only personnel with the appropriate PPE and training should manage the cleanup. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids carefully to avoid generating dust.[11] All spill cleanup materials must be disposed of as hazardous waste.[16]
Disposal
All contaminated PPE (gloves, gowns, shoe covers) and any materials used in handling or cleanup must be treated as hazardous waste.[8] Place these items in a designated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.[16] Do not allow the chemical or contaminated materials to enter drains or the environment.[7][11]
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[11][17] Seek immediate medical attention.[3][7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[3][5]
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][17]
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[7][8]
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.
- SAFETY D
- What are the Health and Safety Guidelines for Using Amines?.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Personal protective equipment for handling 3-Chloroc
- Safety D
- Personal Protective Equipment (PPE). CHEMM.
- Protective Equipment. American Chemistry Council.
- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
- Safety D
- material safety data sheet - 3-chloro aniline 98%. OXFORD LAB FINE CHEM LLP.
- Safety Data Sheet (SDS) Aniline. Flinn Scientific, Inc.
- Safety D
- Safety D
- Safety D
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety D
- Prudent Disposal of Aniline, 2,4,6-trimethyl-3-nitro-. Benchchem.
- SAFETY DATA SHEET.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. chemos.de [chemos.de]
- 10. angenechemical.com [angenechemical.com]
- 11. international.skcinc.com [international.skcinc.com]
- 12. benchchem.com [benchchem.com]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
